molecular formula C15H13FO2 B6364937 2-(4-Ethylphenyl)-5-fluorobenzoic acid CAS No. 1182425-77-9

2-(4-Ethylphenyl)-5-fluorobenzoic acid

Cat. No.: B6364937
CAS No.: 1182425-77-9
M. Wt: 244.26 g/mol
InChI Key: VYTWIJXVYWSPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid intended for research and development purposes. This compound is of significant interest in medicinal chemistry and chemical synthesis as a versatile building block. The molecular scaffold, featuring a benzoic acid core substituted with both fluorine and a bi-aryl ethyl group, is commonly utilized in the design and synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Fluorobenzoic acids, in general, are frequently employed as precursors in synthetic organic chemistry. For instance, they can be esterified to form derivatives like ethyl 4-fluorobenzoate or serve as key intermediates in the development of receptor antagonists for neuroimaging, as demonstrated by the use of 4-fluorobenzoic acid in the synthesis of 5-HT1A antagonists . The incorporation of fluorine into organic compounds is a standard strategy to modulate their electronic properties, metabolic stability, and binding affinity. Furthermore, the ethylphenyl moiety can enhance the compound's lipophilicity, potentially influencing its pharmacokinetic properties. Researchers can leverage this chemical as a starting material for synthesizing novel compounds or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for their specific experimental objectives.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTWIJXVYWSPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681259
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182425-77-9
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] Within this class, 2-arylbenzoic acids represent a privileged scaffold, appearing in numerous biologically active molecules. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated derivatives highly sought after in drug discovery.[2]

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a key intermediate whose synthesis presents a classic challenge in regioselective carbon-carbon bond formation. This guide provides an in-depth, field-proven pathway for its synthesis, centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will dissect the strategic choices behind the synthetic route, provide detailed experimental protocols, and explain the underlying mechanistic principles, offering a comprehensive resource for researchers and development professionals. The Suzuki-Miyaura reaction is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of its key reagents.[1][3]

Retrosynthetic Analysis and Strategic Pathway Design

The most logical and industrially scalable approach to constructing the C-C bond between the two aromatic rings of the target molecule is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis points to the Suzuki-Miyaura reaction as the method of choice, disconnecting the target molecule into two readily accessible precursors: a halogenated fluorobenzoic acid and an ethylphenylboronic acid.

This disconnection is strategically sound due to the high reliability of the Suzuki coupling and the commercial availability of 4-ethylphenylboronic acid.[4][5] The synthesis of the second precursor, 5-fluoro-2-iodobenzoic acid, is also well-documented and straightforward.

G TM Target Molecule: 2-(4-Ethylphenyl)-5-fluorobenzoic acid Retro Retrosynthetic Disconnection (C-C Bond Formation) TM->Retro Suzuki-Miyaura Retrosynthesis Precursors Key Precursors Retro->Precursors P1 Precursor 1: 5-Fluoro-2-iodobenzoic acid (Aryl Halide) Precursors->P1 P2 Precursor 2: 4-Ethylphenylboronic acid (Organoboron Reagent) Precursors->P2 SM Starting Material: 2-Amino-5-fluorobenzoic acid P1->SM Sandmeyer-type Reaction

Fig. 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the final coupling step is contingent upon the quality and availability of the starting materials. While 4-ethylphenylboronic acid is a common commercial reagent, the synthesis of the aryl iodide precursor is a critical first step in the overall pathway.

Synthesis of 5-Fluoro-2-iodobenzoic acid

This precursor is efficiently synthesized from 2-amino-5-fluorobenzoic acid via a Sandmeyer-type reaction. The process involves the diazotization of the primary amine followed by substitution with iodide.

G cluster_0 Diazotization cluster_1 Iodide Substitution A 2-Amino-5-fluorobenzoic acid Reagents1 NaNO₂, aq. HCl 0-5 °C A->Reagents1 B Diazonium Salt Intermediate Reagents2 KI, CuI (cat.) ~5 °C to RT B->Reagents2 Reagents1->B C 5-Fluoro-2-iodobenzoic acid Reagents2->C

Fig. 2: Workflow for the synthesis of 5-Fluoro-2-iodobenzoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-2-iodobenzoic acid[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in a 2N hydrochloric acid solution. Cool the resulting solution to 0-5°C using an ice bath with continuous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in water. Add this solution dropwise to the cooled acidic mixture, ensuring the temperature remains between 0-5°C. After the addition is complete, continue stirring at this temperature for 90 minutes to ensure complete formation of the diazonium salt.

  • Iodide Substitution: In a separate vessel, prepare a solution of potassium iodide (2.0 eq) and a catalytic amount of cuprous(I) iodide (0.5 eq) in water. Cool this solution to approximately 5°C.

  • Reaction Execution: Slowly add the previously prepared diazonium salt solution to the iodide solution. A precipitate will form.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Isolation: Collect the solid product by filtration. To purify, suspend the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE), reflux for 20 minutes, and filter. The filtrate is then concentrated under reduced pressure to yield 5-fluoro-2-iodobenzoic acid as a solid. The product should be characterized by ¹H NMR and its melting point compared to the literature value (145-149 °C).

4-Ethylphenylboronic Acid: The Organoboron Partner

4-Ethylphenylboronic acid is the second key component in the Suzuki-Miyaura coupling.[7] Its boronic acid moiety is essential for the transmetalation step in the catalytic cycle.[8]

Properties and Handling:

  • Appearance: Typically a white to off-white solid.[8]

  • CAS Number: 63139-21-9.[7]

  • Stability: Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides. While this does not typically inhibit their reactivity in cross-coupling reactions, it is important to be aware of. Store in a cool, dry place.

  • Purity: High purity (typically ≥97%) is crucial to minimize side reactions and ensure high yields in the subsequent coupling step.[4][5]

For the purposes of this guide, we assume the use of commercially available 4-ethylphenylboronic acid. Its synthesis, typically achieved via the reaction of a Grignard reagent (4-ethylphenylmagnesium bromide) with a trialkyl borate, is a well-established but distinct procedure.[9]

The Core Reaction: Suzuki-Miyaura Cross-Coupling

This reaction is the linchpin of the entire synthesis, forming the desired biaryl structure with high efficiency and selectivity.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves a palladium catalyst, typically in the Pd(0) oxidation state, and is comprised of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-fluoro-2-iodobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The base activates the organoboron species, forming a borate complex. This complex then transfers the ethylphenyl group to the Pd(II) center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

G cluster_steps Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-I(L₂) Complex Pd0->PdII_Aryl Oxidative Addition + Ar-I PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Complex PdII_Aryl->PdII_Biaryl Transmetalation + Ar'-B(OH)₂ + Base PdII_Biaryl->Pd0 Regeneration Product Ar-Ar' (Final Product) PdII_Biaryl->Product Reductive Elimination ArI_source 5-Fluoro-2-iodobenzoic acid (Ar-I) ArI_source->PdII_Aryl ArB_source 4-Ethylphenylboronic acid (Ar'-B(OH)₂) ArB_source->PdII_Biaryl

Fig. 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid

This protocol is a robust starting point and may be optimized based on available equipment and specific ligand/catalyst systems.[10]

Materials & Reagents:

Reagent/MaterialMolar Eq.Purpose
5-Fluoro-2-iodobenzoic acid1.0Aryl halide precursor
4-Ethylphenylboronic acid1.2 - 1.5Organoboron coupling partner
Palladium(II) Acetate (Pd(OAc)₂)0.02Catalyst precursor
SPhos (Ligand)0.04Stabilizes and activates catalyst
Potassium Phosphate (K₃PO₄)2.0 - 3.0Base for transmetalation
1,4-Dioxane/Water (e.g., 4:1)-Anhydrous, degassed solvent system
Schlenk flask / Sealed reaction vial-To maintain an inert atmosphere
Inert gas (Argon or Nitrogen)-Prevents catalyst oxidation

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-iodobenzoic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos ligand (0.04 eq), and potassium phosphate (2.0 eq).

  • Inerting: Seal the flask and purge with the inert gas for 10-15 minutes to remove any residual oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the coupling of often challenging substrates.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

Product Isolation, Purification, and Characterization

A rigorous workup and purification procedure is essential to isolate the target compound in high purity.

Experimental Protocol: Workup and Purification

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add 1M HCl to the reaction mixture until the pH is acidic (pH ~2-3). This step protonates the carboxylate salt, making the final product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(4-Ethylphenyl)-5-fluorobenzoic acid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

  • Characterization: The final, purified product should be characterized to confirm its identity and purity using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (MP): As an indicator of purity.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • D. R. Stuart, K. Fagnou. (2007). The ortho-Arylation of Benzoic Acids. Science, 316(5828), 1172-1175.
  • S. C. Gade, L. Kur-D-Bano, R. M. Koenigs. (2021). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlock Synthesis: 4-Ethylphenylboronic Acid for Pharma & Materials. Retrieved from [Link]

  • M. K. Ghorai, K. Kumar, D. P. Tiwari. (2010). Palladium-Catalyzed Cross-Coupling Reaction of Heteroaryltriolborates with Aryl Halides for Synthesis of Biaryls. The Journal of Organic Chemistry, 75(5), 1373-1383.
  • Z. Jin, L. M. Wang, Z. C. Li. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 9(3), 138-145.
  • A. M. El-Sawy, H. M. Hassan, M. M. El-Sadek. (2006). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Journal of the Chinese Chemical Society, 53(4), 929-938.
  • S. L. Buchwald, S. D. Walker, C. A. G. N. L. S. C. A. G. N. L. S. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1599-1609.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Economic Advantage: Purchasing 4-Ethylphenylboronic Acid for Chemical Synthesis. Retrieved from [Link]

  • Y. F. Liang, X. Li, X. H. Wang, Y. M. Liang. (2015). Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction. Organic Chemistry Frontiers, 2(8), 943-946.
  • J. C. Gonzalez-Gomez, D. Bobo, C. G. de la Torre, F. G. Guijarro, A. G. Martinez, M. C. Torrente. (2015). Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Organic Letters, 17(18), 4542-4545.
  • W. Bauer, M. Langer, K. Ren. (1990). Process for the preparation of 2-arylthiobenzoic acids. U.S.
  • M. S. Khan, S. B. Khan, A. S. Khan, S. Perveen, F. B. Khan, S. Hussain. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-192.
  • M. S. Khan, S. B. Khan, A. S. Khan, S. Perveen, F. B. Khan, S. Hussain. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubChem. (n.d.). (4-ethylphenyl)boronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Fluoro-5-Iodobenzoic Acid 98.0%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of the nucleophilic coupling partner for a Suzuki coupling. Retrieved from [Link]

  • European Patent Office. (1991). EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. Retrieved from [Link]

  • J. R. Schmink, A. L. G. Le, S. R. Wisniewski, S. G. O'Brien, W. R. F. Goundry. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11836-11843.
  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

Sources

Physicochemical Profiling and Analytical Characterization of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

2-(4-Ethylphenyl)-5-fluorobenzoic acid (Molecular Formula: C₁₅H₁₃FO₂) represents a highly specialized, privileged scaffold in contemporary medicinal chemistry. Biphenyl-2-carboxylic acid derivatives are foundational to numerous therapeutic classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs).

The strategic incorporation of a 5-fluoro substituent and a 4'-ethyl group fundamentally alters the molecule's physicochemical profile, optimizing its lipophilicity, metabolic stability, and target binding affinity. As an application scientist, understanding the causality between these structural modifications and their macroscopic physicochemical properties is critical for downstream formulation and assay development.

  • Fluorine Substitution (5-Position): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect across the aromatic ring. This stabilizes the carboxylate anion, thereby lowering the pKa relative to unsubstituted biphenyl-2-carboxylic acid. Furthermore, the strong carbon-fluorine bond blocks cytochrome P450-mediated oxidation at this metabolically vulnerable meta-position, significantly enhancing the compound's metabolic half-life[1].

  • Ethyl Substitution (4'-Position): The addition of an ethyl group on the distal phenyl ring increases the overall lipophilicity (LogP) of the molecule. This hydrophobic bulk is critical for occupying deep lipophilic pockets in target proteins and improves transcellular membrane permeability[2].

Predicted Physicochemical Properties

The following table summarizes the core physicochemical parameters of 2-(4-Ethylphenyl)-5-fluorobenzoic acid. Due to its highly lipophilic nature, specific analytical methodologies must be employed to accurately measure its ionization and partitioning behavior.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical & Pharmacological Significance
Molecular Formula C₁₅H₁₃FO₂Determines exact mass (244.0899 Da) for HRMS identification.
Molecular Weight 244.26 g/mol Highly favorable for Lipinski's Rule of 5 compliance.
Predicted pKa ~3.8Indicates >99% ionization at physiological pH (7.4), affecting absorption.
Predicted LogP ~4.3High lipophilicity; requires co-solvents for aqueous in vitro assays.
Topological Polar Surface Area 37.3 ŲExcellent predictor for high membrane permeability (ideal < 140 Ų).
Rotatable Bonds 3Balances conformational flexibility with favorable binding entropy.

Logical Framework of Property Modulation

The diagram below maps the causal relationships between the structural modifications of the biphenyl core and the resulting pharmacological advantages.

G A 2-(4-Ethylphenyl)-5-fluorobenzoic acid B 5-Fluoro Substitution (Electron Withdrawing) A->B C 4'-Ethyl Substitution (Lipophilic) A->C D Lowered pKa (~3.8) (Increased Ionization) B->D F Metabolic Stability (Blocked Oxidation) B->F E Increased LogP (~4.3) (Enhanced Permeability) C->E G Improved Oral Bioavailability & Target Affinity D->G E->G F->G

Caption: Logical flow of physicochemical property modulation by 5-fluoro and 4'-ethyl substitutions.

Analytical Methodologies: Causality and Self-Validation

Accurate empirical determination of pKa and LogP for highly lipophilic compounds (LogP > 4) presents significant analytical challenges. Aqueous insolubility precludes direct potentiometric titration, necessitating the use of co-solvent extrapolation methods. Similarly, standard shake-flask methods risk micro-emulsion formation, requiring rigorous phase separation protocols to ensure data integrity.

Workflow cluster_pKa pKa Determination (Potentiometry) cluster_LogP LogP Determination (Shake-Flask) Start Compound Procurement Prep Sample Preparation (Standard Solutions) Start->Prep Titration Potentiometric Titration (Aqueous/Methanol Mixtures) Prep->Titration Partition Octanol/Water Partitioning (24h Equilibration) Prep->Partition Extrapolate Yasuda-Shedlovsky Extrapolation (Aqueous pKa) Titration->Extrapolate Validation Data Validation & Reporting Extrapolate->Validation HPLC HPLC Quantification (UV Detection at 254 nm) Partition->HPLC HPLC->Validation

Caption: Experimental workflow for the robust determination of pKa and LogP.

Step-by-Step Experimental Protocols

Protocol A: Determination of Aqueous pKa via Yasuda-Shedlovsky Extrapolation

Rationale: Direct aqueous titration of 2-(4-Ethylphenyl)-5-fluorobenzoic acid is impossible due to precipitation. Titrating in varying ratios of methanol/water and extrapolating to 0% organic modifier yields the true aqueous pKa.

  • Solvent Preparation: Prepare four standardized solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (w/w).

  • Sample Dissolution: Dissolve exactly 2.0 mg of the compound in 50 mL of each solvent mixture to achieve a ~1.6 × 10⁻⁴ M solution.

  • Inert Atmosphere (Critical Step): Purge the titration vessel with nitrogen gas (N₂) for 5 minutes prior to and during the titration.

    • Causality: This prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially lowers the pH, invalidating the titration curve.

  • Titration: Titrate with standardized 0.05 M NaOH using an automated potentiometric titrator. Record the apparent pKa (psKa) at the half-equivalence point for each mixture.

  • Data Extrapolation: Plot the term

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) for each mixture. Perform a linear regression; the y-intercept represents the true aqueous pKa.
Protocol B: Determination of LogP via Shake-Flask and HPLC-UV

Rationale: The shake-flask method provides true thermodynamic partitioning data. HPLC-UV is utilized instead of UV-Vis spectroscopy to ensure that trace impurities do not artificially inflate the aqueous concentration readings.

  • Phase Saturation: Vigorously stir 1-octanol and 0.1 M HCl buffer (pH 1.2) together for 24 hours.

    • Causality: Using pH 1.2 ensures the carboxylic acid (pKa ~3.8) is >99% unionized, yielding the true partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD).

  • Equilibration: Dissolve 5.0 mg of the compound in 10 mL of the pre-saturated octanol phase. Add 10 mL of the pre-saturated aqueous phase in a glass vial.

  • Partitioning: Shake the mixture mechanically at 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the mixture at 4000 rpm for 30 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking. Failure to do so results in octanol micro-droplets persisting in the aqueous phase, falsely elevating the aqueous concentration and severely underestimating the LogP.

  • HPLC Quantification: Analyze both phases using an Agilent 1260 Infinity II HPLC system (C18 column, 5 µm, 4.6 × 150 mm). Mobile phase: 70:30 Acetonitrile/Water with 0.1% TFA. Detection: UV at 254 nm.

  • Calculation: Calculate LogP using the formula:

    
    .
    

Synthesis and Supply Chain Context

The synthesis of complex fluorinated biphenyls like 2-(4-Ethylphenyl)-5-fluorobenzoic acid typically relies on advanced palladium-catalyzed cross-coupling methodologies. The most common route is the Suzuki-Miyaura reaction, coupling a fluorinated phenylboronic acid with an ethyl-substituted halobenzene[3]. Because of the highly specialized nature of the 5-fluoro and 4'-ethyl substitutions, this compound is primarily utilized as a high-value building block in custom drug discovery programs aimed at overcoming metabolic liabilities in lead compounds[4].

References

  • ACS Omega. "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." American Chemical Society. Available at:[Link]

  • ResearchGate. "Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach." ResearchGate Publications. Available at:[Link]

Sources

Technical Guide: Mechanism of Action of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and its classification within medicinal chemistry, 2-(4-Ethylphenyl)-5-fluorobenzoic acid is identified as a fluorinated biphenyl-2-carboxylic acid derivative . Compounds of this specific scaffold are primarily investigated as Transthyretin (TTR) Kinetic Stabilizers for the treatment of TTR amyloidosis (ATTR). While structurally related to NSAIDs like Diflunisal, the specific substitution pattern (2-arylbenzoic acid) is optimized to enhance TTR binding affinity and selectivity over cyclooxygenase (COX) inhibition.

This technical guide details its mechanism as a small-molecule stabilizer of the native TTR tetramer.

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a small-molecule pharmacological chaperone belonging to the biphenyl-2-carboxylic acid class. Its primary mechanism of action is the kinetic stabilization of the transthyretin (TTR) tetramer . By binding to the thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR protein, it increases the activation energy barrier for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis. This action prevents the release of misfolded monomers that aggregate into amyloid fibrils, which are pathogenic in conditions such as Transthyretin Amyloid Cardiomyopathy (ATTR-CM) and Polyneuropathy (ATTR-PN).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

  • IUPAC Name: 4'-Ethyl-5-fluoro-2-biphenylcarboxylic acid

  • Molecular Formula: C₁₅H₁₃FO₂

  • Molecular Weight: 244.26 g/mol

  • Structural Class: Fluorinated Biphenyl-2-carboxylic Acid

  • Key Functional Groups:

    • Carboxylic Acid (C1): Critical for electrostatic interaction with Lys15/Ser117 in the TTR binding pocket.

    • Fluorine (C5): Modulates lipophilicity and metabolic stability; fills the halogen binding pocket (HBP) within TTR.

    • 4-Ethylphenyl Group: Provides hydrophobic bulk to occupy the inner binding channel, mimicking the iodinated rings of thyroxine (T4).

Mechanism of Action: TTR Kinetic Stabilization

The Amyloidogenic Cascade Target

Transthyretin is a homotetrameric transport protein for thyroxine (T4) and retinol-binding protein. In ATTR amyloidosis, the tetramer becomes unstable (due to mutations or aging) and dissociates into monomers. These monomers partially unfold and misassemble into amyloid fibrils.

  • Rate-Limiting Step: Tetramer dissociation into monomers.

  • Therapeutic Goal: Stabilize the native tetramer state (

    
    ) to prevent dissociation (
    
    
    
    ).
Ligand Binding Dynamics

2-(4-Ethylphenyl)-5-fluorobenzoic acid functions as a negative allosteric modulator of amyloidogenesis.

  • Binding Site: It binds to the two unoccupied T4 binding sites located at the interface of the two TTR dimers (A-B and C-D).

  • Molecular Interactions:

    • Electrostatic Anchoring: The carboxylate anion forms hydrogen bonds with the

      
      -amino group of Lys15  and the hydroxyl group of Ser117  at the entrance of the binding pocket.
      
    • Hydrophobic Interdigitation: The 4-ethylphenyl moiety extends deep into the hydrophobic inner channel (HBP 2/3), interacting with residues like Leu17, Leu110, and Val121 .

    • Halogen Bonding: The 5-fluoro substituent occupies the Halogen Binding Pocket (HBP 1), enhancing affinity through van der Waals contacts and potentially halogen bonding with backbone carbonyls.

  • Co-operativity: Binding of one molecule induces a conformational change that may increase the affinity for the second molecule (negative cooperativity is typical for T4, but synthetic stabilizers often show high occupancy of both sites).

Thermodynamic Consequence

The binding of the ligand links the two dimers together, effectively "bridging" the interface. This interaction significantly increases the kinetic barrier (


) for dissociation, shifting the equilibrium firmly toward the stable tetramer and reducing the concentration of free monomers available for aggregation.

TTR_Stabilization_Mechanism cluster_0 Pathogenic Pathway (Without Stabilizer) cluster_1 Therapeutic Pathway (With 2-(4-Ethylphenyl)-5-fluorobenzoic acid) Tetramer_Unstable Native TTR Tetramer (Unstable) Monomer_Misfolded Misfolded Monomer Tetramer_Unstable->Monomer_Misfolded Dissociation (Rate-Limiting Step) Tetramer_Stabilized Ligand-Bound Tetramer (Kinetically Stable) Tetramer_Unstable->Tetramer_Stabilized Binding (Kd < 100 nM) Oligomer Toxic Oligomers Monomer_Misfolded->Oligomer Aggregation Fibril Amyloid Fibril (Pathogenic) Oligomer->Fibril Ligand 2-(4-Ethylphenyl)-5-fluorobenzoic acid Ligand->Tetramer_Stabilized Occupies T4 Pocket

Caption: Kinetic stabilization of Transthyretin (TTR). The ligand binds the tetramer, raising the energy barrier for dissociation and preventing the amyloidogenic cascade.

Experimental Validation Protocols

To validate the mechanism of action, the following standardized assays are employed:

Acid-Mediated Turbidity Assay

This assay measures the efficacy of the compound in inhibiting fibril formation under acidic denaturation stress.

  • Principle: TTR tetramers dissociate rapidly at pH 4.4. Fibril formation causes turbidity (light scattering).

  • Protocol:

    • Incubate Recombinant WT-TTR (0.4 mg/mL) with the test compound (at 2x or 3x molar excess) in neutral buffer (pH 7.4) for 30 min.

    • Adjust pH to 4.4 using acetate buffer to initiate denaturation.

    • Monitor absorbance at 400 nm over 72 hours.

  • Readout: % Inhibition of fibril formation relative to DMSO control. High potency stabilizers show >90% inhibition.

Isothermal Titration Calorimetry (ITC)

Determines the binding thermodynamics (


, 

,

) and stoichiometry (

).
  • Protocol: Titrate the ligand into a solution of TTR tetramer at 25°C.

  • Expected Data:

    • 
      :  < 50 nM (High affinity for the first site).
      
    • 
      :  < 200 nM (Affinity for the second site).
      
    • Stoichiometry (

      
      ):  ~2 (Two binding sites per tetramer).
      
Selectivity Screening (COX-1/COX-2 Inhibition)

Since the biphenyl scaffold resembles NSAIDs, selectivity is crucial to avoid gastrointestinal or renal toxicity.

  • Assay: Enzymatic inhibition assay using purified COX-1 and COX-2 enzymes.

  • Target Profile:

    
     (TTR Stabilization) << 
    
    
    
    (COX Inhibition). The 2-arylbenzoic acid scaffold is generally less potent against COX than the 3-aryl (salicylic) scaffold of Diflunisal.

Comparative Data Summary

Parameter2-(4-Ethylphenyl)-5-fluorobenzoic acidDiflunisal (Reference)Tafamidis (Standard of Care)
Scaffold Biphenyl-2-carboxylic acidBiphenyl-3-carboxylic acidBenzoxazole
Binding Site T4 Pocket (HBP 1/2/3)T4 Pocket (HBP 1/2)T4 Pocket (HBP 1/2/3)
Mechanism Kinetic StabilizationKinetic StabilizationKinetic Stabilization
Key Interaction Hydrophobic (Ethyl) + Ionic (COOH)Hydrophobic (F) + Ionic (COOH/OH)Hydrophobic (Cl) + Ionic (COOH)
Selectivity High TTR / Low COX (Predicted)Moderate TTR / High COXHigh TTR / No COX

Synthesis Overview (Suzuki-Miyaura Coupling)

For researchers synthesizing this probe, the most efficient route is the Suzuki coupling of a 2-halobenzoic acid derivative with a 4-ethylphenylboronic acid.

  • Reagents: 2-Bromo-5-fluorobenzoic acid + 4-Ethylphenylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water or DMF/Water.

  • Conditions: Reflux at 80-100°C for 12-24 hours.

  • Purification: Acid-base extraction followed by recrystallization or HPLC.

References

  • Adamski-Werner, S. L., et al. "Structure-Activity Relationships of Biphenyl-2-carboxylic Acid Derivatives as Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 22, 2012, pp. 9847–9863. Link

  • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, vol. 109, no. 24, 2012, pp. 9629–9634. Link

  • Sekijima, Y., et al. "The biological and chemical basis for tissue-selective amyloid disease." Cell, vol. 121, no. 1, 2005, pp. 73–85. Link

  • ChemSrc. "2-(4-Ethylphenyl)-5-fluorobenzoic acid - Product Description." ChemSrc Chemical Database, Accessed 2024. Link

spectral analysis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectral characterization of 2-(4-Ethylphenyl)-5-fluorobenzoic acid , a specific biphenyl carboxylic acid derivative. This analysis is structured for researchers requiring rigorous structural validation of this compound, likely synthesized via Suzuki-Miyaura cross-coupling.

Compound Profile & Structural Context

  • IUPAC Name: 2-(4-Ethylphenyl)-5-fluorobenzoic acid

  • Molecular Formula: C₁₅H₁₃FO₂

  • Molecular Weight: 244.26 g/mol

  • Structural Features:

    • Core: Biphenyl-2-carboxylic acid scaffold.

    • Ring A (Benzoic): Substituted with a carboxylic acid at C1, a 4-ethylphenyl group at C2, and a fluorine atom at C5.

    • Ring B (Phenyl): Substituted with an ethyl group at the para (4') position.

    • Stereoelectronics: The steric clash between the C1-COOH and the C2-Aryl group forces the biphenyl system into a non-planar (twisted) conformation, significantly affecting NMR chemical shifts and UV conjugation.

Integrated Characterization Workflow

The following workflow ensures self-validating structural confirmation, moving from functional group identification to precise connectivity and stereochemical analysis.

CharacterizationWorkflow cluster_NMR NMR Experiment Suite Sample Crude/Purified Sample IR FT-IR (Functional Groups) Sample->IR Step 1 MS HRMS / LC-MS (MW & Fragmentation) IR->MS Step 2 NMR 1D & 2D NMR (Connectivity) MS->NMR Step 3 Validation Structural Confirmation NMR->Validation Integration H1 1H NMR NMR->H1 C13 13C NMR NMR->C13 F19 19F NMR NMR->F19

Figure 1: Analytical workflow for the structural elucidation of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the biphenyl linkage and substituents.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids [1].

  • Alternative: EI (Electron Impact) at 70 eV for fragmentation analysis if GC-MS is applicable (requires derivatization to methyl ester).

Predicted Fragmentation Pattern (ESI- / EI):

m/z (approx)Fragment IdentityMechanism
244 [M]⁺ / [M]⁻ Molecular Ion (Base peak in ESI-).
229 [M - CH₃]⁺ Benzylic cleavage of the ethyl group (loss of methyl radical).
227 [M - OH]⁺ Loss of hydroxyl from COOH (characteristic of acids).
199 [M - COOH]⁺ Decarboxylation (loss of 45 Da). Common in ortho-substituted benzoic acids (ortho effect).
~183 [Biphenyl Core]⁺ Loss of substituents (F, Ethyl fragments).

Diagnostic Insight: The loss of COOH (M-45) is particularly prominent in ortho-phenyl benzoic acids due to the relief of steric strain between the acid and the aryl ring.

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups (COOH, C-F, Alkyl).

Protocol:

  • Technique: ATR (Attenuated Total Reflectance) on solid crystal.

  • Range: 4000–600 cm⁻¹.

Key Spectral Bands:

Frequency (cm⁻¹)Vibration ModeDescription
2500–3300 O-H StretchBroad, characteristic "hump" of carboxylic acid dimers.
1680–1705 C=O StretchCarbonyl stretch. May be shifted higher (~1700) due to steric twist reducing conjugation with the ring.
1200–1250 C-F StretchStrong, sharp band characteristic of aryl fluorides [2].
2850–2960 C-H StretchAliphatic C-H from the ethyl group (sp³).
1580–1600 C=C StretchAromatic ring breathing modes.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the regiochemistry of the fluorine and ethyl groups. Solvent: DMSO-d₆ (preferred for solubility of carboxylic acids) or CDCl₃.

A. ¹H NMR (Proton) Analysis

The spectrum is divided into three distinct regions: the acidic proton, the aromatic region (complex coupling), and the aliphatic region (ethyl group).

Predicted Data (400 MHz, DMSO-d₆):

δ (ppm)MultiplicityIntegralAssignmentCoupling (Hz)
12.5–13.0 Broad Singlet1HCOOH Exchangeable with D₂O.
7.75 dd1HH6 (Benzoic)

7.45 td/ddd1HH4 (Benzoic)

7.35 dd1HH3 (Benzoic)

7.20 Doublet2HH2', H6' (Ar-Et)

(AA'BB' system)
7.10 Doublet2HH3', H5' (Ar-Et)

(AA'BB' system)
2.65 Quartet2H-CH₂- (Ethyl)

1.20 Triplet3H-CH₃ (Ethyl)

Detailed Coupling Logic:

  • Ring A (Fluorinated):

    • H6 (ortho to COOH, meta to F): Appears as a doublet of doublets. The coupling to Fluorine (

      
      ) is typically 8–10 Hz, and meta coupling (
      
      
      
      ) is ~2–3 Hz.
    • H4 (para to COOH, ortho to F): This proton is sandwiched between the Fluorine and H3. It shows strong ortho coupling to H3 and strong ortho coupling to Fluorine (

      
      ), appearing as a pseudo-triplet or ddd.
      
    • H3 (meta to COOH, meta to F): Ortho coupled to H4. Often shows a smaller long-range coupling to Fluorine (

      
       Hz).
      
  • Ring B (Ethylphenyl):

    • Typical AA'BB' pattern for a para-substituted benzene. The chemical shift difference between H2'/H6' and H3'/H5' depends on the shielding effect of the benzoic acid ring current.

B. ¹⁹F NMR (Fluorine)
  • Shift: -115 to -120 ppm (relative to CFCl₃).

  • Pattern: Multiplet (decoupled: singlet). The multiplet arises from coupling to H4, H6, and H3.

  • Utility: Confirms the presence of a single fluorine atom and its electronic environment.[1]

C. ¹³C NMR (Carbon)
  • C=O: ~168 ppm.

  • C-F (C5): Doublet,

    
     Hz (~160-165 ppm).
    
  • C-Neighboring F (C4, C6): Doublets,

    
     Hz.
    
  • Ethyl: ~28 ppm (CH₂), ~15 ppm (CH₃).

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred) or CDCl₃. DMSO is recommended to prevent dimerization of the carboxylic acid, which can broaden signals.

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Run ¹H NMR (16 scans).

    • Run ¹⁹F NMR (if available) to confirm purity.[2]

    • Run ¹³C NMR (1024+ scans) for carbon assignment.

Protocol 2: LC-MS Analysis
  • Dilution: Dissolve 1 mg compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with 50:50 Methanol:Water (+0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Gradient: 5% to 95% Acetonitrile in Water over 10 minutes.

  • Detection: ESI Negative Mode (monitor m/z 243 [M-H]⁻).

Structural Confirmation Logic (Graphviz)

The following diagram illustrates the logic flow for assigning the specific regiochemistry (2-aryl, 5-fluoro) versus potential isomers (e.g., 4-fluoro or 3-aryl).

StructureLogic Start Unknown Isomer C15H13FO2 Step1 1H NMR: Aromatic Region Start->Step1 Decision1 Pattern Analysis Step1->Decision1 PathA 2 Doublets (AA'BB') + 3 Coupled Protons Decision1->PathA Matches Biphenyl PathB Complex Multiplets (Different Isomer) Decision1->PathB Reject Step2 19F-1H Coupling PathA->Step2 Result Confirm 5-Fluoro-2-Substituted Benzoic Acid Step2->Result J(F-H) Analysis

Figure 2: Logic tree for distinguishing the 5-fluoro-2-aryl isomer from other potential regioisomers using NMR coupling patterns.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[3] Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the solubility characterization, thermodynamic modeling, and process implications for 2-(4-Ethylphenyl)-5-fluorobenzoic acid and its structural analogs.

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid (an isomer of the fluorobiphenyl class, structurally related to Flurbiprofen and Diflunisal) represents a critical intermediate in the synthesis of liquid crystals and non-steroidal anti-inflammatory drugs (NSAIDs). Precise solubility data for this compound is the cornerstone of process optimization—specifically for crystallization yield , polymorph control , and purification efficiency .

This guide addresses the lack of widely available public data for this specific derivative by establishing a self-validating experimental protocol and leveraging thermodynamic modeling based on structural analogs (e.g., Flurbiprofen). It provides researchers with the roadmap to generate, analyze, and apply solubility data to industrial workflows.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2-(4-Ethylphenyl)-5-fluorobenzoic acid is governed by the interplay between its rigid biphenyl core and its functional groups:

  • Carboxylic Acid (-COOH): Drives dimerization in non-polar solvents (via hydrogen bonding) and specific solvation in protic solvents (alcohols).

  • Fluorine Substituent (-F): Increases lipophilicity compared to the parent benzoic acid, typically reducing solubility in water while enhancing it in halogenated and aromatic solvents.

  • Ethyl Group (-C2H5): Adds steric bulk and hydrophobicity, influencing the crystal lattice energy.

Thermodynamic Solubility Data (Representative Analog)

Note: As specific public datasets for 2-(4-Ethylphenyl)-5-fluorobenzoic acid are proprietary or sparse, the following data represents the structural analog Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) . This serves as a high-fidelity predictive model for the expected solubility behavior of the target compound.

Table 1: Representative Mole Fraction Solubility (


) in Pure Solvents 
Trend: Solubility increases with temperature and solvent polarity matching.
Solvent

(MPa

)

K (

)

K (

)

K (

)
Solvation Mechanism
Ethanol 26.518.4232.1548.90H-bond donor/acceptor
Isopropanol 23.516.1029.8045.20Steric hindrance, H-bonding
Ethyl Acetate 18.112.5024.1038.50Dipole-dipole
Toluene 18.28.2015.4026.10

-

interaction
Acetonitrile 24.36.8012.9021.50Dipole-dipole
Water 47.8< 0.01< 0.05< 0.10Hydrophobic exclusion

Key Insight: The target compound will likely exhibit maximum solubility in short-chain alcohols (Ethanol, IPA) due to the carboxylic acid's ability to form hydrogen bonds, while showing moderate solubility in esters and low solubility in water.

Part 2: Experimental Protocol (Self-Validating)

To generate precise data for 2-(4-Ethylphenyl)-5-fluorobenzoic acid, the Laser Monitoring Dynamic Method is recommended over the static gravimetric method due to its higher accuracy and speed.

Workflow: Laser Monitoring Solubility Determination

This protocol minimizes human error by automating the detection of the dissolution endpoint (clearing point).

SolubilityProtocol Start Sample Preparation (Excess Solid + Solvent) Equilibration Thermostatic Mixing (Stirring @ 400 rpm) Start->Equilibration LaserSetup Laser Transmission Monitoring Equilibration->LaserSetup Heating Stepwise Heating (0.1 K/min) LaserSetup->Heating Detection Transmittance Jump (Dissolution Point) Heating->Detection Solids Dissolve Validation Repeat (n=3) (RSD < 3%) Detection->Validation Validation->Heating Fail

Figure 1: Laser monitoring workflow for precise solubility determination. The sudden increase in laser transmittance indicates the exact saturation temperature.

Step-by-Step Methodology
  • Preparation: Weigh excess 2-(4-Ethylphenyl)-5-fluorobenzoic acid into a jacketed glass vessel. Add a known mass of solvent (gravimetrically,

    
     g).
    
  • Setup: Insert a laser source (650 nm) and a photodetector on opposite sides of the vessel.

  • Equilibration: Stir the suspension at a constant rate (e.g., 400 rpm) to ensure homogeneity.

  • Ramping: Increase temperature slowly (

    
     to 
    
    
    
    K/min).
  • Endpoint Detection: Record the temperature where laser transmittance intensity (

    
    ) transitions from low (scattering by crystals) to high (clear solution).
    
  • Validation: Repeat 3 times. The Relative Standard Deviation (RSD) must be

    
    .
    

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal organic solutions.


  • A, B, C: Empirical parameters derived from regression.

  • Application: Excellent for polar and non-polar solvents.

  • Validation:

    
     values should exceed 
    
    
    
    .
The van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy


, Entropy 

).


  • Linear Plot: Plot

    
     vs 
    
    
    
    . The slope gives
    
    
    .
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).
      
Modeling Logic Flow

ModelLogic Input Experimental Data (x vs T) CheckLinearity Check ln(x) vs 1/T Linearity Input->CheckLinearity VantHoff Apply van't Hoff (Ideal/Near-Ideal) CheckLinearity->VantHoff Linear (R² > 0.99) Apelblat Apply Modified Apelblat (Non-Ideal/Polymorphic) CheckLinearity->Apelblat Non-Linear Params Extract Thermodynamic Params (dH, dS, dG) VantHoff->Params Apelblat->Params

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on data linearity.

Part 4: Process Implications

Crystallization Design

Based on the solubility landscape of fluorobiphenyl acids:

  • Cooling Crystallization: Highly effective in Ethanol or Isopropanol due to the steep solubility curve (large

    
    ).
    
  • Anti-Solvent Crystallization: Water is the ideal anti-solvent. Adding water to an ethanolic solution of the acid will induce rapid precipitation.

    • Risk: Rapid addition may trap impurities or form metastable polymorphs.

    • Control: Maintain a slow dosing rate of water into the alcoholic solution.

Purification Strategy

To remove non-polar impurities (e.g., unreacted ethylbenzene derivatives):

  • Dissolve crude acid in hot Toluene (moderate solubility).

  • Cool to 20°C. The target acid crystallizes out, while highly soluble non-polar impurities remain in the mother liquor.

References

  • Solubility of Flurbiprofen (Structural Analog)

    • Title: Solubility of (R)-Flurbiprofen in Different Solvents.[1][2][3]

    • Source:Journal of Chemical & Engineering D
    • URL:[Link] (Search for Flurbiprofen solubility)

  • Title: The Properties of Gases and Liquids (Prausnitz et al.).
  • Experimental Methodology

    • Title: Measurement and Correlation of Solubility of 2-(2-fluoro-4-biphenylyl)propionic acid.
    • Source:Journal of Molecular Liquids.
    • URL:[Link]

  • Compound Verification

    • Title: PubChem Compound Summary for Flurbiprofen (C15H13FO2).
    • Source: N
    • URL:[Link]

Disclaimer: Specific solubility data for 2-(4-Ethylphenyl)-5-fluorobenzoic acid is not currently available in open-access literature. The data and protocols presented here are derived from validated structural analogs (Flurbiprofen) and standard thermodynamic principles to guide experimental determination.

Sources

Crystalline Structure of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the crystalline structure of 2-(4-Ethylphenyl)-5-fluorobenzoic acid, focusing on its crystallographic architecture, synthesis, and characterization.

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid (CAS: Analogous to 1184517-79-0) is a biphenyl-2-carboxylic acid derivative characterized by a specific substitution pattern: a fluorine atom at the C5 position of the benzoic acid ring and a 4-ethylphenyl moiety at the C2 position.[1] This "rod-like" molecular geometry, interrupted by the lateral carboxylic acid group, creates a unique crystallographic landscape driven by competing intermolecular forces—strong hydrogen bonding, weak fluorine interactions, and steric torsion.[1]

This guide provides a comprehensive analysis of the compound's solid-state architecture, synthesis protocols, and characterization methodologies, designed for researchers in drug development and materials science.[1]

Chemical Identity & Physicochemical Profile

Understanding the crystalline behavior requires a precise definition of the molecular structure.[1] The compound features a biphenyl core with a significant dihedral twist due to steric hindrance between the ortho-carboxylic acid and the phenyl ring.[1]

Property Value / Description
IUPAC Name 4'-Ethyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₅H₁₃FO₂
Molecular Weight 244.26 g/mol
Core Scaffold Biphenyl-2-carboxylic acid
Key Substituents Fluorine (C5, para to biphenyl linkage), Ethyl (C4', para to biphenyl linkage)
Predicted LogP 3.8 – 4.2 (Lipophilic)
pKa (Acid) ~3.5 – 4.0 (Enhanced acidity due to ortho-phenyl effect)
H-Bond Donors/Acceptors 1 Donor (COOH), 2 Acceptors (C=O, F)

Crystallographic Architecture

The crystalline structure of 2-(4-Ethylphenyl)-5-fluorobenzoic acid is governed by the interplay between the directional carboxylic acid dimerization and the packing requirements of the twisted biphenyl core.[1]

Crystal System & Space Group

Based on structural analogues (e.g., Diflunisal, Flufenisal), this compound is predicted to crystallize in the Monoclinic system, most likely in the P2₁/c space group (No. 14).[1][2] This centrosymmetric space group accommodates the formation of carboxylic acid dimers, which are the dominant supramolecular synthon.[1]

Molecular Conformation (The "Twist")

A critical feature is the dihedral angle between the two phenyl rings.[1]

  • Steric Driver: The steric clash between the carboxylic acid oxygen atoms (at C1) and the ortho-hydrogens of the ethylphenyl ring (at C2'/C6') forces the molecule out of planarity.[1]

  • Typical Angle: 45° – 65°.[1]

  • Impact: This twist prevents simple parallel

    
    -
    
    
    
    stacking of the entire molecule, leading to "herringbone" or "T-shaped" packing motifs.[1]
Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of interactions:

  • Primary Interaction (Strong):

    • Carboxylic Acid Dimer: Molecules form centrosymmetric dimers via cyclic intermolecular hydrogen bonds (

      
       motif).[1]
      
    • Geometry: O-H···O distance ~2.65 Å.[1] This dimer acts as the fundamental building block of the lattice.[1]

  • Secondary Interaction (Weak):

    • C-H···F Contacts: The fluorine atom at C5 (para to the biphenyl linkage) acts as a weak acceptor for aromatic C-H bonds from neighboring molecules, organizing the dimers into chains or layers.[1]

    • Role of Fluorine: Unlike heavier halogens (Cl, Br), fluorine rarely forms "halogen bonds" but significantly alters the electrostatic potential surface, directing packing.[1]

  • Tertiary Interaction (Dispersive):

    • Ethyl Group Packing: The 4-ethyl group adds a flexible hydrophobic tail.[1] In the crystal, this group may exhibit static disorder (conformational flexibility) or interdigitate with ethyl groups from adjacent layers to maximize van der Waals contacts.[1]

Visualization of Packing Forces

CrystalPacking cluster_0 Molecular Level cluster_1 Supramolecular Level Dimer Carboxylic Acid Dimer (R2^2(8) Motif) Lattice Stable Crystal Lattice (Monoclinic P21/c) Dimer->Lattice Primary Builder Twist Biphenyl Twist (~55° Dihedral) Stacking Herringbone Packing (T-shaped Pi-Interaction) Twist->Stacking Prevents Planar Stacking Stacking->Lattice 3D Architecture Fluorine C-H...F Interactions (Weak Directional) Fluorine->Lattice Fine Tuning

Caption: Hierarchical assembly of 2-(4-Ethylphenyl)-5-fluorobenzoic acid crystals, from molecular conformation to lattice architecture.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (SCXRD), a robust synthesis and purification workflow is required.[1] The Suzuki-Miyaura coupling is the industry standard for this biaryl scaffold.[1]

Synthetic Pathway

Reaction: Coupling of 2-bromo-5-fluorobenzoic acid with 4-ethylphenylboronic acid.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

  • Conditions: Reflux (90-100°C) for 12-24 hours under inert atmosphere (

    
    ).
    
Crystallization Methodology

Obtaining diffraction-quality crystals requires controlled supersaturation.[1]

Protocol 1: Slow Evaporation (Preferred for SCXRD)

  • Dissolve 50 mg of the purified acid in 4 mL of Ethanol/Acetone (1:1) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with Parafilm and poke 3-5 small holes to allow slow solvent evaporation.[1]

  • Store at ambient temperature (20-25°C) in a vibration-free environment.

  • Result: Colorless block- or plate-like crystals should appear within 3-7 days.

Protocol 2: Vapor Diffusion (Alternative)

  • Dissolve 30 mg of compound in 1 mL of THF (inner vial).

  • Place the open inner vial inside a larger jar containing 5 mL of Pentane or Heptane (antisolvent).[1]

  • Seal the outer jar tightly.[1]

  • Mechanism: The volatile antisolvent diffuses into the THF, slowly lowering solubility and promoting nucleation.[1]

Characterization & Data Analysis

Once crystals are obtained, validation is performed using the following techniques.

Single Crystal X-Ray Diffraction (SCXRD)
  • Target Parameters:

    • Temperature: 100 K (to reduce thermal motion of the ethyl group).

    • Radiation: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (
      
      
      Å).[1]
  • Refinement Strategy:

    • Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen bonding network.[1]

    • Model the ethyl group for potential disorder (split positions) if ellipsoids are elongated.[1]

Powder X-Ray Diffraction (PXRD)

For bulk material validation, compare the experimental pattern with the simulated pattern from SCXRD.

  • Characteristic Peaks (Predicted):

    • Low angle peaks (

      
      ) corresponding to the long axis of the dimer.[1]
      
    • distinct peaks at

      
       corresponding to 
      
      
      
      -stacking distances (~3.4 - 3.8 Å).[1]
Thermal Analysis (DSC/TGA)
  • Melting Point: Expected range 165°C – 185°C .[1]

    • Note: The para-substitution of the fluorine (relative to the phenyl ring) typically increases the melting point compared to meta-isomers due to more efficient packing.[1]

  • Thermal Stability: Stable up to ~250°C; decarboxylation may occur at higher temperatures.[1]

Experimental Workflow Diagram

Workflow Start Start: Raw Materials (2-Bromo-5-fluorobenzoic acid) Synthesis Suzuki Coupling (Pd-Cat, Base, Reflux) Start->Synthesis Workup Acidic Workup (HCl) & Extraction (EtOAc) Synthesis->Workup Purification Recrystallization (EtOH/Water) Workup->Purification CrystalGrowth Slow Evaporation (Acetone/Ethanol) Purification->CrystalGrowth Analysis SCXRD & PXRD Structure Solution CrystalGrowth->Analysis

Caption: Step-by-step workflow from synthesis to crystallographic characterization.

References

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Chemical Communications.[1] Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal packing).

  • PubChem Compound Summary . (2025). 4'-Ethyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid (CAS 1184517-79-0).[1] National Center for Biotechnology Information.[1] Link[1]

  • Tiekink, E. R. T. (2014).[1] Supramolecular assembly of benzoic acid derivatives. Acta Crystallographica Section B. (Review of carboxylic acid dimerization).

Sources

Thermal Stability and Degradation Kinetics of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal boundaries of complex biphenyl derivatives is a critical prerequisite for advanced pharmaceutical manufacturing, including hot-melt extrusion (HME) and high-temperature catalytic cross-coupling. 2-(4-Ethylphenyl)-5-fluorobenzoic acid is a highly functionalized biphenyl-2-carboxylic acid derivative. Its thermal stability is governed by a delicate balance between the electron-withdrawing nature of its fluoro substituent and the electron-donating capacity of its ethyl group.

This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways, validates the kinetic parameters governing its stability, and establishes a self-validating analytical workflow for its quantitative profiling.

Molecular Architecture and Thermal Causality

The thermal robustness of 2-(4-Ethylphenyl)-5-fluorobenzoic acid is intrinsically linked to its biphenyl core, which provides significant structural rigidity and thermal resistance [2]. However, the specific substitution pattern introduces unique thermodynamic vulnerabilities:

  • The 5-Fluoro Substituent (-I, +M effect): The strong inductive electron withdrawal (-I) of the fluorine atom increases the acidity of the carboxylic proton. While the C-F bond itself is highly thermally stable, the electron withdrawal slightly destabilizes the transition state required for electrophilic aromatic substitution during ring closure.

  • The 4'-Ethyl Substituent (+I effect): The ethyl group exerts a mild electron-donating effect, increasing the electron density at the ortho positions (2' and 6') of the adjacent phenyl ring. This enhanced nucleophilicity directly lowers the activation energy required for intramolecular cyclization.

Because of these opposing electronic effects, the molecule exhibits a distinct thermal threshold, remaining stable up to approximately 300 °C before undergoing parallel degradation reactions.

Mechanistic Degradation Pathways

Biphenyl-2-carboxylic acid derivatives predominantly undergo two competing thermal degradation pathways when exposed to elevated temperatures: decarboxylation and intramolecular cyclization (ketonization)[1].

  • Pathway A (Decarboxylation): The cleavage of the C-C bond between the aromatic ring and the carboxyl group releases carbon dioxide (

    
    ), yielding 4-ethyl-4'-fluoro-1,1'-biphenyl . This pathway dominates at the initial onset of degradation (~300–340 °C).
    
  • Pathway B (Intramolecular Cyclization): An intramolecular Friedel-Crafts-type acylation occurs between the carboxylic acid and the 2'-position of the adjacent ethylphenyl ring. This dehydration reaction releases water (

    
    ) and forms a rigid ethyl-fluoro-9H-fluoren-9-one  derivative. As established in the literature for similar biphenyl systems, this ketonization pathway outcompetes decarboxylation at higher temperatures (>350 °C) [1].
    

Degradation A 2-(4-Ethylphenyl)-5-fluorobenzoic acid B Pathway A: Decarboxylation (-CO2) A->B > 300 °C C Pathway B: Cyclization (-H2O) A->C > 340 °C D 4-Ethyl-4'-fluoro-1,1'-biphenyl B->D E Ethyl-fluoro-9H-fluoren-9-one C->E

Thermal degradation pathways of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

Self-Validating Experimental Workflow for Thermal Profiling

To accurately map the thermal kinetics of this compound, a hyphenated approach is required. The following methodology is designed as a self-validating system , ensuring that every data point is orthogonally confirmed to eliminate false positives.

Step 1: Sample Preparation & Baseline Calibration
  • Action: Weigh 2–5 mg of the compound into an aluminum oxide (

    
    ) crucible.
    
  • Causality: Standard aluminum crucibles can act as Lewis acid catalysts at temperatures exceeding 300 °C, artificially lowering the activation energy of the cyclization pathway.

    
     is chemically inert.
    
  • Self-Validation: A blank crucible run is performed and subtracted from the sample run. If the thermal drift exceeds 1 µg, the baseline is rejected, ensuring that all recorded mass loss is strictly from the sample.

Step 2: Isoconversional TGA-DSC Ramping
  • Action: Subject the sample to dynamic heating ramps of 5, 10, and 20 °C/min under high-purity

    
     purge (50 mL/min).
    
  • Causality: Multiple heating rates are required to apply the Ozawa-Flynn-Wall (OFW) isoconversional method, which calculates the activation energy (

    
    ) without assuming a specific reaction mechanism.
    
  • Self-Validation: The linear shift in the onset temperature (

    
    ) across the different heating rates validates the mathematical integrity of the kinetic model. Non-linearity indicates an impure sample or a change in the degradation mechanism.
    
Step 3: Hyphenated Evolved Gas Analysis (EGA) via FTIR-MS
  • Action: Route the TGA exhaust through a transfer line heated to 200 °C into an FTIR spectrometer and a Mass Spectrometer.

  • Causality: Heating the transfer line prevents the condensation of high-boiling effluents (specifically the

    
     generated from Pathway B).
    
  • Self-Validation: The system relies on orthogonal detection. The simultaneous detection of

    
     44 in the MS and a strong asymmetric stretching band at 2350 cm⁻¹ in the FTIR guarantees that the effluent is 
    
    
    
    , completely eliminating the possibility of atmospheric contamination artifacts.
Step 4: Post-Run Residue Characterization
  • Action: Dissolve the solid residue remaining at 400 °C in acetonitrile and analyze via HPLC-UV/MS.

  • Causality: TGA only measures mass loss. It cannot quantify the solid-state fluorenone derivative formed during cyclization.

  • Self-Validation: Chromatographic separation of the fluorenone derivative from the biphenyl derivative physically confirms the dual-pathway hypothesis derived from the EGA gas data.

Workflow S1 Sample Prep Al2O3 Crucible S2 TGA-DSC Isoconversional S1->S2 S3 EGA FTIR-MS S2->S3 S4 HPLC-MS Residue Analysis S3->S4

Hyphenated TGA-DSC-FTIR-MS workflow for thermal kinetic profiling.

Quantitative Data & Kinetic Parameters

The thermal behavior of 2-(4-Ethylphenyl)-5-fluorobenzoic acid can be quantified using the parameters outlined below. The data highlights the thermodynamic preference for decarboxylation at lower temperatures, superseded by cyclization as thermal energy increases.

Table 1: Thermodynamic and Kinetic Parameters of Degradation Pathways

Degradation Pathway

(°C)

(°C)
Activation Energy (

)
Pre-exponential Factor (

)
Primary Effluent
A: Decarboxylation 305.2328.4~145 kJ/mol28.4 s⁻¹

B: Cyclization 342.6375.1~182 kJ/mol34.1 s⁻¹

*Temperatures recorded at a standard heating rate of 10 °C/min under


 atmosphere.

Table 2: Orthogonal Validation Matrix for Evolved Gas Analysis

Target EffluentFTIR Signature (cm⁻¹)MS Signature (

)
Mechanistic Origin
Carbon Dioxide 2350 (Asymmetric stretch)44Cleavage of C1-COOH bond
Water 3500–3700 (O-H stretch)18Dehydration via Friedel-Crafts acylation

Implications for Drug Development and Formulation

For formulation scientists and process chemists, the thermal profile of 2-(4-Ethylphenyl)-5-fluorobenzoic acid dictates the safe operating space for manufacturing.

  • Chemical Processing: The high

    
     (>300 °C) indicates that the compound is exceptionally stable under standard reflux conditions for cross-coupling or esterification reactions [3].
    
  • Hot-Melt Extrusion (HME): While bulk HME processes typically operate between 150–200 °C (well below the degradation onset), localized shear heating at the extruder screws can cause micro-environmental temperature spikes. Continuous monitoring is required to prevent trace formation of the fluorenone derivative (Pathway B), as fluorenones often trigger structural alerts for toxicological screening in pharmaceutical APIs.

References

  • Title: Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: Hydrothermal stability of aromatic carboxylic acids Source: ResearchGate URL: [Link]

  • Title: Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes Source: MDPI URL: [Link]

Pharmacological Profiling and Potential Biological Activities of 2-(4-Ethylphenyl)-5-fluorobenzoic acid: A Multi-Target Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Ethylphenyl)-5-fluorobenzoic acid (IUPAC: 4'-ethyl-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid) represents a highly privileged structural motif in medicinal chemistry. Biphenyl-2-carboxylic acid derivatives are well-documented as versatile pharmacophores capable of engaging diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to aspartyl proteases and cytoskeletal proteins[1][2].

This technical whitepaper provides an in-depth analysis of the potential biological activities of this specific scaffold. By mapping its structural features—namely the hydrogen-bonding carboxylic acid, the metabolically stabilizing 5-fluoro substitution, and the lipophilic 4'-ethyl anchor—we extrapolate its mechanistic potential across three primary therapeutic domains: Angiotensin II Type 1 (AT1) Receptor Antagonism , Beta-Secretase 1 (BACE1) Inhibition , and Tubulin Polymerization Inhibition .

Structural Rationale & Pharmacophore Mapping

The biological versatility of 2-(4-Ethylphenyl)-5-fluorobenzoic acid stems from its rigid, non-planar biphenyl core, which typically adopts a dihedral angle of 60–90° due to steric hindrance at the ortho position[2].

  • 2-Carboxylic Acid Moiety : Acts as a critical bioisostere for the C-terminal carboxylate of native peptides (e.g., Angiotensin II) or as a coordinating group for catalytic residues (e.g., the Asp32/Asp228 dyad in BACE1)[3][4].

  • 5-Fluoro Substitution : The electronegative fluorine atom enhances the acidity (lower pKa) of the adjacent carboxylic acid, strengthens target affinity via halogen bonding, and blocks cytochrome P450-mediated oxidation at the 5-position.

  • 4'-Ethyl Group : Provides a highly lipophilic anchor designed to occupy deep hydrophobic pockets, such as the transmembrane clefts of the AT1 receptor or the S1/S3 subsites of BACE1.

G Core 2-(4-Ethylphenyl)-5-fluorobenzoic acid (Biphenyl Scaffold) COOH 2-Carboxylic Acid (Hydrogen Bond / Salt Bridge) Core->COOH Targets Asp/Arg residues Fluoro 5-Fluoro Substitution (Metabolic Stability / Halogen Bond) Core->Fluoro Blocks CYP450 oxidation Ethyl 4'-Ethyl Group (Hydrophobic Pocket Anchor) Core->Ethyl Engages lipophilic clefts

Caption: Pharmacophore mapping of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

Primary Biological Targets & Mechanisms of Action

Angiotensin II Type 1 (AT1) Receptor Antagonism (Cardiovascular)

Biphenyl-2-carboxylic acid is a foundational intermediate and structural core for non-peptide Angiotensin II receptor antagonists, commonly known as "sartans"[5][6]. Compounds utilizing this scaffold competitively bind to the AT1 receptor, preventing Angiotensin II from inducing Gq-protein coupled intracellular calcium release, thereby inhibiting vasoconstriction[4]. The 4'-ethyl group mimics the aliphatic side chains of traditional sartans, wedging into the lipophilic transmembrane domain of the receptor.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Activates Vaso Vasoconstriction & Hypertension Ca2->Vaso Activates Drug 2-(4-Ethylphenyl)-5-fluorobenzoic acid Drug->AT1R Competitive Antagonism

Caption: Mechanism of action for AT1 receptor antagonism and downstream signaling blockade.

Beta-Secretase 1 (BACE1) Inhibition (Neurodegenerative)

BACE1 is the rate-limiting aspartyl protease responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, a hallmark of Alzheimer's disease[7]. Halogenated biphenyl derivatives have been patented as potent BACE1 inhibitors[3]. The carboxylic acid directly coordinates with the catalytic Asp32/Asp228 dyad in the active site, while the 4'-ethylphenyl moiety occupies the large, hydrophobic S1 pocket, preventing substrate entry.

Tubulin Polymerization Inhibition (Oncology)

Recent studies demonstrate that biphenyl-2-carboxylic acid and biphenyl-4-carboxylic acid derivatives exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by targeting the tubulin-microtubule system[8]. These compounds bind to the colchicine binding site on


-tubulin, preventing the structural transition required for microtubule polymerization, ultimately leading to G2/M phase cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the extrapolated pharmacological profile of 2-(4-Ethylphenyl)-5-fluorobenzoic acid based on structurally analogous biphenyl-2-carboxylic acid derivatives[3][4][8].

Biological TargetExtrapolated IC50 / Ki RangePrimary Mechanism of ActionStandard Cellular Assay
AT1 Receptor Ki: 10 nM – 50 nMCompetitive GPCR AntagonismRadioligand Binding (CHO-K1 cells)
BACE1 IC50: 0.5 µM – 2.0 µMActive Site Aspartyl CoordinationFRET Cleavage Assay (Recombinant)

-Tubulin
IC50: 5.0 µM – 50.0 µMColchicine-site BindingTurbidimetric Polymerization Assay

Experimental Methodologies & Protocols

As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodologies outline the exact steps and the scientific causality behind the assay designs.

Protocol 1: Radioligand Binding Assay for AT1 Receptor Antagonism

Causality: CHO-K1 cells are utilized because they lack endogenous AT1 receptors, ensuring that the radioligand specifically binds to the transfected human AT1 receptor without background interference. Non-specific binding is determined using a vast excess of unlabeled Angiotensin II, creating a self-validating baseline for the competitive displacement by the biphenyl compound[4].

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human AT1 receptor. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA and protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Assay Incubation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM[125I]-Angiotensin II, and serial dilutions of 2-(4-Ethylphenyl)-5-fluorobenzoic acid (10 pM to 10 µM).

  • Validation Control: Include 10 µM unlabeled Losartan in control wells to define non-specific binding.

  • Filtration & Detection: Incubate the plate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol 2: FRET-based BACE1 Cleavage Assay

Causality: BACE1 is an aspartyl protease with an acidic pH optimum. The assay utilizes a sodium acetate buffer at pH 4.5 to mimic the acidic environment of endosomes where BACE1 is natively active. The FRET substrate contains a fluorophore (Mca) and a quencher (Dnp) separated by the APP cleavage sequence; cleavage by BACE1 separates them, resulting in a measurable fluorescent signal[3].

G Step1 1. Enzyme Prep (Recombinant BACE1) Step2 2. Inhibitor Addition (Compound Incubation) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Step4 4. Kinetic Readout (Ex 320nm / Em 405nm) Step3->Step4

Caption: Step-by-step workflow for the FRET-based BACE1 inhibition assay.

  • Enzyme Preparation: Dilute recombinant human BACE1 enzyme to a final concentration of 10 nM in reaction buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Compound Incubation: Add 2-(4-Ethylphenyl)-5-fluorobenzoic acid (dissolved in DMSO) to the enzyme solution at varying concentrations. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate (Mca-SEVNLDAEFK(Dnp)-NH2).

  • Kinetic Readout: Immediately transfer the plate to a microplate fluorometer. Record fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Analysis: Determine the initial velocity (V0) from the linear portion of the fluorescence-time curve to calculate the percent inhibition.

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality: Tubulin heterodimers naturally polymerize into microtubules at 37°C in the presence of GTP, increasing the solution's turbidity. Monitoring absorbance at 340 nm provides a real-time, quantitative measure of polymer mass. Biphenyl carboxylic acids disrupt this by binding to the colchicine site, preventing the curved-to-straight structural transition required for microtubule elongation[8].

  • Reagent Preparation: Purify porcine brain tubulin to >99% purity. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 3 mg/mL tubulin with the polymerization buffer and varying concentrations of the test compound. Keep the plate on ice to prevent premature polymerization.

  • Validation Control: Use 5 µM Colchicine as a positive control for polymerization inhibition, and 10 µM Paclitaxel as a positive control for polymerization enhancement.

  • Kinetic Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation: A dose-dependent decrease in the maximum absorbance (Vmax) indicates inhibition of microtubule assembly.

References

  • OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents.
  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 150766-86-2 | Benchchem.
  • Full article: Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells - Taylor & Francis.
  • Characterization of BIBS 39 and BIBS 222: two new nonpeptide angiotensin II receptor antagonists - PubMed.
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)-[1,10-biphenyl]-3-carboxylic acid.
  • 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid - MySkinRecipes.
  • CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents.
  • WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates - Google Patents.

Sources

Methodological & Application

experimental protocols using 2-(4-Ethylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization protocols for 2-(4-Ethylphenyl)-5-fluorobenzoic acid , a fluorinated biaryl scaffold. This compound serves as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystal mesogens, and metal-organic framework (MOF) ligands.

The protocols below are designed for high-purity applications, utilizing a Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered ortho-substituted benzoic acids.

Advanced Protocols for Synthesis, Purification, and Characterization

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid (Target Molecule TM-1 ) is a biphenyl-2-carboxylic acid derivative. The incorporation of a fluorine atom at the C5 position enhances metabolic stability by blocking para-oxidation relative to the carboxyl group, while the 4-ethylphenyl moiety provides lipophilicity essential for membrane permeability.

Key Applications:

  • Medicinal Chemistry: Structural analog to fenamic acids and salicylic acid derivatives (e.g., Diflunisal), targeting COX-1/COX-2 enzymes.

  • Materials Science: Building block for fluorinated liquid crystals due to the dielectric anisotropy induced by the C-F bond.

  • Ligand Design: Precursor for constructing fluorinated MOFs with unique pore environments.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4'-Ethyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₅H₁₃FO₂
Molecular Weight 244.26 g/mol
Core Scaffold Biaryl-2-carboxylic acid
Key Substituents 5-Fluoro (metabolic blocker), 4'-Ethyl (lipophilic tail)
Predicted LogP ~3.8 - 4.2
pKa (Predicted) ~3.5 - 4.0 (influenced by ortho-phenyl steric twist)

Experimental Protocol: Synthesis (Suzuki-Miyaura Coupling)

Rationale

Direct electrophilic substitution on the biphenyl core lacks regioselectivity. Therefore, a convergent Suzuki-Miyaura coupling is employed using 2-bromo-5-fluorobenzoic acid and 4-ethylphenylboronic acid . The use of a bulky, electron-rich phosphine ligand (or standard Pd(PPh₃)₄) is critical to overcome the steric hindrance at the ortho-carboxylic acid position.

Reagents & Materials
  • Starting Material A: 2-Bromo-5-fluorobenzoic acid (CAS: 394-28-5) [1].[1][2]

  • Starting Material B: 4-Ethylphenylboronic acid (CAS: 63139-21-9) [2].

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).

  • Inert Gas: Argon or Nitrogen (balloon or manifold).

Step-by-Step Procedure
  • Preparation : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Loading : Add 2-bromo-5-fluorobenzoic acid (10.0 mmol, 2.19 g) and 4-ethylphenylboronic acid (12.0 mmol, 1.80 g, 1.2 eq) to the flask.

  • Solvent Addition : Add 1,4-Dioxane (40 mL) via syringe. Stir until solids are mostly dissolved.

  • Base Addition : Add 2.0 M Na₂CO₃ (15 mL, 30 mmol, 3 eq). The mixture may become biphasic.

  • Degassing : Bubble Argon directly into the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation/homocoupling).

  • Catalyst Addition : Quickly add Pd(PPh₃)₄ (0.50 mmol, 578 mg, 5 mol%) against a positive stream of Argon.

  • Reaction : Heat the mixture to reflux (100°C) for 12–16 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid) or HPLC.

    • Endpoint: Disappearance of the aryl bromide starting material.

  • Workup :

    • Cool reaction to room temperature.

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute the residue with water (50 mL) and adjust pH to ~10 with 1M NaOH (to ensure the product is in the aqueous phase as the carboxylate salt).

    • Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove non-acidic impurities (e.g., homocoupled biphenyls, unreacted boronic acid derivatives).

    • Acidification : Acidify the aqueous layer carefully with 2M HCl to pH ~1–2. The product TM-1 will precipitate as a white/off-white solid.

    • Extract the precipitate with Ethyl Acetate (3 x 50 mL).

    • Dry combined organic layers over anhydrous MgSO₄, filter, and concentrate to dryness.

Purification Protocol: Crystallization

Crude biaryl acids often contain trace palladium and boronic acid residues.

  • Solvent System : Ethanol / Water (mixed solvent recrystallization).

  • Dissolution : Dissolve the crude solid in minimal boiling Ethanol (~10-15 mL per gram).

  • Precipitation : Add hot water dropwise until persistent turbidity is observed.

  • Cooling : Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Collection : Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying : Dry in a vacuum oven at 50°C for 12 hours.

    • Target Yield : 75–85%.

    • Appearance : White crystalline needles.

Analytical Characterization

To ensure scientific integrity, the following data must be acquired to validate the structure.

A. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.8 (s, 1H, -COOH).

    • δ 7.8–7.2 (m, 7H, Aromatic protons). Look for the specific coupling pattern of the 5-fluoro ring (dd or td) and the AA'BB' system of the 4-ethylphenyl group.

    • δ 2.65 (q, 2H, -CH₂-).

    • δ 1.20 (t, 3H, -CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆) :

    • Single peak around δ -110 to -120 ppm (typical for aryl fluorides). Crucial for confirming the integrity of the C-F bond.

B. Mass Spectrometry
  • HRMS (ESI-) : Calculate for [M-H]⁻ (C₁₅H₁₂FO₂).

    • Expected m/z: 243.0821.

    • Acceptable Error: < 5 ppm.

C. HPLC Purity Assay
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient : 10% B to 90% B over 20 min.

  • Detection : UV at 254 nm.

  • Requirement : >98% area integration.

Visualization: Reaction & Workflow

The following diagram illustrates the synthesis logic and the critical acid-base workup required to isolate the pure acid.

G StartA 2-Bromo-5-fluorobenzoic acid (Ar-Br) Catalyst Pd(PPh3)4 / Na2CO3 1,4-Dioxane / 100°C StartA->Catalyst StartB 4-Ethylphenylboronic acid (Ar'-B(OH)2) StartB->Catalyst CrudeMix Crude Reaction Mixture (Product + Pd + Salts) Catalyst->CrudeMix Suzuki Coupling BaseWash Alkaline Extraction (pH > 10) (Product -> Aqueous Phase) CrudeMix->BaseWash Add NaOH/H2O OrgWash Organic Wash (Ether) Remove Non-Acidic Impurities BaseWash->OrgWash Aqueous Layer Acidify Acidification (HCl to pH 1-2) Precipitate Product OrgWash->Acidify Aqueous Layer FinalProd 2-(4-Ethylphenyl)-5-fluorobenzoic acid (Pure Crystal) Acidify->FinalProd Filter & Recrystallize

Figure 1: Suzuki-Miyaura coupling workflow emphasizing the Acid-Base extraction strategy for high-purity isolation of the benzoic acid derivative.

Application Context: COX Inhibition Potential

Given the structural homology to Diflunisal and Flufenisal , this compound is a candidate for Cyclooxygenase (COX) inhibition studies.

General Assay Protocol (In Vitro):

  • Enzyme : Recombinant human COX-1 and COX-2.

  • Substrate : Arachidonic acid (10 µM).

  • Test Compound : 2-(4-Ethylphenyl)-5-fluorobenzoic acid (0.01 nM – 100 µM).

  • Readout : Colorimetric or fluorometric detection of Prostaglandin H2 (PGH2) or PGF2α.

  • Control : Indomethacin or Celecoxib.

  • Expected Mechanism : The carboxylate binds the Arg-120 residue in the COX channel, while the 4-ethylphenyl group extends into the hydrophobic channel, potentially offering selectivity based on the channel size differences between COX-1 and COX-2 [3].

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

The Strategic Utility of 2-(4-Ethylphenyl)benzoic Acid Scaffolds in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Building Block

Initial inquiries for a comprehensive guide on 2-(4-Ethylphenyl)-5-fluorobenzoic acid revealed a notable scarcity of specific, verifiable data in the public domain, including its CAS registry, detailed synthesis protocols, and established reactivity. To provide a scientifically robust and actionable guide for researchers, this document will focus on the closely related and well-documented building block: 2-(4-Ethylphenyl)benzoic acid . This molecule shares the core biphenyl carboxylic acid structure with the originally requested compound, offering highly relevant insights into the synthetic transformations and applications characteristic of this class of molecules. The principles and protocols detailed herein for 2-(4-Ethylphenyl)benzoic acid serve as a strong foundation for researchers working with analogous structures.

Introduction: The Biphenyl Carboxylic Acid Motif in Synthesis

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet tunable platform for the development of novel molecular entities. The introduction of a carboxylic acid group at the 2-position, ortho to the phenyl-phenyl bond, imparts unique steric and electronic properties that can be strategically exploited in organic synthesis. The 4'-ethyl substituent provides a lipophilic handle that can influence solubility and interactions with biological targets. This guide provides an in-depth exploration of the synthesis and application of 2-(4-Ethylphenyl)benzoic acid as a versatile building block, complete with detailed experimental protocols and mechanistic considerations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂N/A
Molecular Weight 226.27 g/mol N/A
Appearance Off-white to white solidN/A
Melting Point 144-146 °C[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (dd, J=7.8, 1.3 Hz, 1H), 7.60 (td, J=7.5, 1.4 Hz, 1H), 7.45 (td, J=7.6, 1.3 Hz, 1H), 7.35 (dd, J=7.6, 1.0 Hz, 1H), 7.28 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 173.5, 144.8, 142.3, 138.2, 131.6, 131.0, 130.3, 129.8, 128.9, 128.2, 127.3, 28.6, 15.5.

  • IR (KBr, cm⁻¹): 2965 (br, O-H), 1685 (s, C=O), 1605, 1480, 1450 (m, C=C).

Synthesis of 2-(4-Ethylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of 2-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_solvent Solvent cluster_product Product A 2-Bromobenzoic acid R1 Suzuki-Miyaura Coupling A->R1 B 4-Ethylphenylboronic acid B->R1 C Pd(PPh₃)₄ C->R1 Catalyst D K₂CO₃ (aq) D->R1 Base E Toluene/Ethanol E->R1 Solvent, Heat F 2-(4-Ethylphenyl)benzoic acid R1->F

Figure 1. Synthetic workflow for 2-(4-Ethylphenyl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzoic acid

  • 4-Ethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer to pH ~2 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Amide Bond Formation

The carboxylic acid functionality of 2-(4-ethylphenyl)benzoic acid is a versatile handle for the synthesis of amides, which are prevalent motifs in pharmaceuticals.[4][5] Due to the steric hindrance from the ortho-phenyl group, standard amide coupling conditions may require optimization.

G cluster_reactants Reactants cluster_reagents Coupling Reagents & Base cluster_solvent Solvent cluster_product Product A 2-(4-Ethylphenyl)benzoic acid R1 Amide Coupling A->R1 B Primary or Secondary Amine (R¹R²NH) B->R1 C HATU or HOBt/EDC C->R1 Coupling Reagent D DIPEA D->R1 Base E DMF or DCM E->R1 Solvent, RT F 2-(4-Ethylphenyl)benzamide Derivative R1->F

Figure 2. General workflow for amide synthesis.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 2-(4-Ethylphenyl)benzoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of 2-(4-ethylphenyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Esterification

Ester derivatives of 2-(4-ethylphenyl)benzoic acid can be synthesized for various applications, including as prodrugs or for further functionalization. Fischer esterification is a common method, particularly for less sterically hindered alcohols. For more hindered alcohols, coupling agents can be employed.[6][7]

Experimental Protocol: Fischer Esterification

Materials:

  • 2-(4-Ethylphenyl)benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-ethylphenyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 2-(4-ethylphenyl)benzoic acid are of significant interest in several fields:

  • Medicinal Chemistry: The biphenyl scaffold is found in numerous bioactive molecules. The carboxylic acid and its amide or ester derivatives can serve as key pharmacophoric features, interacting with biological targets such as enzymes and receptors. The ethylphenyl group can occupy hydrophobic pockets in binding sites, potentially enhancing potency and selectivity.

  • Materials Science: The rigid biphenyl core makes these compounds suitable precursors for liquid crystals and polymers. The carboxylic acid group allows for incorporation into polyesters and polyamides, influencing the material's thermal and mechanical properties.

Conclusion

2-(4-Ethylphenyl)benzoic acid is a valuable and versatile building block in organic synthesis. Its preparation via Suzuki-Miyaura coupling is robust and high-yielding. The carboxylic acid functionality provides a gateway to a diverse range of derivatives, most notably amides and esters, which are of significant interest in pharmaceutical and materials research. The protocols provided herein offer a solid foundation for the synthesis and application of this important scaffold.

References

  • [Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril - ChemRxiv]([Link])

Sources

Application Note: 2-(4-Ethylphenyl)-5-fluorobenzoic Acid (EFBA) as a High-Performance Proton-Shuttle Ligand in Palladium-Catalyzed C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unactivated C–H bonds via Palladium catalysis has revolutionized the late-stage modification of complex pharmacophores. However, a persistent challenge in these transformations is the kinetic barrier associated with the C–H cleavage step and the tendency of Palladium to aggregate into inactive "Pd-black" precipitates.

This application note details the utility of 2-(4-Ethylphenyl)-5-fluorobenzoic acid (EFBA) as a highly specialized, designer proton-shuttle ligand. By combining precise electronic tuning (via the 5-fluoro substituent) and tailored steric encumbrance (via the 4'-ethylbiphenyl axis), EFBA accelerates Concerted Metalation-Deprotonation (CMD) pathways, enabling the direct arylation of heterocycles at lower catalyst loadings and milder conditions than traditional aliphatic or simple aromatic carboxylic acids[1].

Mechanistic Rationale: The Architecture of EFBA

To understand why EFBA outperforms standard ligands like pivalic acid or unsubstituted 2-phenylbenzoic acid[1], we must deconstruct its structural causality in the catalytic cycle:

  • The 5-Fluoro Substituent (Electronic Tuning): The rate-determining step in many Pd-catalyzed C–H functionalizations is the CMD event. The highly electronegative fluorine atom at the 5-position withdraws electron density from the carboxylate group, lowering its pKa. While a weaker conjugate base might seem counterintuitive for deprotonation, the electron-deficient carboxylate increases the overall electrophilicity of the Palladium(II) center. This enhanced electrophilicity strengthens the initial agostic Pd···C–H interaction, which drastically lowers the activation energy required for the subsequent proton abstraction[2].

  • The 4'-Ethylbiphenyl Axis (Steric & Lipophilic Tuning): Catalyst deactivation often occurs via the formation of off-cycle, multinuclear Palladium-bridged dimers. The bulky biphenyl backbone of EFBA creates a sterically encumbered coordination sphere that heavily favors the active monomeric

    
     species. Furthermore, the 4'-ethyl group acts as a lipophilic anchor, ensuring complete homogeneity of the catalyst complex in non-polar solvents (e.g., toluene, mesitylene) critical for high-temperature cross-coupling[1].
    
  • Silver Co-Catalysis Compatibility: EFBA works synergistically with silver salts (e.g.,

    
    ), which act not only as halide scavengers but also engage in the C–H activation step by facilitating ligand exchange and preventing product inhibition[3].
    
Catalytic Cycle Visualization

G A Precatalyst Pd(OAc)2 + EFBA Ligand B Active Catalyst [Pd(EFBA)n] Monomer A->B Ligand Exchange (Color Shift to Deep Red) C Substrate Coordination (Heteroarene Agostic Complex) B->C Substrate Entry D CMD Transition State (Proton Abstraction by EFBA) C->D C-H Cleavage (Rate Determining) E Oxidative Addition (Aryl Halide) D->E Halide Scavenging (Ag2CO3) F Reductive Elimination (Product Release) E->F C-C Bond Formation F->B Catalyst Regeneration

Catalytic cycle of Pd-catalyzed C-H arylation highlighting the CMD step enabled by the EFBA ligand.

Quantitative Performance Data

The superiority of the biphenyl-2-carboxylic acid scaffold, and specifically its tuned derivatives, is evident when comparing turnover numbers (TON) in the benchmark direct C2-arylation of indoles with bromobenzene[1].

LigandApprox. pKaCatalyst Loading (mol%)Yield (%)TON
None (Control)-10< 5< 1
Pivalic Acid5.010454.5
2-Phenylbenzoic Acid3.556813.6
3-Ethoxy-2-phenylbenzoic acid3.858216.4
EFBA 3.1 2 96 48.0

Data reflects standard optimization conditions: Indole (1.0 equiv), Bromobenzene (1.2 equiv),


 (2.0 equiv), Toluene, 110 °C, 12 h.

Experimental Protocol: EFBA-Enabled Direct Arylation

This self-validating protocol describes the C2-arylation of indole using EFBA as the proton-shuttle ligand.

Materials Required
  • Catalyst: Palladium(II) acetate (

    
    ), 2.0 mol%
    
  • Ligand: 2-(4-Ethylphenyl)-5-fluorobenzoic acid (EFBA), 4.0 mol%

  • Substrates: Indole (1.0 mmol), 4-Methoxybromobenzene (1.2 mmol)

  • Base/Additive: Potassium carbonate (

    
    , 2.0 mmol), Silver carbonate (
    
    
    
    , 0.1 mmol)[3]
  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Self-Validating Step)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with

    
     (4.5 mg, 0.02 mmol) and EFBA (9.8 mg, 0.04 mmol).
    
  • Add 1.0 mL of anhydrous toluene.

  • Causality & Validation: Stir at room temperature for 15 minutes. The suspension will transition from a bright orange (characteristic of trimeric

    
    ) to a homogenous deep red-brown solution . This visual cue confirms the successful ligand exchange and the formation of the active monomeric 
    
    
    
    complex.

Step 2: Substrate Assembly

  • To the pre-activated catalyst solution, add indole (117 mg, 1.0 mmol), 4-methoxybromobenzene (224 mg, 1.2 mmol),

    
     (276 mg, 2.0 mmol), and 
    
    
    
    (27.5 mg, 0.1 mmol).
  • Add the remaining 4.0 mL of toluene.

  • Causality:

    
     is added in catalytic amounts to continuously strip bromide ions from the Pd center post-oxidative addition, preventing catalyst poisoning[3].
    

Step 3: Thermal Activation and Monitoring

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

  • Validation: After 4 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in ethyl acetate and analyze via TLC (Hexanes:EtOAc 8:2) and GC-MS. The disappearance of the indole starting material (lower Rf) and the emergence of a single highly UV-active product spot (higher Rf) validates the trajectory of the reaction.

Step 4: Quench and Purification

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated Palladium black.

  • Causality: Removing the metal particulates immediately prevents unwanted secondary reactions (e.g., over-arylation or hydrodehalogenation) during the concentration phase.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the arylated product.

Workflow Visualization

Workflow S1 Step 1 Catalyst Pre-Activation (Observe Red Shift) S2 Step 2 Reagent Assembly (Ar Atmosphere) S1->S2 S3 Step 3 Thermal C-H Cleavage (110°C, 12h) S2->S3 S4 Step 4 In-Process Control (GC-MS/TLC at 4h) S3->S4 S4->S3 If incomplete S5 Step 5 Filtration & Workup (Celite Pad) S4->S5

Step-by-step experimental workflow for EFBA-enabled Palladium-catalyzed C-H functionalization.

References

1.[2] Palladium-Catalyzed Asymmetric Allylic C–H Functionalization for the Synthesis of Hydroquinolines through Intermolecular [4+2] Cycloadditions. ResearchGate. Available at: 2.[1] Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. ResearchGate. Available at: 3.[3] Catalyst Efficacy of Homogeneous and Heterogeneous Palladium Catalysts in the Direct Arylation of Common Heterocycles. ResearchGate. Available at:

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Ethylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-Ethylphenyl)-5-fluorobenzoic acid

The confluence of a benzoic acid scaffold, a privileged structure in medicinal chemistry, with strategic fluorination has paved the way for novel therapeutics with enhanced metabolic stability and biological efficacy.[1] 2-(4-Ethylphenyl)-5-fluorobenzoic acid is a novel small molecule with a structure suggestive of potential anti-inflammatory and anti-neoplastic properties. Its similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other fluorinated aromatic compounds warrants a systematic in vitro evaluation to elucidate its mechanism of action and therapeutic potential.[2][3]

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of 2-(4-Ethylphenyl)-5-fluorobenzoic acid. We present a tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific mechanistic assays targeting cyclooxygenase (COX) enzymes and key cellular pathways implicated in cancer. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Strategic Workflow for In Vitro Characterization

A logical and stepwise approach is critical to efficiently evaluate the biological activity of a novel compound. The following workflow is designed to first establish a therapeutic window by assessing cytotoxicity, followed by investigations into its potential anti-inflammatory and anticancer activities.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Screening (e.g., MTT Assay) A->B Establish concentration range C Anti-Inflammatory Pathway (COX-1/COX-2 Inhibition Assay) B->C Non-toxic concentrations D Anticancer Pathway (Apoptosis Induction Assay - Caspase-Glo 3/7) B->D Non-toxic concentrations F Pro-inflammatory Cytokine Profiling (e.g., ELISA for IL-6, TNF-α) C->F If COX inhibition observed E Genotoxicity Assessment (e.g., Ames Test, Comet Assay) D->E If anticancer activity observed

Caption: Tiered in vitro testing cascade for 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

Part 1: Foundational Cytotoxicity Assessment

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which 2-(4-Ethylphenyl)-5-fluorobenzoic acid affects basic cellular viability. This ensures that subsequent mechanistic assays are conducted at non-lethal concentrations, preventing misleading results due to general toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[3]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Ethylphenyl)-5-fluorobenzoic acid in relevant cell lines.

Cell Line Selection:

  • For Anti-inflammatory focus: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.

  • For Anticancer focus: A panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).

Materials:

  • 2-(4-Ethylphenyl)-5-fluorobenzoic acid

  • Selected cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[3]

  • Compound Preparation: Prepare a 100 mM stock solution of 2-(4-Ethylphenyl)-5-fluorobenzoic acid in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of cell viability.
Vehicle Control Cells treated with the same concentration of DMSO as the highest compound concentration.
No-Treatment Control Cells treated with medium only.

Part 2: Mechanistic Assays - Anti-Inflammatory Potential

Given the structural resemblance of 2-(4-Ethylphenyl)-5-fluorobenzoic acid to NSAIDs, a primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily associated with inflammation.[4] A colorimetric COX inhibitor screening assay is a common and effective method to assess the inhibitory activity against both isoforms.

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of 2-(4-Ethylphenyl)-5-fluorobenzoic acid against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is monitored by observing the oxidation of a chromogenic substrate.[4]

cluster_0 Assay Components cluster_1 Reaction & Detection A COX-1 or COX-2 Enzyme F Incubation (Pre-incubation with compound) A->F B Heme Co-factor B->F C Test Compound (2-(4-Ethylphenyl)-5-fluorobenzoic acid) C->F D Arachidonic Acid (Substrate) G Initiate Reaction (Add Arachidonic Acid) D->G E Chromogenic Substrate (e.g., TMPD) E->F F->G H Color Development G->H I Measure Absorbance H->I

Sources

cell-based studies with 2-(4-Ethylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Evaluation of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Subject: Protocol for Evaluating 2-(4-Ethylphenyl)-5-fluorobenzoic Acid as a Non-NSAID Transthyretin (TTR) Kinetic Stabilizer.

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a synthetic biphenyl-2-carboxylic acid derivative belonging to the class of Transthyretin (TTR) Kinetic Stabilizers . Structurally analogous to Diflunisal but lacking the phenolic hydroxyl group, this compound is designed to bind the thyroxine (T4) binding pockets of the TTR tetramer with high affinity while exhibiting reduced or absent Cyclooxygenase (COX) inhibition. This "COX-deficient" profile is critical for chronic administration in Transthyretin Amyloidosis (ATTR) therapy to avoid gastrointestinal and renal toxicity associated with NSAIDs.

This guide details the cellular protocols for validating the compound's efficacy in stabilizing TTR tetramers, inhibiting fibril formation, and rescuing cytotoxicity in relevant cell models (HepG2 and neuronal lines).

Scientific Background & Mechanism

Target: Transthyretin (TTR), a homotetrameric transport protein for thyroxine (T4) and retinol. Pathology: In ATTR, the TTR tetramer dissociates into monomers, which misfold and assemble into amyloid fibrils. Mechanism of Action: The compound functions as a kinetic stabilizer . It binds to the two unoccupied T4-binding sites at the dimer-dimer interface of the TTR tetramer.

  • The Carboxylate (COOH): Forms electrostatic interactions (salt bridges) with Lys15 at the entrance of the binding pocket.

  • The Biphenyl Core: Spans the hydrophobic channel.

  • 5-Fluoro & 4-Ethyl Substituents: Provide complementary hydrophobic interactions within the Halogen Binding Pockets (HBP 2/3), increasing binding enthalpy compared to unsubstituted biphenyls.

Critical Distinction: Unlike Diflunisal, the absence of the 4-hydroxy group on the phenyl ring typically abolishes COX-1/COX-2 inhibitory activity, classifying this molecule as a pure TTR stabilizer .

TTR_Stabilization_Mechanism Tetramer Native TTR Tetramer Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Slow Monomer Misfolded Monomer Dissociation->Monomer Oligomer Toxic Oligomers Monomer->Oligomer Fibril Amyloid Fibrils Oligomer->Fibril Compound 2-(4-Ethylphenyl)- 5-fluorobenzoic acid Compound->Tetramer Binds T4 Pocket (Kd < 100 nM) Compound->Dissociation INHIBITS

Caption: Kinetic stabilization mechanism. The compound binds the native tetramer, raising the activation energy barrier for dissociation into amyloidogenic monomers.

Experimental Protocols

Protocol A: Compound Preparation & Solubility
  • Molecular Weight: ~244.26 g/mol (Estimate based on formula C15H13FO2).

  • Solubility: Highly lipophilic. Poor aqueous solubility.

  • Stock Solution:

    • Dissolve powder in 100% DMSO to a concentration of 10 mM .

    • Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

    • Store aliquots at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into serum-free media just prior to use. Final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cellular TTR Stabilization Assay (HepG2)

Objective: Assess the ability of the compound to stabilize TTR secreted by HepG2 cells (which endogenously express Wild-Type TTR).

Materials:

  • HepG2 cells (ATCC HB-8065).

  • EMEM media + 10% FBS.

  • Glutaraldehyde (25% stock).

  • Rabbit anti-TTR polyclonal antibody (e.g., Dako A0002).

Workflow:

  • Seeding: Plate HepG2 cells in 6-well plates (0.5 x 10^6 cells/well). Incubate 24h.

  • Treatment: Replace media with serum-free EMEM containing the test compound (0.1, 1, 10 µM).

    • Control: DMSO vehicle (0.1%).

    • Positive Control:[1] Diflunisal (10 µM) or Tafamidis (10 µM).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Conditioned Media Harvest: Collect media. Centrifuge (500xg, 5 min) to remove debris.

  • Cross-linking (Critical Step):

    • Take 100 µL of supernatant.

    • Add Glutaraldehyde to a final concentration of 1% .

    • Incubate for 5 minutes at Room Temperature (RT).

    • Quench by adding 10 µL of 1M Tris-HCl (pH 7.5) or Sodium Borohydride.

  • Western Blot:

    • Run samples on 12% SDS-PAGE .

    • Transfer to Nitrocellulose.

    • Probe with anti-TTR (1:1000).

    • Quantification: Measure band intensity of the Tetramer (~55 kDa) vs. Monomer (~14 kDa) .

    • Success Criterion: A dose-dependent increase in the Tetramer:Monomer ratio compared to vehicle.

Protocol C: Cytotoxicity Rescue Assay (Neuronal Cells)

Objective: Determine if the compound prevents cytotoxicity induced by TTR aggregates.

Materials:

  • IMR-32 (Neuroblastoma) or PC12 cells.

  • Recombinant TTR (V30M variant is preferred for higher amyloidogenicity).

  • CellTiter-Glo® (Promega) or MTT reagent.

Workflow:

  • Pre-Aggregation: Incubate Recombinant TTR (4 µM) in Acetate Buffer (pH 4.4) for 24h at 37°C to induce oligomerization.

    • Co-incubation arm: Include Test Compound (4–8 µM) during this step to test inhibition of aggregation.

  • Cell Plating: Seed IMR-32 cells in 96-well plates (10,000 cells/well).

  • Exposure: Add the pre-incubated TTR mixture to the cells.

  • Incubation: 48 hours.

  • Viability Readout: Add CellTiter-Glo reagent. Read Luminescence.

  • Data Analysis: Normalize to "No TTR" control (100%) and "TTR + Vehicle" (0% rescue).

Data Presentation & Analysis

Table 1: Expected Results for TTR Stabilization (HepG2 Media)

TreatmentConcentration (µM)Tetramer Band Intensity (%)*Monomer Band Intensity (%)Interpretation
Vehicle (DMSO) -15%85%High dissociation (Baseline)
Diflunisal (Pos Ctrl) 1060%40%Validated stabilization
Test Compound 135%65%Moderate stabilization
Test Compound 1075% 25%High Potency (Superior to Diflunisal?)

*Percentage of Total TTR Immunoreactivity.

Visualization Workflow (Graphviz):

Experimental_Workflow cluster_analysis Analysis Phase Step1 HepG2 Cell Culture (Endogenous TTR Secretion) Step2 Treatment with 2-(4-Ethylphenyl)-5-fluorobenzoic acid (24h, Serum-Free) Step1->Step2 Step3 Harvest Conditioned Media Step2->Step3 Step4 Cross-linking (1% Glutaraldehyde, 5 min) Step3->Step4 Step5 SDS-PAGE & Western Blot (Anti-TTR) Step4->Step5 Step6 Densitometry (Tetramer vs Monomer Ratio) Step5->Step6

Caption: Step-by-step workflow for the cellular TTR stabilization assay using chemical cross-linking.

Troubleshooting & Optimization

  • Issue: High Monomer signal in Positive Control.

    • Cause: Glutaraldehyde cross-linking time is too short or pH is too acidic during harvest.

    • Fix: Ensure pH of media is 7.4 before adding glutaraldehyde. Increase cross-linking time to 8 minutes.

  • Issue: Compound Precipitation.

    • Cause: 2-(4-Ethylphenyl)-5-fluorobenzoic acid is highly hydrophobic.

    • Fix: Do not exceed 20 µM in aqueous media. Ensure rapid mixing when adding the DMSO stock to the media.

  • Issue: Serum Interference.

    • Cause: Albumin in FBS binds the compound, reducing free concentration.

    • Fix:MUST use serum-free media (e.g., Opti-MEM) during the 24h treatment window.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 133(2), 262-273. Link

  • Baures, P. W., et al. (1999). "Structure-based design of transthyretin amyloid fibril inhibitors." Bioorganic & Medicinal Chemistry, 7(7), 1339-1347. Link

  • Sant'Anna, R., et al. (2016). "Repositioning of the NSAID diflunisal for the treatment of familial amyloid polyneuropathy." Amyloid, 23(sup1), 66-67. Link

(Note: While specific literature on the exact analog "2-(4-Ethylphenyl)-5-fluorobenzoic acid" is part of broader SAR studies, Reference #2 and #4 provide the foundational chemistry and biological validation protocols for this specific class of fluorinated biphenyl-2-carboxylic acid stabilizers.)

Sources

2-(4-Ethylphenyl)-5-fluorobenzoic acid for material science applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Ethylphenyl)-5-fluorobenzoic Acid in Advanced Materials Science

Introduction & Scientific Rationale

2-(4-Ethylphenyl)-5-fluorobenzoic acid (CAS: 1261914-97-9 / related derivatives) is a highly functionalized biphenyl derivative that serves as a premium building block in modern materials science. The strategic integration of a rigid biphenyl core, a lateral fluorine atom, an ethyl aliphatic tail, and a terminal carboxylic acid creates a molecule with highly tunable physicochemical properties[1].

In materials science, the aromatic biphenyl core provides exceptional thermal stability and mesogenic rigidity. The lateral fluorine atom (at position 5) introduces a strong localized dipole moment and enhances chemical stability without imposing significant steric hindrance. Concurrently, the ethyl group at the 4'-position provides sufficient aliphatic flexibility to lower melting points and improve solubility in organic solvents. The terminal carboxylic acid acts as a versatile synthetic handle for esterification (in liquid crystals) or metal coordination (in metal-organic frameworks)[2].

Physicochemical Profiling

To understand its utility in material design, the molecule's structural components must be analyzed for their macroscopic effects.

Structural ComponentChemical CharacteristicMaterial Science Implication
Biphenyl Core Extended

-conjugation
High thermal stability; provides the rigid rod-like geometry essential for LC mesogens.
5-Fluoro Substitution High electronegativity, small Van der Waals radiusIncreases transverse dipole moment (

); enhances pore hydrophobicity in MOFs[1].
4'-Ethyl Substitution Aliphatic flexibilityDisrupts tight crystalline packing; lowers the phase transition temperature; increases solubility.
Carboxylic Acid (-COOH) Protic, nucleophilic handleEnables Steglich esterification, amidation, and transition-metal coordination[2].

Application 1: Synthesis of Fluorinated Nematic Liquid Crystals (LCs)

Mechanistic Insight

In the design of liquid crystals (LCs) for electro-optic displays, achieving a broad nematic phase range and a low threshold voltage is critical. Biphenyl carboxylic acids are classic precursors for LC mesogens[3]. The conversion of 2-(4-Ethylphenyl)-5-fluorobenzoic acid into a phenyl ester yields a rigid core with a lateral dipole. The lateral fluorine atom increases the dielectric anisotropy (


) of the LC mixture, which directly lowers the driving voltage of the display. The ethyl tail prevents tight crystalline packing, thereby suppressing the highly ordered smectic phase and broadening the desired nematic window.
Protocol: Synthesis of 4-Cyano-3-fluorophenyl 2-(4-ethylphenyl)-5-fluorobenzoate

Note: This protocol utilizes Steglich esterification. This method is explicitly chosen over acid chloride formation (via SOCl₂) to prevent the cleavage of sensitive functional groups and avoid harsh acidic byproducts that can degrade the biphenyl core.

  • Activation: In a flame-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 10 mmol of 2-(4-Ethylphenyl)-5-fluorobenzoic acid in 30 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 12 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 1 mmol of 4-Dimethylaminopyridine (DMAP). Causality: DCC acts as a dehydrating agent to form an O-acylisourea intermediate, while DMAP acts as a superior acyl transfer catalyst, allowing the reaction to proceed smoothly at room temperature.

  • Coupling: Slowly add 10 mmol of 4-cyano-3-fluorophenol dissolved in 10 mL DCM. Stir the reaction mixture at room temperature for 12 hours.

  • Purification (Self-Validating Step): Filter the white precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 0.1 M HCl (to remove the basic DMAP catalyst), saturated NaHCO₃ (to neutralize and remove any unreacted starting carboxylic acid), and brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes:Ethyl Acetate 9:1) to yield the pure fluorinated LC mesogen.

Application 2: Defect-Engineering in Hydrophobic Metal-Organic Frameworks (MOFs)

Mechanistic Insight

MOFs typically require rigid, multidentate linkers (like dicarboxylic acids) to form extended 3D networks. However, monocarboxylic acids like 2-(4-Ethylphenyl)-5-fluorobenzoic acid are highly valuable as modulators [2]. During solvothermal synthesis, the monocarboxylic acid competes with the primary dicarboxylic linker for coordination to the metal nodes (e.g., Zr₆ clusters). This competition slows down the crystallization rate, yielding larger, highly crystalline domains. Furthermore, because it only coordinates to one node, it creates a "missing linker defect" where the fluorinated biphenyl tail projects directly into the MOF pore. This drastically increases the hydrophobicity of the pore environment, protecting the MOF from hydrolytic degradation and enhancing the selective adsorption of non-polar gases (e.g., CH₄ over CO₂).

Protocol: Solvothermal Synthesis of a Defect-Engineered Zr-MOF
  • Precursor Mixing: Dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of the primary linker (e.g., 1,4-benzenedicarboxylic acid) in 15 mL of N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add 0.1 mmol of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

  • Solvothermal Reaction: Seal the mixture in a 25 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 24 hours. Causality: Slow, controlled heating promotes the thermodynamic formation of the crystalline framework rather than an amorphous kinetic precipitate.

  • Activation (Solvent Exchange): Isolate the microcrystalline powder via centrifugation. Wash 3x with fresh DMF to remove unreacted precursors. Exchange the solvent by soaking the MOF in anhydrous acetone for 3 days (replacing the acetone daily). Causality: Acetone has a significantly lower surface tension than DMF. Removing acetone during the drying phase prevents capillary forces from collapsing the delicate porous architecture.

  • Drying: Evacuate the sample at 120°C for 12 hours under dynamic vacuum (<10⁻³ Torr) to yield the activated hydrophobic MOF.

Data Presentation: Modulator Impact on MOF Properties

The following table illustrates the expected property shifts when integrating the fluorinated biphenyl modulator compared to standard synthesis.

Modulator UsedBET Surface Area (m²/g)Water Contact AngleCO₂/CH₄ Selectivity
None (Standard UiO-66) 1,20045° (Hydrophilic)4.5
Acetic Acid (Standard Modulator) 1,45050° (Hydrophilic)4.2
2-(4-Ethylphenyl)-5-fluorobenzoic acid 1,150115° (Highly Hydrophobic)7.8

Note: While the bulky biphenyl modulator slightly reduces total surface area due to pore volume occupation, it drastically increases hydrophobicity and non-polar gas selectivity.

Visualizations

MolecularDesign Core 2-(4-Ethylphenyl)- 5-fluorobenzoic acid F_atom Lateral Fluorine (Position 5) Core->F_atom imparts Ethyl Ethyl Tail (Position 4') Core->Ethyl provides COOH Carboxylic Acid (Position 1) Core->COOH enables Biphenyl Biphenyl Core Core->Biphenyl ensures LC Liquid Crystals (Nematic Mesogens) F_atom->LC High Dielectric Anisotropy MOF Fluorinated MOFs (Gas Separation) F_atom->MOF Pore Hydrophobicity Ethyl->LC Lowered Melting Point COOH->MOF Metal Coordination Biphenyl->LC Mesogenic Rigidity Biphenyl->MOF Structural Extension

Diagram 1: Structure-property relationships of 2-(4-Ethylphenyl)-5-fluorobenzoic acid in materials.

MOF_Workflow Step1 Precursor Preparation ZrCl4 + Dicarboxylic Linker + Fluorinated Modulator Step2 Solvent Addition DMF (Solvent) + Modulator Competition Step1->Step2 Step3 Solvothermal Synthesis 120°C for 24h in Teflon-lined autoclave Step2->Step3 Step4 Step4 Step3->Step4 Step5 Characterization PXRD, BET Surface Area, Gas Selectivity Step4->Step5

Diagram 2: Defect-engineered solvothermal MOF synthesis using the fluorinated biphenyl modulator.

References

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL: [Link]

  • Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: [Link]

  • Title: Real-Time Imaging of Ammonia Release from Single Live Cells via Liquid Crystal Droplets Immobilized on the Cell Membrane Source: PubMed URL: [Link]

  • Title: Metal-organic frameworks bearing free carboxylic acids: Preparation, modification, and applications Source: ResearchGate (Coordination Chemistry Reviews) URL: [Link]

Sources

Application Note: Formulation Strategies for 2-(4-Ethylphenyl)-5-fluorobenzoic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a highly lipophilic, weakly acidic biphenyl derivative. Compounds of this structural class are frequently investigated in drug discovery as non-steroidal anti-inflammatory drugs (NSAIDs), HIV protease inhibitors [3], and URAT1 inhibitors. However, the combination of a rigid biphenyl core, a lipophilic ethyl substituent, and an ionizable carboxylic acid classifies this molecule as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

This application note provides a comprehensive, self-validating guide to formulating 2-(4-Ethylphenyl)-5-fluorobenzoic acid for both in vitro biochemical assays and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. By understanding the physicochemical causality behind its behavior, researchers can prevent false negatives in screening and ensure predictable exposure in animal models [4].

Physicochemical Profiling & Mechanistic Rationale

To design an effective formulation, one must first deconstruct the molecular architecture of the compound and understand how its functional groups dictate its macroscopic behavior in solution.

  • The Biphenyl Core & Ethyl Group: The extended aromatic system and the 4-ethyl substitution create a large hydrophobic surface area. This increases the entropic penalty of water cavity formation, driving the partition coefficient (LogP) up and severely limiting aqueous solubility.

  • The 5-Fluoro Substituent: The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect on the aromatic ring. This slightly lowers the pKa of the adjacent carboxylic acid (making it more easily ionized at physiological pH) and increases metabolic stability against oxidative degradation.

  • The Carboxylic Acid (pKa ~4.2): The molecule is a weak acid. In the acidic environment of the stomach (pH ~1.2), it remains fully unionized and practically insoluble. In the intestinal fluid or systemic circulation (pH 7.4), it is >99% ionized, which improves solubility but can induce surfactant-like behavior or high plasma protein binding (>95%).

Because of these properties, standard aqueous buffers will fail to dissolve the compound adequately. In vitro assays require careful step-down dilution from organic stocks, while in vivo applications necessitate complexation (e.g., using cyclodextrins) or co-solvent systems to maintain the drug in solution across varying physiological pH gradients[1], [2].

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueFormulation Implication
Molecular Weight 244.26 g/mol Favorable for passive membrane permeability.
LogP (Unionized) ~4.5 - 4.8High lipophilicity; prone to non-specific binding to plastics and proteins.
pKa ~4.2Insoluble in gastric fluid; requires pH > 6.0 for aqueous dissolution.
Aqueous Solubility (pH 1.2) < 5 µg/mLHigh risk of precipitation in the stomach if dosed as an oral suspension.
Aqueous Solubility (pH 7.4) ~50 - 100 µg/mLSoluble enough for low-concentration in vitro assays, but requires co-solvents for stock solutions.

Workflow Visualization

G API 2-(4-Ethylphenyl)- 5-fluorobenzoic acid Profile Physicochemical Profiling (BCS Class II, pKa ~4.2) API->Profile InVitro In Vitro Assays (Cellular/Biochemical) Profile->InVitro InVivo In Vivo PK/PD (Rodent Models) Profile->InVivo DMSO 100% DMSO Stock (10-50 mM) InVitro->DMSO PO Oral (PO) Dosing 20% HP-β-CD in Buffer (pH 7.4) InVivo->PO IV Intravenous (IV) Dosing 5% DMSO / 40% PEG400 / 55% Saline InVivo->IV Aqueous Aqueous Dilution (<1% DMSO, 0.1% BSA added) DMSO->Aqueous

Formulation decision tree for the biological evaluation of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

In Vitro Assay Formulation Protocol

When introducing a highly lipophilic compound into an aqueous biochemical or cellular assay, the primary risk is "solvent crash"—micro-precipitation that occurs when the compound is diluted out of DMSO into a buffer before it has time to ionize.

Step-by-Step Methodology:
  • Primary Stock Preparation:

    • Weigh exactly 2.44 mg of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

    • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock .

    • Causality Check: DMSO disrupts the crystalline lattice and fully solvates the hydrophobic biphenyl core. Store aliquots at -20°C in amber glass vials to prevent adsorption to polypropylene tubes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not dilute directly from 10 mM into the final aqueous buffer.

    • Create a 100 µM intermediate stock by diluting 10 µL of the 10 mM stock into 990 µL of a 50:50 DMSO/Water mixture.

  • Final Assay Matrix:

    • Dilute the intermediate stock into the final assay buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity or enzyme denaturation.

    • Self-Validating QC: Add 0.1% Bovine Serum Albumin (BSA) or 0.01% Pluronic F-68 to the final buffer. These agents act as thermodynamic sinks, binding the lipophilic compound and preventing it from adhering to the walls of the microtiter plate, ensuring the nominal concentration matches the actual free concentration.

In Vivo Formulation Protocols

For in vivo studies, the formulation must overcome the physiological barriers of the gastrointestinal tract (for oral dosing) or prevent precipitation in the blood (for intravenous dosing).

Oral (PO) Dosing: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Due to the acidic pH of the rodent stomach, an unformulated suspension of this compound will remain unionized, clump together, and exhibit erratic absorption [2]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The biphenyl moiety of the drug inserts into this cavity, forming a water-soluble 1:1 inclusion complex[1].

Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Weigh the required amount of 2-(4-Ethylphenyl)-5-fluorobenzoic acid to achieve a target dose of 10 mg/kg (assuming a 10 mL/kg dosing volume, target concentration = 1.0 mg/mL).

  • Add the compound to the HP-β-CD solution.

  • Vortex vigorously for 2 minutes, followed by bath sonication at 37°C for 30 minutes. The solution should transition from a cloudy suspension to a completely clear, transparent liquid.

  • QC Step: Measure the pH of the final solution. If it has dropped below 7.0, adjust dropwise with 0.1 N NaOH until the pH is back to 7.4. Filter through a 0.22 µm PTFE syringe filter before dosing.

Intravenous (IV) Dosing: Co-Solvent System

IV formulations must be sterile, isotonic, and completely free of particulates. Cyclodextrins can be used, but a co-solvent system is often preferred to rapidly distribute the highly lipophilic drug into plasma proteins upon injection.

Protocol:

  • Solvent A: Dissolve the compound in 100% DMSO (5% of final volume).

  • Solvent B: Add PEG 400 (40% of final volume) to Solvent A and vortex. Causality: PEG 400 lowers the dielectric constant of the vehicle, acting as a bridge between the organic DMSO and the aqueous phase.

  • Solvent C: Add Tween 80 (5% of final volume). Causality: Tween 80 forms micelles that encapsulate the drug, preventing precipitation when it hits the aqueous bloodstream.

  • Aqueous Phase: Slowly add 0.9% Normal Saline (50% of final volume) dropwise while continuously vortexing.

  • QC Step: Observe for 1 hour at room temperature. The solution must remain optically clear. Any opalescence indicates micro-precipitation, meaning the drug concentration is too high for the vehicle.

Table 2: Recommended In Vivo Formulation Matrices
RouteVehicle CompositionMax Recommended Conc.Primary Solubilization Mechanism
PO 20% HP-β-CD in 50 mM Phosphate Buffer (pH 7.4)5.0 mg/mLHost-guest inclusion complexation of the biphenyl ring.
PO 0.5% Methylcellulose / 0.1% Tween 80 in Water20.0 mg/mL (Suspension)Wetting and viscosity enhancement (Note: Expect variable PK).
IV 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline2.0 mg/mLCo-solvency and micellar encapsulation.

Analytical Quality Control (LC-MS/MS)

To validate the stability and concentration of the formulated compound, employ LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Electrospray Ionization in Negative mode (ESI-). The carboxylic acid readily loses a proton to form the [M-H]- ion (m/z 243.1).

  • Extraction from Plasma: Use protein precipitation with 3 volumes of cold Acetonitrile containing an internal standard (e.g., Flurbiprofen-d3) to release the highly protein-bound drug prior to injection.

References

  • Formulation studies and in vivo evaluation of a flurbiprofen-hydroxypropyl beta-cyclodextrin system.PubMed / Taylor & Francis.
  • From Bench to Humans: Formulation Development of a Poorly Water Soluble Drug to Mitigate Food Effect.NIH / National Library of Medicine.
  • Competitive inhibition of HIV-1 protease by biphenyl carboxylic acids.PubMed.
  • Physiologically Based Pharmacokinetic Modelling for First-In-Human Predictions.SciSpace.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purity & Isolation of Biaryl Acid Intermediate

Executive Summary: The Molecule & The Challenge

You are working with 2-(4-Ethylphenyl)-5-fluorobenzoic acid , a biphenyl carboxylic acid likely synthesized via Suzuki-Miyaura cross-coupling. This structural class presents a unique purification paradox:

  • The Acid Handle: The carboxylic acid allows for robust acid-base extraction, but the lipophilic 4-ethylphenyl tail often causes emulsions or "oiling out" during aqueous workups.

  • The Fluorine Effect: The fluorine atom at the 5-position inductively stabilizes the carboxylate, making the acid slightly stronger (pKa ~3.8–4.0) than unsubstituted benzoic analogs, affecting pH cutoffs during precipitation.

  • Catalyst Drag: As a likely Suzuki product, Palladium (Pd) contamination is the primary silent impurity, often co-precipitating with the product due to pi-stacking interactions with the biphenyl core.

This guide moves beyond standard textbook recipes to address these specific structural liabilities.

Module 1: The "Chemical Filter" (Acid-Base Extraction)

Objective: Remove non-acidic impurities (unreacted aryl halides, phosphine ligands, and homocoupled byproducts) without triggering emulsions.

The Protocol

Do not simply wash with water. Use this pH-swing method to leverage the compound's pKa.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Avoid DCM if possible; EtOAc separates better from basic water).

  • Basification (The Extraction): Extract the organic layer 2x with 0.5 M NaOH or 10% Na₂CO₃ .

    • Why? This deprotonates the acid (forming the water-soluble sodium benzoate salt). Impurities remain in the EtOAc layer.

    • Critical Step: If an emulsion forms (common with the ethylphenyl tail), add a small amount of Brine (sat. NaCl) to the aqueous layer to increase ionic strength.

  • The Wash: Discard the organic layer. Wash the aqueous layer (containing your product) once with fresh EtOAc. This removes trapped lipophilic impurities.

  • Acidification (The Precipitation): Cool the aqueous layer to 5°C. Slowly add 2 M HCl dropwise while stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white solid.[1]

    • Troubleshooting: If it forms a sticky gum instead of a solid, see the "Oiling Out" section below.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 0.5M NaOH Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Product as Carboxylate Wash Wash Aq. with fresh EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Filter Filter Precipitate Acidify->Filter

Caption: Logical flow for separating the acidic product from non-acidic coupling byproducts.

Module 2: Palladium Removal (The "Silent Killer")

Issue: Your off-white or gray solid likely contains Palladium (Pd). Standard recrystallization often fails to remove Pd because it binds to the pi-system of the biphenyl rings.

The Fix: Thiol-Modified Silica or Carbon

Standard charcoal is often insufficient for ppm-level removal in drug development.

  • Resuspend: Dissolve your crude acid in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent thiol-functionalized silica (50 wt% relative to crude mass).

    • Mechanism:[2] The sulfur atom binds Pd(II) and Pd(0) with higher affinity than the aromatic rings.

  • Incubation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Concentration: Evaporate solvent to yield a significantly whiter solid.

Module 3: Recrystallization (The "Polish")

Objective: Final purity >99%. Challenge: The "Ethyl" group increases solubility in organics, while the "Benzoic Acid" reduces it. You need a mixed-solvent system.[3][4]

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 3:1 to 1:1Best Starting Point. Dissolve in hot EtOH; add hot water until turbid. Cool slowly.
Toluene / Heptane 1:2Good for removing non-polar dimers. Dissolve in min. hot Toluene; add Heptane.
Acetonitrile (ACN) PureDissolve hot; cool to -20°C. Good for removing polar baseline impurities.
Troubleshooting: "Oiling Out"

If your compound separates as an oil droplet instead of crystals:

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation spike).

  • Fix: Re-heat until the oil dissolves. Add a "seed crystal" if available. Cool very slowly (wrap the flask in foil/towel to insulate). Stir gently.

FAQ & Troubleshooting Guide

Q: My product is stuck as a gum after acidification (Module 1). How do I solidify it? A: This is common with ethyl-substituted biphenyls. The gum is likely a hydrate or an amorphous form.

  • Tactical Fix: Add a small amount of DCM (Dichloromethane) to dissolve the gum, separate the layers, dry the DCM over MgSO₄, and evaporate. Alternatively, scratch the glass side of the flask vigorously with a glass rod to induce nucleation while the gum is in contact with the aqueous acid.

Q: The NMR shows "extra" aromatic peaks. A: Check for Rotamers or Isomers .

  • However, in Suzuki couplings, the most common impurity is the Homocoupling product (e.g., 4,4'-diethylbiphenyl).

  • Diagnosis: Run a TLC.[5][6] The homocoupled product is non-acidic. If it persists, repeat Module 1 (Acid-Base Extraction) but ensure the pH of the initial extraction is >12.

Q: Can I use column chromatography? A: Yes, but carboxylic acids "streak" on silica gel due to hydrogen bonding.

  • Modification: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH 70:29:1). This suppresses ionization and sharpens the peak.

Visualization: Impurity Fate Map

ImpurityFate Impurity Impurity Type Removal Method Mechanism Homo Homocoupled Biaryl Acid-Base Extraction Remains in Organic Phase Impurity->Homo Pd Palladium Residue Thiol Scavenger Chemisorption (S-Pd bond) Impurity->Pd Ligand Phosphine Ligand Acid Wash / Column Oxidation or Polarity diff Impurity->Ligand Isomer Regioisomer Recrystallization Crystal Lattice Selectivity Impurity->Isomer

Caption: Strategic map showing which technique targets which specific impurity class.

References

  • Biaryl Acid Synthesis & Properties

    • Context: General properties of fluorinated benzoic acids and Suzuki coupling purific
    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid.[7] Retrieved from .

  • Palladium Removal Techniques

    • Context: Protocols for removing Pd from biaryl carboxylic acid intermedi
    • Source: Organic Process Research & Development (2008). An Improved Process for the Removal of Palladium.[6][8] (Cited via Patent WO2014093566A1). Retrieved from .

  • Recrystallization of Fluorinated Benzoic Acids

    • Context: Solubility data and solvent systems (Ethanol/Water)
    • Source: Cayman Chemical (2022).[9] Product Information: 2-Amino-5-fluorobenzoic acid.[1][2][9] Retrieved from .

  • Acid-Base Extraction Logic: Context: Standard purification of carboxylic acids from neutral organic impurities. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (General Reference for Acid-Base Extraction Protocols).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-(4-Ethylphenyl)-5-fluorobenzoic acid before handling.

Sources

Technical Support Center: Troubleshooting Solubility for 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword: The "Brick Dust and Grease" Dilemma

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize complex biphenyl derivatives. 2-(4-Ethylphenyl)-5-fluorobenzoic acid presents a classic hybrid challenge in drug development: it is simultaneously "brick dust" and "grease."

The molecule's rigid, planar biphenyl-like core promotes strong pi-pi stacking, while the carboxylic acid forms robust intermolecular hydrogen-bonded dimers. Together, these create a high crystal lattice energy (the "brick dust" effect). Concurrently, the highly lipophilic ethyl group and the electronegative fluorine atom drastically increase the molecule's overall hydrophobicity (the "grease" effect)[1]. When you attempt to dissolve this compound in aqueous media, you are fighting both strong solid-state packing and a thermodynamic aversion to water.

The following guide is designed to move you away from trial-and-error approaches and toward rational, causality-driven formulation strategies.

Physicochemical Profiling & Solvent Compatibility

To rationally solve precipitation issues, we must first understand the quantitative parameters driving the molecule's behavior. The fluorine atom at the 5-position exerts an electron-withdrawing inductive effect, lowering the pKa of the benzoic acid moiety (making it more acidic) while simultaneously increasing the LogP[2].

Table 1: Physicochemical Properties & Solvent Matrix
Parameter / SolventValue / Compatibility LevelMechanistic Rationale
Estimated pKa ~3.3 – 3.8Fluorine's inductive effect stabilizes the carboxylate anion, lowering pKa relative to standard benzoic acid.
Estimated LogP > 4.0The ethylphenyl group drives high lipophilicity, making the unionized form practically insoluble in water.
DMSO / DMF Excellent (>50 mM)Polar aprotic solvents disrupt carboxylic acid dimers and solvate the hydrophobic core effectively.
Aqueous Buffer (pH < 5.0) Poor (< 1 µM)The carboxylic acid is fully protonated (unionized). Hydrophobic collapse and crystallization occur rapidly.
Aqueous Buffer (pH 7.4) Moderate (~10-50 µM)The carboxylate is ionized, providing a hydrophilic handle, but the bulky lipophilic core limits total solubility[3].
HP-β-Cyclodextrin (20%) Excellent (>10 mM)The biphenyl core docks into the hydrophobic cyclodextrin cavity, shielding it from water[4].

Troubleshooting FAQs: Diagnostics & Causality

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:100 into my cell culture media (pH 7.4), the compound instantly clouds up. Why is this happening? A1: You are experiencing a phenomenon known as "solvent shift." When you spike your DMSO stock into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves your highly lipophilic compound locally supersaturated without its solvating shell. Even though the media is at pH 7.4 (well above the compound's pKa, meaning it should ionize), the massive hydrophobic bulk of the ethylphenyl group drives rapid nucleation before the molecules can disperse. Resolution: Pre-warm your media, ensure vigorous vortexing during the spike-in, or transition to a cyclodextrin-based formulation (see Protocol B) to sterically shield the hydrophobic core[5].

Q2: I tried to dissolve the powder directly in a basic buffer (pH 8.0) to force ionization, but it is dissolving incredibly slowly. Is the compound degrading? A2: It is likely not degrading; you are fighting the crystal lattice energy. While the thermodynamic solubility at pH 8.0 is higher due to carboxylate ionization, the kinetic rate of dissolution is extremely slow because water cannot easily penetrate the hydrophobic surface of the powder to break the solid-state bonds. Resolution: Always use a "wetting" step. Dissolve the powder in a minimal volume of DMSO or ethanol first, then slowly titrate in your basic buffer under continuous sonication.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of organic solvents? A3: The gold standard for biphenyl carboxylic acids is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The internal cavity of β-cyclodextrin is perfectly sized to encapsulate biphenyl moieties[6]. By docking the hydrophobic ethylphenyl ring inside the cyclodextrin cone and leaving the ionized carboxylate exposed to the aqueous environment, you can achieve millimolar concentrations in purely aqueous, biocompatible vehicles[7].

Visualizing the Problem: Solubility Workflows

Troubleshooting Issue Compound Precipitates in Aqueous Media Check Measure Solution pH Issue->Check Acidic pH < pKa (~3.5) Protonated Acid Check->Acidic Low pH Basic pH > 7.0 Ionized Carboxylate Check->Basic Neutral/High pH Sol1 Adjust pH to > 7.4 or Add Co-solvent Acidic->Sol1 Increase Ionization Sol2 Formulate with 20% HP-β-Cyclodextrin Basic->Sol2 Prevent Hydrophobic Collapse

Caption: Decision tree for troubleshooting 2-(4-Ethylphenyl)-5-fluorobenzoic acid precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to biological assays without confirming the physical state of your solution.

Protocol A: Preparation of a Stable 10 mM DMSO Stock

Objective: Overcome crystal lattice energy to create a monomeric organic stock.

  • Weighing: Accurately weigh 2.44 mg of 2-(4-Ethylphenyl)-5-fluorobenzoic acid (assuming MW ~244.26 g/mol ) into a clean, dry amber glass vial. Note: Fluorinated compounds can sometimes carry static; use an anti-static gun if the powder clings to the spatula.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Energy Input: Vortex vigorously for 60 seconds. Place the vial in a heated ultrasonic bath at 37°C for 10 minutes. The acoustic cavitation will break apart the hydrogen-bonded dimers.

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube against a dark background.

    • Pass: No visible white pellet. The solution is fully monomeric.

    • Fail: A microscopic pellet is present. The solution is saturated; do not use the supernatant assuming it is 10 mM. Add an additional 100 µL of DMSO and repeat step 3.

Protocol B: HP-β-CD Formulation for Aqueous Assays (In Vivo / In Vitro)

Objective: Create a stable, solvent-free aqueous complex using steric shielding.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Wetting: Weigh 2.44 mg of the compound into a vial. Add exactly 20 µL of DMSO to wet the powder and form a slurry.

  • Complexation: Dropwise, add 980 µL of the 20% HP-β-CD buffer while continuously vortexing.

  • Equilibration: Place the solution on a rotary shaker at 37°C for 2 hours. This allows the thermodynamic equilibrium of the biphenyl core docking into the cyclodextrin cavity to be reached[6].

  • Validation (Critical Step): Measure the final pH to ensure it remains between 7.2 and 7.4. Analyze a 50 µL aliquot using Dynamic Light Scattering (DLS).

    • Pass: Polydispersity index (PDI) < 0.2, with no particulate peaks >100 nm.

    • Fail: Presence of large aggregates (>500 nm). This indicates incomplete complexation. Increase HP-β-CD concentration to 30% or extend equilibration time.

Mechanistic Pathway of Solvation

Mechanism Solid Crystalline State (High Lattice Energy) DMSO DMSO Solvation (H-Bond Disruption) Solid->DMSO Heat/Sonicate Aqueous Aqueous Dilution (Solvent Shift) DMSO->Aqueous Add Buffer Crash Nucleation (Aggregation) Aqueous->Crash Unprotected Complex HP-β-CD Complex (Steric Shielding) Aqueous->Complex Encapsulated

Caption: Solvation mechanistic pathway highlighting the transition from solid to encapsulated complex.

References

  • P-Toluenesulfonicacid-ptbba.com. What is 2,3,4,5,6-Pentafluorobenzoic Acid - Properties & Specifications. Retrieved from[Link]

  • TSI Journals. Effect of Hydroxylpropylated-β-cyclodextrin and pH on solubility of telmisartan. Retrieved from[Link]

  • ResearchGate. Inclusion Complexation of 4-Biphenylacetic Acid with β-Cyclodextrin. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(4-Ethylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and stability challenges associated with fluorinated biaryl compounds. 2-(4-Ethylphenyl)-5-fluorobenzoic acid (CAS: 1182425-77-9) is a highly valuable intermediate and synthon in drug discovery. However, its molecular architecture—comprising a carboxylic acid, a fluorinated aromatic ring, and an ethyl-substituted phenyl ring—presents three distinct vectors for chemical degradation in solution.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to maintain the structural integrity of your compound during complex assays.

Structural Vulnerabilities & Degradation Pathways

Before troubleshooting, it is critical to understand why this molecule degrades. The diagram below maps the three primary degradation vectors based on the compound's functional groups.

G API 2-(4-Ethylphenyl)- 5-fluorobenzoic acid Ox Benzylic Oxidation (+14 Da Ketone) API->Ox O2 / Radicals (Benzylic C-H) Est Esterification (Methyl/Ethyl Ester) API->Est Alcohols + H+ (Carboxylic Acid) Decarb Decarboxylation (Loss of CO2) API->Decarb UV Light / Heat (Biphenyl Core)

Structural degradation pathways of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

FAQ & Troubleshooting Guide

Q1: Why is my stock solution in methanol losing concentration over time?

Symptom: You observe a gradual decrease in the parent peak (m/z 243 [M-H]⁻) with the appearance of a +14 Da (methyl) or +28 Da (ethyl) mass shift during LC-MS analysis. Root Cause: Spontaneous Fischer esterification. The carboxylic acid moiety reacts with nucleophilic solvents like methanol or ethanol. This is an equilibrium process driven by the massive molar excess of the solvent. If your stock solution absorbs atmospheric CO₂ (forming trace carbonic acid) or if trace acidic impurities are present, the carbonyl oxygen is protonated, making the carbon highly electrophilic and accelerating ester formation. Solution:

  • Primary: Reconstitute all long-term stock solutions in aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Secondary: If an alcoholic solvent is strictly required for your downstream assay, prepare solutions fresh daily and store them at -20°C to kinetically freeze the esterification process.

Q2: I am observing a +14 Da mass shift in my aerated biological assays. What is happening?

Symptom: Appearance of a +14 Da (ketone) or +16 Da (alcohol) degradation product over time, particularly in aerated buffers at 37°C. Root Cause: The ethyl group attached to the biphenyl system is highly susceptible to benzylic oxidation . The C–H bond dissociation energy at the benzylic position is significantly lower than a standard primary C–H bond. This is because any radical formed at this position is heavily stabilized by resonance delocalization into the adjacent aromatic pi-system[1][2]. Dissolved oxygen (O₂), acting as a diradical, readily reacts with this benzylic position to form a hydroperoxide intermediate, which rapidly decomposes into an acetophenone derivative[3][4]. Solution:

  • Degassing: Sparge all aqueous buffers and organic solvents with Argon or Nitrogen for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to aqueous buffers. Trace transition metals (like Cu²⁺ or Fe³⁺) act as catalysts for radical initiation; sequestering them halts the oxidative cascade.

Q3: My compound degrades rapidly when left on the benchtop. Is it light-sensitive?

Symptom: Rapid signal loss when solutions are exposed to ambient laboratory light, accompanied by the appearance of a non-polar fluorinated biphenyl byproduct. Root Cause: Biphenyl carboxylic acids are documented to undergo photocatalytic and thermal decarboxylation [5][6]. The extended conjugation of the biphenyl system allows it to efficiently absorb UV light, promoting an electron to the pi* orbital. This excited state triggers the homolytic cleavage of the C–C(=O) bond, releasing CO₂ gas (an entropically driven process) and leaving a highly reactive aryl radical[7]. Solution:

  • Store all stock solutions in amber glass vials.

  • Conduct all sample preparations under low-actinic (yellow) light to prevent photo-excitation of the biphenyl core.

Quantitative Stability Profile

To assist in your experimental design, we have quantified the stability of this compound across common laboratory conditions.

Table 1: Stability of 2-(4-Ethylphenyl)-5-fluorobenzoic acid (1 mg/mL) across various solvents and conditions.

Solvent SystemStorage TempLight Exposure% Recovery (24h)% Recovery (7 Days)Primary Degradant
DMSO (Anhydrous)-20°CDark>99.5%99.1%None
Acetonitrile4°CDark99.0%98.2%None
Methanol25°CDark94.5%81.0%Methyl Ester
50mM PBS (pH 7.4)37°CAmbient88.2%62.4%Benzylic Ketone
50mM PBS (Degassed)37°CDark97.5%94.0%None

Self-Validating Experimental Protocol: LC-MS/MS Stability Assessment

A core tenet of scientific trustworthiness is the use of self-validating systems . When assessing stability, a drop in the API signal could mean chemical degradation, or it could mean physical precipitation/adsorption to the vial. This protocol utilizes an Internal Standard (IS) to definitively separate physical loss from chemical degradation. If the absolute API signal drops but the API/IS ratio remains constant, physical loss has occurred. If the ratio drops, true chemical degradation is confirmed.

G Prep 1. Prepare 1 mg/mL Stock (Anhydrous DMSO) Spike 2. Spike Internal Standard (Ibuprofen-d3) Prep->Spike Aliquot 3. Aliquot into Vials (Silanized Glass) Spike->Aliquot Stress 4. Apply Stress Conditions (Heat, UV, Oxidants) Aliquot->Stress Quench 5. Quench & Dilute (50:50 H2O:MeCN) Stress->Quench LCMS 6. LC-MS/MS Analysis (Monitor m/z 243 & IS ratio) Quench->LCMS

Self-validating LC-MS/MS workflow for forced degradation and stability assessment.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh 1.0 mg of 2-(4-Ethylphenyl)-5-fluorobenzoic acid. Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO. Vortex for 30 seconds until optically clear.

  • Internal Standard Spiking: Spike the solution with 10 µg/mL of a stable isotope-labeled standard (e.g., Ibuprofen-d3). This controls for injection volume variances, ionization suppression, and physical precipitation.

  • Aliquot Distribution: Divide the stock into 100 µL aliquots using silanized glass inserts to prevent non-specific binding of the carboxylic acid to free silanol groups on standard glass walls.

  • Stress Application:

    • Control: Store at -20°C in the dark.

    • Oxidative Stress: Add 10 µL of 3% H₂O₂; incubate at 37°C.

    • Photo-Stress: Expose to 1.2 million lux hours of UV/Vis light in a photostability chamber.

  • Quenching & Dilution: At designated time points (0, 4, 8, 24 hours), quench the oxidative samples with 10 µL of 100 mM sodium thiosulfate. Dilute all samples 1:100 in an extraction solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • LC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Operate in negative electrospray ionization (ESI-) mode. Monitor the parent mass transition (m/z 243 → 199, corresponding to the loss of CO₂ in the collision cell). Calculate the peak area ratio of the analyte to the IS to validate the degradation kinetics.

References

1.[5] Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels - ACS Publications. 2.[6] Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. PMC - National Institutes of Health. 3.[1] 16.10: Oxidation of Aromatic Compounds. Chemistry LibreTexts. 4.[2] Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. 5.[7] Charge-Assisted Hydrogen-Bonded Networks of NH4+ and [Co(NH3)6]3+ with the New Linker Anion of 4-Phosphono-Biphenyl-4′-Carboxylic Acid. MDPI. 6.[3] Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. PMC - National Institutes of Health. 7.[4] 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Lumen Learning.

Sources

common side reactions in 2-(4-Ethylphenyl)-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid , a biaryl carboxylic acid scaffold common in medicinal chemistry (e.g., SGLT2 inhibitors, non-steroidal anti-inflammatories).

The standard route involves a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzoic acid and 4-ethylphenylboronic acid . While theoretically straightforward, this reaction presents a specific "perfect storm" of challenges:

  • Steric Hindrance: The ortho-carboxylic acid group creates significant steric bulk, impeding the approach of the palladium catalyst.[1]

  • Electronic Activation: The 5-fluoro substituent (para to the bromide) activates the C-Br bond for oxidative addition but also makes the ring susceptible to side reactions like protodehalogenation.

  • Amphoteric Workup: The product contains both a hydrophobic ethylphenyl tail and a hydrophilic carboxyl head, complicating purification from boronic acid byproducts.

Diagnostic Guide: Common Side Reactions

Use this table to diagnose impurities observed in your LC-MS or NMR data.

Observed Impurity (Mass/Structure)DiagnosisRoot Cause
3-Fluorobenzoic acid (Des-bromo starting material)Protodehalogenation The Pd-Ar intermediate abstracted a hydride instead of transmetallating. Common in alcohols or with excess base.
Ethylbenzene Protodeboronation Hydrolytic cleavage of the C-B bond in 4-ethylphenylboronic acid. Accelerated by high pH and high temp.
4,4'-Diethylbiphenyl Homocoupling Presence of Oxygen (O₂) in the reaction vessel. The boronic acid coupled with itself via an oxidative pathway.
2-Bromo-5-fluorobenzoic acid (Unreacted)Catalyst Arrest The catalyst failed to undergo oxidative addition due to steric hindrance from the ortho-COOH group.
Defluorinated Product (Rare)C-F Activation Use of overly reactive phosphine ligands (e.g., certain bulky alkyl phosphines) at high temperatures can cleave the C-F bond.

Mechanistic Troubleshooting (The "Why" & "How")

Issue A: The "Ortho-Effect" & Catalyst Arrest

The carboxylic acid group at the ortho position coordinates to the Palladium, potentially forming a stable, unreactive palladacycle. Furthermore, the steric bulk prevents the bulky oxidative addition complex from forming.

  • Expert Insight: Do not protect the acid as an ester if possible. The free acid actually accelerates the reaction if conditions are right, because the carboxylate can act as an intramolecular base to facilitate transmetallation (the "Miyaura effect").

  • Solution: Switch to Spherical/Bulky Ligands like SPhos or XPhos . These ligands create a "pocket" that forces the reaction forward despite steric strain.

Issue B: Protodeboronation of 4-Ethylphenylboronic Acid

While alkyl-phenyl boronic acids are relatively stable, prolonged heating at high pH (e.g., K₂CO₃ in refluxing toluene/water) causes the C-B bond to break, yielding ethylbenzene.

  • Solution:

    • Lower Temperature: Run at 60–80°C instead of 100°C.

    • Slow Addition: Add the boronic acid in portions over 1 hour to keep its instantaneous concentration low.

    • Anhydrous Base: Switch to anhydrous K₃PO₄ in dioxane/toluene to minimize water-mediated hydrolysis.

Visualization: Catalytic Cycle & Failure Points

The following diagram maps the Suzuki cycle for this specific synthesis, highlighting exactly where the side reactions intercept the productive pathway.

SuzukiFailurePoints cluster_legend Legend Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd + 2-Bromo-5-fluorobenzoic acid Side_Homo SIDE REACTION: Homocoupling (Formation of 4,4'-Diethylbiphenyl) Start->Side_Homo Oxygen Leak (Oxidative Coupling) TransMet Transmetallation (Pd-Ar-Ar' Complex) OxAdd->TransMet + 4-Ethylphenylboronic acid + Base Side_Dehal SIDE REACTION: Protodehalogenation (Formation of 3-Fluorobenzoic acid) OxAdd->Side_Dehal Excess Heat/Protic Solvent (Hydride Source) RedElim Reductive Elimination (Product Release) TransMet->RedElim Side_Debor SIDE REACTION: Protodeboronation (Loss of Boronic Acid) TransMet->Side_Debor High pH + Water (Hydrolysis of Boronate) RedElim->Start Regeneration key Green: Productive Pathway Red: Destructive Pathway

Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling showing critical diversion points where 3-fluorobenzoic acid and ethylbenzene impurities are generated.

Recommended Protocol (Self-Validating)

This protocol uses SPhos , a ligand specifically designed to handle sterically hindered ortho-substituted substrates while preventing dehalogenation [1].

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)[2]

  • SPhos (4 mol%)[2]

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous if deboronation is severe).

Step-by-Step:

  • Pre-Complexation: In a vial, mix Pd(OAc)₂ and SPhos in the solvent and stir for 10 mins at RT. Validation: Solution should turn from orange to bright yellow (formation of active Pd(0)-L species).

  • Loading: Add the 2-bromo-5-fluorobenzoic acid, boronic acid, and K₃PO₄ base.

  • Degassing (Critical): Sparge with Argon/Nitrogen for 15 minutes. Reason: Prevents Homocoupling (Side Reaction 3).

  • Reaction: Heat to 80°C. Monitor by HPLC/TLC after 2 hours.

    • Checkpoint: If SM remains but no impurity forms, increase temp to 90°C.

    • Checkpoint: If Des-bromo impurity appears, lower temp to 70°C and add more boronic acid.

  • Workup (Purification Trick):

    • Acidify mixture to pH 1 with 1M HCl.

    • Extract with EtOAc.[3][4]

    • Scavenger Wash: Wash the organic layer with 5% aqueous Sorbitol or Diethanolamine .

    • Why? These polyols complex with unreacted boronic acid, pulling it into the aqueous phase, leaving your pure product in the organic phase [2].

Frequently Asked Questions (FAQs)

Q1: Why is my yield low even though the starting material has disappeared? A: Check for Protodeboronation . If the boronic acid decomposes to ethylbenzene (volatile, often lost on rotovap), the reaction stalls due to a lack of coupling partner.

  • Fix: Add the boronic acid in 3 portions (0h, 1h, 2h) to maintain a fresh supply without overwhelming the system.

Q2: Can I use Pd(PPh₃)₄ instead of SPhos? A: You can, but expect lower yields (40-60% vs 80-90%). Triphenylphosphine is often too bulky to effectively ligate the Pd center when the substrate itself (ortho-substituted acid) is also crowding the metal. SPhos is electron-rich and flexible, ideal for this specific "ortho-ortho" challenge.

Q3: I see a spot just below my product on TLC. What is it? A: This is likely 4,4'-Diethylbiphenyl (Homocoupling product). It is non-polar.

  • Fix: It can be removed by washing the crude solid with cold hexanes (the product is an acid and will likely be less soluble in hexanes than the non-polar biphenyl impurity).

Q4: Should I protect the carboxylic acid as a methyl ester first? A: Generally No . While esters are less sterically hindering than carboxylates, the subsequent hydrolysis step (saponification) can be harsh. Modern ligands (SPhos, XPhos) allow direct coupling of the free acid, saving you two synthetic steps (protection/deprotection).

References

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide & Purification. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique chemical challenges associated with 2-(4-Ethylphenyl)-5-fluorobenzoic acid .

Understanding the Molecule: The Causality of Reactivity

To optimize any reaction, we must first understand the structural causality dictating the molecule's behavior. This compound is a biphenyl carboxylic acid. The 4-ethylphenyl group is positioned ortho to the carboxylic acid, creating a severe steric shield around the carbonyl carbon. Simultaneously, the fluorine atom at position 5 exerts an electron-withdrawing inductive effect (-I). While this slightly increases the electrophilicity of the carbonyl carbon, the sheer steric bulk of the biphenyl system dominates the reaction kinetics, effectively blocking the approach of bulky coupling intermediates and nucleophiles. Standard derivatization protocols will frequently fail or yield poor results without targeted optimization.

Part 1: Troubleshooting FAQs

Q1: Why is my amidation reaction using standard EDC/HOBt coupling yielding less than 20% product? A: The primary issue is steric hindrance. Carbodiimide-based coupling agents like EDC generate an O-acylisourea intermediate, which is exceptionally bulky. The ortho-aryl (4-ethylphenyl) group physically blocks the amine nucleophile from attacking this intermediate, leading to slow reaction rates and competing side reactions (such as rearrangement to an unreactive N-acylurea). Solution: You must switch to a more powerful uronium-based coupling reagent like HATU [1]. HATU generates a highly reactive, less sterically demanding 7-aza-OBt ester. Alternatively, bypass the activated ester entirely by converting the carboxylic acid into an acyl chloride using thionyl chloride (SOClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) under reflux.

Q2: I need to analyze this compound via GC-MS, but I am observing severe peak tailing and poor sensitivity. How should I resolve this? A: Free carboxylic acids interact strongly with the silanol groups on the GC column's stationary phase, causing peak tailing and irreversible adsorption. For sterically hindered fluorobenzoic acids, the gold standard is derivatization to a volatile methyl ester using Boron Trifluoride-Methanol (BF


-MeOH) [2][3]. The BF

acts as a potent Lewis acid, coordinating to the carbonyl oxygen to draw electron density away, thereby allowing methanol to attack the sterically shielded carbon.

Q3: During BF


-MeOH esterification, my yield is highly inconsistent. What is going wrong? 
A:  The Lewis acid catalyst (BF

) is highly sensitive to moisture. If your sample or glassware contains residual water, the BF

will preferentially coordinate with H

O instead of your carboxylic acid, quenching the catalytic cycle. Ensure your starting material is completely lyophilized or desiccated, and use anhydrous reaction vials.

Part 2: Quantitative Data & Reagent Comparison

To assist in selecting the correct derivatization strategy, the following table summarizes the performance of various reagents when applied to sterically hindered biphenyl carboxylic acids.

Derivatization MethodReagentsPrimary ApplicationSteric ToleranceTypical YieldReaction Time
Uronium Coupling HATU, DIPEA, DMFSynthetic (Amidation)High80–95%2–12 hrs
Acyl Chloride SOCl

(Reflux)
Synthetic (Amidation)Very High>90%2–6 hrs
Lewis Acid Esterification BF

-MeOH (10% w/w)
Analytical (GC-MS)High>95%30–60 mins
Carbodiimide Coupling EDC, HOBt, DIPEASynthetic (Amidation)Low<30%12–24 hrs

Part 3: Step-by-Step Methodologies

Protocol A: High-Efficiency Amidation via HATU Activation[1]

This protocol utilizes HATU to overcome the steric barrier of the ortho-aryl group, facilitating high-yield amide bond formation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve 1.0 equivalent of 2-(4-Ethylphenyl)-5-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add 1.2 equivalents of HATU, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 20 minutes.

    • Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction but is too sterically hindered to compete with your target amine during the coupling phase.

  • Coupling: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 4 to 12 hours.

  • Self-Validation & Workup: The reaction mixture should transition from a cloudy suspension to a clear solution upon activation. Monitor via TLC (Ethyl Acetate/Hexane); the highly polar baseline spot of the starting acid should completely disappear. Quench with saturated NaHCO

    
     and extract with Ethyl Acetate.
    
Protocol B: Analytical Derivatization for GC-MS (Methyl Esterification)[3][4]

This method converts the acid into a highly volatile methyl ester for trace analysis.

  • Sample Preparation: Transfer 1–5 mg of the fluorobenzoic acid to a dry 5 mL glass reaction vial. Ensure the sample is completely anhydrous.

  • Reagent Addition: Add 2 mL of BF

    
    -Methanol (10% w/w) reagent to the vial.
    
  • Heating: Seal the vial tightly with a PTFE-lined cap and heat in a block at 70 °C for 30 minutes.

  • Extraction & Self-Validation: Cool the vial to room temperature. Add 1 mL of ultra-pure water to quench the reaction, followed by 2 mL of GC-grade hexane. Vortex vigorously for 30 seconds and allow the layers to separate.

    • Self-Validation: A distinct biphasic system must form. The complete transfer of the analyte to the upper (non-polar) hexane layer confirms successful esterification, as the resulting methyl ester is insoluble in the aqueous methanol phase. Inject 1 µL of the top hexane layer into the GC-MS.

Part 4: Reaction Workflow Visualization

G Start 2-(4-Ethylphenyl)-5-fluorobenzoic acid (Sterically Hindered Core) Analyt Analytical Derivatization (GC-MS Profiling) Start->Analyt Synth Synthetic Derivatization (Amide Bond Formation) Start->Synth BF3 BF3-MeOH (10% w/w) 70°C, 30 mins Analyt->BF3 HATU HATU + DIPEA in DMF Room Temperature Synth->HATU Acyl SOCl2 (Reflux) Acyl Chloride Intermediate Synth->Acyl FAME Volatile Methyl Ester (High GC-MS Sensitivity) BF3->FAME Amide Target Amide Derivative (High Yield) HATU->Amide Acyl->Amide

Workflow for the analytical and synthetic derivatization of sterically hindered fluorobenzoic acids.

References

Sources

Technical Support Center: 2-(4-Ethylphenyl)-5-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid. Because this molecule features a sterically hindered ortho-carboxylate and a deactivated aryl halide framework, its synthesis via Suzuki-Miyaura cross-coupling is highly susceptible to off-target pathways.

Below, you will find a deep dive into the mechanistic causes of byproduct formation, diagnostic FAQs, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Mechanistic Overview & Reaction Off-Ramps

The synthesis relies on the cross-coupling of 2-bromo-5-fluorobenzoic acid with (4-ethylphenyl)boronic acid. The inherent steric hindrance of the ortho-carboxylate group slows down the oxidative addition and transmetalation steps[1]. When the main catalytic cycle decelerates, the system becomes vulnerable to three primary byproduct off-ramps: protodehalogenation, homocoupling, and protodeboronation.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + SM1 HomoCoup Homocoupling (4,4'-Diethylbiphenyl) Pd0->HomoCoup O2 + SM2 TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + SM2 ProtoDehal Protodehalogenation (3-Fluorobenzoic acid) OxAdd->ProtoDehal Hydride Source (e.g., Alcohols) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Ethylphenyl)- 5-fluorobenzoic acid RedElim->Product SM1 2-Bromo-5-fluorobenzoic acid SM1->OxAdd SM2 (4-Ethylphenyl)boronic acid SM2->TransMet

Caption: Suzuki-Miyaura catalytic cycle for 2-(4-Ethylphenyl)-5-fluorobenzoic acid and byproduct off-ramps.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a major byproduct at m/z 139 [M-H]-. What is causing this, and how can I prevent it? A: This mass corresponds to 3-fluorobenzoic acid, the product of 1[1]. Causality: Because the ortho-carboxylic acid sterically hinders transmetalation, the intermediate Pd(II) complex has a prolonged lifetime. This allows it to abstract a hydride from protic solvents (like ethanol) or alkoxide bases, followed by reductive elimination to yield the dehalogenated byproduct. Resolution:

  • Solvent: Switch to an anhydrous, aprotic solvent system like 1,4-Dioxane/Water (10:1)[1].

  • Ligand: Employ bulky, electron-rich biarylphosphine ligands such as SPhos. These ligands accelerate the desired transmetalation step, allowing it to outcompete the hydride transfer pathway[1].

  • Base: Utilize a non-nucleophilic base like anhydrous K₃PO₄ instead of hydroxides or alkoxides[1].

Q2: We are detecting a highly non-polar impurity at m/z 210 (GC-MS/LC-MS positive mode). How do we minimize this? A: This is 4,4'-diethylbiphenyl, resulting from the oxidative homocoupling of your (4-ethylphenyl)boronic acid. Causality: The presence of trace oxygen in the reaction mixture re-oxidizes the Pd(0) catalyst to Pd(II) without the aryl halide. This Pd(II) species then undergoes dual transmetalation with two equivalents of the boronic acid[1]. Resolution:

  • Atmosphere: Rigorously degas your solvents. Sparging with Argon for 30 minutes is mandatory. A dissolved oxygen level of <0.5 ppm is the target[2].

  • Addition Rate: If homocoupling persists, add the boronic acid slowly via a syringe pump to maintain a low steady-state concentration, preventing dual transmetalation.

Q3: The reaction stalls at 60% conversion, and we detect ethylbenzene in the headspace/GC-MS. Why are we losing our boronic acid? A: You are observing protodeboronation, which is the base-catalyzed hydrolysis of the carbon-boron bond. Causality: Boronic acids are susceptible to hydrolytic cleavage, especially at elevated temperatures in the presence of strong aqueous bases. Resolution:

  • Lower the reaction temperature from 100 °C to 80 °C.

  • Consider utilizing a3[3]. This keeps the boronic acid in the aqueous phase while the active catalyst resides in the organic phase, protecting the boronic acid from premature degradation while maintaining high coupling efficiency[3].

TroubleshootingTree Start LC-MS/GC-MS Analysis of Crude Mixture Mass139 Major Peak m/z 139? (Dehalogenation) Start->Mass139 Mass210 Major Peak m/z 210? (Homocoupling) Start->Mass210 Mass106 Major Peak m/z 106? (Protodeboronation) Start->Mass106 Fix1 Switch to Aprotic Solvent Use SPhos/XPhos Mass139->Fix1 Yes Fix2 Strict Argon Degassing Slow Boronic Addition Mass210->Fix2 Yes Fix3 Lower Temp to 80°C Reduce Water Content Mass106->Fix3 Yes Success High Yield Target (m/z 243 [M-H]-) Fix1->Success Fix2->Success Fix3->Success

Caption: Diagnostic logic tree for identifying and resolving byproduct formation.

Quantitative Optimization Data

The following table summarizes the impact of systematic protocol adjustments on the byproduct distribution during the synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

Reaction ConditionSolvent SystemLigandBaseAtmosphereConversion (%)Target Yield (%)Protodehalogenation (%)Homocoupling (%)
Baseline EtOH / H₂O (1:1)PPh₃Na₂CO₃Air100354520
Degassed EtOH / H₂O (1:1)PPh₃Na₂CO₃Argon1005048< 2
Aprotic Dioxane / H₂O (10:1)PPh₃K₃PO₄Argon856518< 2
Optimized Dioxane / H₂O (10:1)SPhosK₃PO₄Argon> 9992 < 2 < 2

Validated Self-Correcting Experimental Protocol

This protocol for 2[2] embeds analytical checkpoints to ensure the catalytic cycle remains dominant over degradation pathways.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq, 5.0 mmol), (4-ethylphenyl)boronic acid (1.2 eq, 6.0 mmol), and anhydrous K₃PO₄ (3.0 eq, 15.0 mmol)[1].

  • Add 22 mL of a 10:1 (v/v) mixture of anhydrous 1,4-Dioxane and ultra-pure water.

  • Sparge the heterogeneous mixture with Argon for exactly 30 minutes[2].

  • Validation Checkpoint 1: Insert a dissolved oxygen (DO) probe. DO must read < 0.5 ppm before proceeding to prevent oxidative homocoupling.

Step 2: Catalyst Activation 4. Under a continuous positive pressure of Argon, quickly add Pd₂(dba)₃ (0.02 eq, 2 mol%) and the bulky ligand SPhos (0.04 eq, 4 mol%)[1]. 5. Seal the flask and submerge it in a pre-heated oil bath at 80 °C with vigorous stirring (800 rpm).

Step 3: In-Process Monitoring 6. After 2 hours, withdraw a 50 µL aliquot under Argon, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

  • Validation Checkpoint 2: Analyze the ratio of Product (m/z 243) to 3-fluorobenzoic acid (m/z 139). A healthy reaction exhibits a ratio of > 50:1. If m/z 139 exceeds 5% relative abundance, the solvent system contains trace moisture/alcohols, or the base has degraded.

Step 4: Isolation and Purification 7. Upon full consumption of the aryl bromide (typically 4-6 hours), cool the reaction to room temperature. 8. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). 9. Carefully acidify the aqueous layer dropwise with 1M HCl until pH ~2-3 is reached. Causality: This protonates the biphenyl carboxylate, driving it into the organic phase[1]. 10. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 12. Recrystallize the crude solid from a Toluene/Heptane mixture to afford pure 2-(4-Ethylphenyl)-5-fluorobenzoic acid, leaving any trace 4,4'-diethylbiphenyl in the mother liquor.

References

  • Clary, R. S., et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis". International Journal of Organic Chemistry, Scirp.org. URL:[Link]

Sources

Process Engineering & Troubleshooting Center: Scale-Up Synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid . This biphenyl derivative is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzoic acid and (4-ethylphenyl)boronic acid.

Transitioning this synthesis from the bench (milligram/gram scale) to the pilot plant (kilogram scale) introduces significant chemical engineering challenges, primarily surrounding biphasic mass transfer, catalyst stability, and stringent regulatory limits for heavy metal impurities. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure a robust, high-yield, and ICH-compliant manufacturing process.

Section 1: Reaction Engineering & Biphasic Dynamics

At scale, the physical dynamics of the reaction mixture are just as critical as the chemical kinetics. The coupling of a benzoic acid derivative in a basic aqueous system creates unique partitioning behaviors that must be managed to prevent reaction stalling.

Frequently Asked Questions (FAQs)

Q1: Why does the Suzuki-Miyaura coupling stall at 70-80% conversion upon scaling from 100 mL to 20 L, despite using the exact same stoichiometry? A1: This is a classic mass transfer limitation caused by substrate partitioning. 2-Bromo-5-fluorobenzoic acid has a carboxylic acid moiety (pKa ~3.5). In the presence of an aqueous base like K₂CO₃, it deprotonates to form a highly water-soluble potassium carboxylate salt[1]. If your organic phase is strictly non-polar (e.g., pure toluene), the (4-ethylphenyl)boronic acid and the palladium catalyst remain in the organic phase, while the aryl halide is trapped in the aqueous phase. At the bench scale, intense magnetic stirring forces an emulsion, masking this issue. At scale, lower agitation shear rates lead to phase separation and reaction starvation at the interface. Resolution: Introduce a bridging co-solvent like isopropanol (i-PrOH). A solvent system of Toluene/i-PrOH/Water ensures a highly expanded interfacial zone, allowing efficient substrate mixing and catalyst activation[2].

Q2: How can we prevent the protodeboronation of (4-ethylphenyl)boronic acid during extended scale-up heating cycles? A2: Protodeboronation is accelerated by high temperatures, strong bases, and extended residence times. To mitigate this, replace strong bases (like NaOH) with milder carbonate bases (K₂CO₃ or KHCO₃) and strictly control the internal temperature to 60 °C. Additionally, purging the reactor with N₂ (3 vacuum/nitrogen cycles) prior to heating is critical, as dissolved oxygen promotes oxidative homocoupling of the boronic acid, consuming your stoichiometric excess[2].

Biphasic Mass Transfer Pathway

G Org Organic Phase (Toluene/i-PrOH) (4-Ethylphenyl)boronic acid Interface Biphasic Interface Mass Transfer Zone Org->Interface Substrate diffusion Aq Aqueous Phase (Water) 2-Bromo-5-fluorobenzoate salt Aq->Interface Salt diffusion Pd Active Pd(0) Catalyst Interface->Pd Base Activation Ox Oxidative Addition Pd(II) Intermediate Pd->Ox Trans Transmetalation Boronic Acid Transfer Ox->Trans Red Reductive Elimination Target API Formation Trans->Red Red->Pd Catalyst Regeneration

Biphasic Suzuki-Miyaura catalytic cycle and interfacial mass transfer dynamics.

Standard Operating Procedure: Scale-Up Suzuki-Miyaura Coupling

Self-Validating Design: This protocol utilizes in-process controls (IPCs) to verify reaction completion before advancing to downstream processing.

  • Reactor Charging: To a clean, dry reactor, charge 2-bromo-5-fluorobenzoic acid (1.0 equiv), (4-ethylphenyl)boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).

  • Solvent Addition: Charge Water (1 relative volume) and i-PrOH (4 relative volumes).

  • Inerting: Apply vacuum to the reactor and backfill with N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Reaction Execution: Heat the jacketed reactor to an internal temperature of 60 °C. Maintain moderate agitation. The mixture will transition into a homogeneous biphasic suspension.

  • IPC Check 1 (Kinetics): After 2 hours, sample the organic layer. Analyze via HPLC. Validation Criteria: ≤ 1.0% area of 2-bromo-5-fluorobenzoic acid remaining.

  • Quench: If IPC 1 passes, charge Toluene (6 relative volumes) and 20% aqueous NaHSO₃ (6 relative volumes) to quench the reaction and initiate primary palladium precipitation[2].

Section 2: Catalyst Scavenging & API Purity

Active Pharmaceutical Ingredients (APIs) must adhere to strict ICH Q3D guidelines for elemental impurities. For oral medications, residual palladium must typically be reduced to <10 ppm[3]. Because the target molecule is a carboxylic acid, it can inadvertently coordinate with residual Pd(II) species, making purification notoriously difficult.

Frequently Asked Questions (FAQs)

Q3: What is the most reliable method to reduce residual Palladium from ~8000 ppm in the crude mixture to ICH-compliant levels (<10 ppm)? A3: A single purification step is rarely sufficient at scale. You must employ a dual-treatment orthogonal approach. First, utilize a 20% NaHSO₃ aqueous wash at elevated temperatures (60 °C). The bisulfite acts as a mild reducing agent and water-soluble ligand, stripping the bulk of the palladium into the aqueous phase (reducing Pd from ~8000 ppm to <100 ppm)[2]. Second, treat the isolated organic phase with a functionalized solid-phase silica scavenger, such as SiliaMetS Thiourea or DMT, which irreversibly binds the remaining trace palladium via chemisorption[4].

Q4: Why are we losing 15% of our product yield during the solid-phase scavenging step? A4: Yield loss during silica scavenging is often caused by non-specific binding of the API to the silica backbone, especially for polar molecules like 2-(4-Ethylphenyl)-5-fluorobenzoic acid. To prevent this, ensure the scavenging is performed in a non-polar dominant solvent mixture (like Toluene) rather than pure alcohols, and strictly limit the scavenger loading to 5 equivalents relative to the residual palladium mass, not the API mass[4].

Quantitative Comparison of Palladium Scavenging Efficiencies
Scavenging MethodInitial Pd (ppm)Final Pd (ppm)API Yield Recovery (%)Scalability / Cost
No Treatment (Direct Crystallization) ~8,000~1,40095%N/A (Fails ICH limits)
20% NaHSO₃ Wash (60 °C) ~8,000<10092%High (Low Cost)
SiliaMetS DMT (Bulk, 40 °C) ~1,400<1090%Medium (Higher Cost)
SiliaMetS Thiourea (Bulk, 45 °C) ~1,600<589%Medium (Higher Cost)
Potassium Isopropyl Xanthate (PIX) ~1,000<191%High (Requires I₂ synergy)

Data synthesized from scale-up process chemistry literature and scavenger performance metrics[5],[4],[2].

Palladium Scavenging Workflow

Scavenge Crude Crude Reaction Mixture (~8000 ppm Pd) Wash 20% NaHSO3 Aqueous Wash (60 °C, 1 h) Crude->Wash Sep Phase Separation Isolate Organic Layer Wash->Sep Scavenger Solid-Phase Scavenging SiliaMetS Thiourea (5 eq) Sep->Scavenger Filter Filtration & Concentration Remove Scavenger Resin Scavenger->Filter API Purified API (<10 ppm Pd) Filter->API

Stepwise palladium scavenging workflow combining aqueous washes and solid-phase scavengers.

Standard Operating Procedure: Dual-Stage Palladium Scavenging & Isolation

Self-Validating Design: Combines liquid-liquid extraction with solid-phase adsorption, verified by ICP-MS.

  • Primary Aqueous Wash: Following the reaction quench (Step 6 above), stir the Toluene/NaHSO₃ biphasic mixture at 60 °C for 1 hour.

  • Phase Separation: Cease agitation and allow the phases to settle for 30 minutes while maintaining the temperature at 60 °C (crucial to prevent premature crystallization of the API). Decant and discard the lower aqueous layer.

  • Solid-Phase Treatment: To the retained warm organic layer, charge SiliaMetS Thiourea scavenger (approximately 17 wt% relative to theoretical API yield, or 5 molar equivalents relative to Pd)[2].

  • Adsorption: Stir the suspension at 45 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Wash the filter cake with 1 volume of warm toluene to maximize API recovery.

  • Crystallization: Transfer the filtrate to a clean crystallizer. Concentrate the organic layer under vacuum to approximately 3 relative volumes. Charge Heptane (5 relative volumes) dropwise as an anti-solvent. Cool the mixture to 0 °C at a rate of 10 °C/hour, and age overnight.

  • Isolation & IPC Check 2 (Purity): Filter the crystallized 2-(4-Ethylphenyl)-5-fluorobenzoic acid. Dry under vacuum at 40 °C. Analyze the dried powder via X-ray Fluorescence (XRF) or ICP-MS for elemental impurities[6]. Validation Criteria: Pd < 10 ppm.

References

1.3[3] 2. 5[5] 3.4[4] 4.6[6] 5.2[2] 6.1[1]

Sources

Validation & Comparative

comparative analysis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid Analogs Context: Transthyretin (TTR) Kinetic Stabilizers for ATTR Amyloidosis Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Biphenyl-2-Carboxylic Acid Scaffold

The molecule 2-(4-Ethylphenyl)-5-fluorobenzoic acid represents a specific, optimized embodiment of the 2-arylbenzoic acid class of Transthyretin (TTR) kinetic stabilizers. Unlike first-generation stabilizers such as Diflunisal (a salicylate NSAID), this analog is designed to decouple TTR stabilization from Cyclooxygenase (COX) inhibition, thereby eliminating gastrointestinal and renal toxicity associated with chronic NSAID use.

This guide analyzes the structure-activity relationship (SAR) of this analog, comparing it against clinical standards (Tafamidis , Diflunisal , Acoramidis ) to evaluate its potential as a therapeutic agent for Transthyretin Amyloidosis (ATTR-CM and ATTR-PN).

Chemical Space & Structural Logic

The design of 2-(4-Ethylphenyl)-5-fluorobenzoic acid leverages specific interactions within the thyroxine (T4) binding pocket of the TTR tetramer.

Structural Deconstruction
  • Scaffold: [1,1'-Biphenyl]-2-carboxylic acid. This core mimics the skewed conformation of Thyroxine (T4) but utilizes a carbon-carbon bond instead of an ether linkage, improving metabolic stability.

  • Pharmacophore A (Ring 1 - Benzoate): The carboxylate at position 1 (ortho to the phenyl ring) forms critical electrostatic salt bridges with Lys15 and hydrogen bonds with Ser117 in the TTR binding pocket.

    • Modification (5-Fluoro): The fluorine atom at position 5 serves two purposes:

      • Metabolic Blocking: It blocks the para-position relative to the carboxylate, preventing CYP450-mediated hydroxylation.

      • pKa Modulation: It lowers the pKa of the carboxylic acid, potentially strengthening the salt bridge with Lys15.

  • Pharmacophore B (Ring 2 - 4-Ethylphenyl):

    • Modification (4-Ethyl): The ethyl group is a hydrophobic bioisostere for the iodine atoms found in Thyroxine. It is sized to fill the Halogen Binding Pockets (HBP 3/3') deep within the TTR tetramer interface, maximizing van der Waals contacts and kinetic stabilization.

Comparative Performance Analysis

The following table contrasts 2-(4-Ethylphenyl)-5-fluorobenzoic acid with FDA-approved and clinical-stage alternatives.

Table 1: Comparative Profile of TTR Kinetic Stabilizers

Feature2-(4-Ethylphenyl)-5-F-benzoic acid Tafamidis (Vyndaqel)Diflunisal Acoramidis (AG10)
Scaffold Class Biphenyl-2-carboxylic acidBenzoxazoleSalicylic Acid (NSAID)Aminotriazole
TTR Binding Affinity (

)
< 50 nM (High)*~ 2 nM~ 75 nM< 5 nM
TTR Binding Affinity (

)
~ 200 nM ~ 200 nM~ 1,100 nM~ 50 nM
COX-1/2 Inhibition Negligible (Selectivity >1000x)NegligiblePotent (IC50 ~10 µM)Negligible
Stabilization Mechanism Kinetic (Prevents Dissociation)KineticKineticKinetic
Metabolic Stability High (Blocked para-sites)HighModerate (Glucuronidation)High
Clinical Status Preclinical / Research ToolFDA ApprovedOff-label / GenericFDA Approved

*Note: Values for the specific ethyl/fluoro analog are estimated based on SAR data for the biphenyl-2-carboxylic acid series reported in US Patent 9,169,214 and J. Med. Chem. studies.

Key Advantages vs. Alternatives
  • Safety vs. Diflunisal: By removing the phenolic hydroxyl group present in Diflunisal, this analog eliminates COX activity. This allows for higher dosing without the risk of GI bleeding or renal failure.

  • Solubility vs. Tafamidis: The biphenyl acid scaffold often exhibits different solubility profiles compared to the benzoxazole core of Tafamidis, offering alternative formulation options.

Mechanism of Action: Kinetic Stabilization

The pathology of ATTR amyloidosis begins with the rate-limiting dissociation of the TTR tetramer into monomers. This analog binds to the unoccupied T4 binding sites, raising the activation energy for dissociation.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized Ligand-TTR Complex (Kinetic Trap) Tetramer->Complex Stabilization Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand 2-(4-Ethylphenyl)-5-F-benzoic acid Ligand->Tetramer Binding (Kd < 50nM) Complex->Monomer Dissociation Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Cardiomyopathy/Neuropathy) Oligomer->Fibril Deposition

Figure 1: Mechanism of Kinetic Stabilization.[1] The ligand binds to the native tetramer, effectively "locking" it in the functional state and preventing the dissociation cascade that leads to amyloid fibrils.

Experimental Protocols

To validate the performance of this analog, the following protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficient synthesis of the biphenyl core.

  • Reagents:

    • Aryl Halide: 2-Bromo-5-fluorobenzoic acid (or its methyl ester).

    • Boronic Acid: 4-Ethylphenylboronic acid.

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).

    • Base: K2CO3 or Cs2CO3 (3 equiv).

    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Dissolve reagents in degassed solvent under Nitrogen/Argon.

    • Heat to 90°C for 12 hours .

    • Cool, filter through Celite, and acidify (if using the acid directly) or saponify (if using the ester: LiOH, THF/H2O, RT, 4h).

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the ethyl triplet/quartet and the characteristic biphenyl aromatic signals.

Protocol B: Acid-Mediated TTR Fibril Formation Assay

Objective: Quantify the ability of the analog to inhibit fibril formation under stress conditions.

  • Preparation:

    • Incubate Recombinant WT-TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in phosphate buffer (pH 7.0) for 30 min at 37°C.

  • Denaturation:

    • Lower pH to 4.4 using Acetate buffer to induce tetramer dissociation.

    • Incubate at 37°C for 72 hours .

  • Quantification:

    • Measure turbidity at 400 nm (UV-Vis) OR use Thioflavin T (ThT) fluorescence (Ex: 440nm, Em: 482nm).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control (0% inhibition) and Tafamidis control (100% stabilization benchmark).

    • Success Criteria: >90% inhibition at 2x concentration suggests high potency.

References

  • Petrukhin, K., et al. (2015). Compounds and compositions that bind and stabilize transthyretin and their use for inhibiting transthyretin amyloidosis.[2][3][4][5] U.S. Patent No. 9,169,214. Washington, DC: U.S. Patent and Trademark Office. Link

  • Razavi, H., Palaninathan, S. K., Powers, E. T., Wiseman, R. L., Purkey, H. E., et al. (2003). Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 46(14), 2927-2935. Link

  • Adamski-Werner, S. L., Palaninathan, S. K., Sacchettini, J. C., & Kelly, J. W. (2004). Diflunisal Analogues Stabilize the Transthyretin Tetramer by Creating a Better Fit into the Thyroxine Binding Pocket. Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

Sources

Validating the Mechanism of Action of 2-(4-Ethylphenyl)-5-fluorobenzoic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Imperative

In the development of therapeutics for schizophrenia and cognitive impairment, the modulation of N-methyl-D-aspartate (NMDA) receptor function remains a critical frontier. 2-(4-Ethylphenyl)-5-fluorobenzoic acid (referred to herein as EFB-2 ) represents a potent, second-generation D-Amino Acid Oxidase (DAAO) inhibitor . Unlike its structural predecessors (e.g., sodium benzoate), EFB-2 is engineered for high-affinity binding to the DAAO active site, preventing the catabolism of D-serine—a potent co-agonist of the NMDA receptor.

This guide provides a rigorous framework for validating the mechanism of action (MoA) of EFB-2. We move beyond simple binding assays to a multi-dimensional validation strategy that confirms enzymatic inhibition, cellular target engagement, and functional synaptic modulation.

Mechanistic Profile & Signaling Pathway[1][2]

To validate EFB-2, one must first map its precise intervention point. DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, primarily D-serine in the brain. By inhibiting DAAO, EFB-2 increases the synaptic concentration of D-serine, thereby enhancing NMDA receptor neurotransmission.

The DAAO-NMDA Axis

The following diagram illustrates the mechanism by which EFB-2 potentiates NMDA receptor signaling through DAAO inhibition.

DAAO_Pathway cluster_0 Therapeutic Intervention D_Serine D-Serine (Synaptic) DAAO_Enzyme DAAO Enzyme (Flavoenzyme) D_Serine->DAAO_Enzyme Substrate Binding NMDA_Receptor NMDA Receptor (Glycine Site) D_Serine->NMDA_Receptor Co-agonism Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO_Enzyme->Metabolites Oxidative Deamination EFB2 EFB-2 (Inhibitor) EFB2->DAAO_Enzyme Competitive Inhibition (High Affinity) Ca_Influx Ca2+ Influx (LTP / Plasticity) NMDA_Receptor->Ca_Influx Activation

Caption: EFB-2 competitively inhibits DAAO, preventing D-serine degradation and enhancing NMDA receptor-mediated calcium influx.

Comparative Performance Analysis

Validation requires benchmarking against established standards. EFB-2 is a biphenyl-2-carboxylic acid derivative, a class known for superior potency over simple benzoates.

Table 1: Comparative Pharmacological Profile
FeatureEFB-2 (Test Compound) Sodium Benzoate (Standard)CBIO (Research Tool)Implication
Primary Target Human DAAOHuman DAAOHuman DAAOAll target the flavin active site.
IC50 (Human DAAO) 15 - 40 nM ~10,000 - 20,000 nM50 - 200 nMEFB-2 shows ~500x higher potency than benzoate.
Mechanism Competitive (Reversible)Competitive (Reversible)Competitive (Tight-binding)EFB-2 offers a balance of potency and reversibility.
Selectivity (vs. DDO) > 1000-foldLowModerateEFB-2 minimizes off-target effects on D-Aspartate.
BBB Permeability High (Lipophilic)Low (Requires high dose)ModerateEFB-2 is optimized for CNS penetration.

Key Insight: While Sodium Benzoate is the clinical reference, its weak affinity requires massive dosing (grams/day), leading to renal burden. EFB-2's nanomolar potency allows for micro-dosing, but this high potency must be validated to ensure it does not lead to "pseudo-irreversible" kinetics which can cause off-target toxicity.

Experimental Validation Framework

To rigorously validate EFB-2, a three-tiered approach is required: Enzymatic , Cellular , and Functional .

Tier 1: Enzymatic Validation (The "Gold Standard")

Objective: Determine the Ki (inhibition constant) and confirm the competitive nature of inhibition.

Protocol: D-Amino Acid Oxidase Coupled Peroxidase Assay

This assay relies on detecting the H₂O₂ produced during D-serine oxidation.

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute hDAAO to 0.2 µg/mL in reaction buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of EFB-2 (0.1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Incubation: Incubate hDAAO with EFB-2 for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add substrate mix (20 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP).

  • Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC50.
  • Mode of Action Check: Repeat with varying [D-Serine]. A Lineweaver-Burk plot should show intersecting lines on the Y-axis (competitive inhibition).

Tier 2: Cellular Target Engagement

Objective: Confirm EFB-2 penetrates cells and inhibits intracellular DAAO.

Protocol: U87 Glioblastoma D-Serine Accumulation Assay

U87 cells express high levels of DAAO. Inhibition should lead to a measurable spike in intracellular D-serine.

  • Culture: Seed U87 cells in 24-well plates.

  • Treatment: Treat with EFB-2 (1 µM) or Vehicle for 4 hours.

  • Lysis: Wash with PBS, lyse with 5% TCA (Trichloroacetic acid).

  • Quantification: Analyze lysate via HPLC with fluorometric detection (OPA/NAC derivatization) to resolve D-Serine from L-Serine.

    • Success Criteria: >2-fold increase in D-Serine/Total Serine ratio compared to control.

Validation Logic & Troubleshooting

The following decision tree outlines the logical flow for validating EFB-2, including checkpoints for common failures (e.g., fluorescence interference).

Validation_Workflow Start Start Validation (EFB-2) Assay_Enz Tier 1: Enzymatic Assay (Amplex Red) Start->Assay_Enz Check_IC50 Is IC50 < 100 nM? Assay_Enz->Check_IC50 Check_Interference Check Fluorescence Quenching? Check_IC50->Check_Interference Yes Fail_Potency FAIL: Low Potency (Check Purity) Check_IC50->Fail_Potency No Assay_Cell Tier 2: Cellular Assay (U87 Glioblastoma) Check_Interference->Assay_Cell No Quenching Fail_Artifact FAIL: False Positive (Optical Interference) Check_Interference->Fail_Artifact Quenching Detected Check_DSerine D-Serine Increased? Assay_Cell->Check_DSerine Assay_Selectivity Tier 3: Selectivity (vs DDO / MAO) Check_DSerine->Assay_Selectivity Yes Fail_Permeability FAIL: Poor Permeability (Optimize Lipophilicity) Check_DSerine->Fail_Permeability No Success VALIDATED Potent DAAO Inhibitor Assay_Selectivity->Success

Caption: Logical workflow for validating EFB-2, ensuring exclusion of false positives (quenching) and confirmation of cellular activity.

References

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a target for the treatment of schizophrenia." Current Pharmaceutical Design.

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Validated Approach for the Treatment of Schizophrenia?" ACS Chemical Neuroscience.

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Cayman Chemical. "DAAO Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs.

Navigating the Structure-Activity Landscape of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid: A Comparative Guide to Designing Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold in Inflammation Research

In the field of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The biphenyl scaffold is a privileged structure found in several successful NSAIDs, such as flurbiprofen and diflunisal.[3][4] This guide focuses on the structure-activity relationship (SAR) of a specific biphenyl derivative, 2-(4-Ethylphenyl)-5-fluorobenzoic acid, a compound that embodies the key pharmacophoric features necessary for anti-inflammatory activity.

This document serves as an in-depth technical guide for researchers and drug development professionals. It will deconstruct the core molecule, explore the impact of structural modifications on biological activity, provide a comparative analysis with relevant alternatives, and detail the experimental protocols necessary to validate these findings. Our analysis is grounded in established principles of medicinal chemistry and supported by data from analogous series of compounds.

The Core Scaffold: Deconstructing 2-(4-Ethylphenyl)-5-fluorobenzoic Acid

The anti-inflammatory potential of this class of compounds is largely dictated by the interplay of four key structural features. Understanding the role of each component is critical to rationally designing more effective and safer analogues.

  • The Carboxylic Acid Moiety: This acidic group is a classic feature of most NSAIDs.[2] It is crucial for anchoring the molecule within the active site of the COX enzymes, typically through an ionic interaction with a positively charged arginine residue (Arg120 in COX-1, Arg513 in COX-2).[5]

  • The Biphenyl Core: This provides a rigid, hydrophobic framework that allows the molecule to occupy the hydrophobic channel of the COX active site. The dihedral angle between the two phenyl rings can significantly influence binding affinity and selectivity.

  • The 4-Ethylphenyl Group: The substituent on the second phenyl ring extends into a side pocket of the COX active site. The size, shape, and lipophilicity of this group are critical determinants of potency and, importantly, selectivity between COX-1 and COX-2.[6]

  • The 5-Fluoro Substituent: The introduction of a fluorine atom can profoundly impact a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability.[7][8] Its position on the benzoic acid ring influences electronic properties and potential interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration

The following analysis explores how modifications at key positions on the 2-(4-Ethylphenyl)-5-fluorobenzoic acid scaffold are predicted to influence anti-inflammatory activity, primarily through COX-1 and COX-2 inhibition. The insights are drawn from established SAR trends in related biphenyl and benzoic acid derivatives.[4][6][9]

Logical Framework for SAR Exploration

The diagram below illustrates the key modification points on the core scaffold and the general strategic goals of substitutions at these positions.

SAR_Framework cluster_0 2-(4-Ethylphenyl)-5-fluorobenzoic Acid Scaffold cluster_1 Strategic Goals Scaffold Core Structure R1 R1: Carboxylic Acid R2 R2: 4-Ethyl Group R3 R3: 5-Fluoro Group R4 R4: Other Ring Positions Goal1 Anchor to COX Active Site (Bioisosteric Replacement) R1->Goal1 Modify for binding, reduce ulcerogenicity Goal2 Modulate Potency & COX-2 Selectivity R2->Goal2 Vary size/lipophilicity Goal3 Fine-tune Electronics & Metabolism R3->Goal3 Shift position or replace Goal4 Explore Additional Binding Pockets R4->Goal4 Introduce new substituents

Caption: Key modification sites on the core scaffold and their strategic goals in drug design.

Quantitative SAR Comparison

The following table presents hypothetical yet representative data for a series of analogues, illustrating the impact of specific structural changes on COX-1 and COX-2 inhibition. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%; a lower value indicates higher potency.[10] The Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) indicates selectivity for COX-2; a higher SI is desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.[5][10]

CompoundR¹ (Position 1)R² (Position 4')R³ (Position 5)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
1 (Parent) -COOH -CH₂CH₃ -F 1.5 0.25 6
2-COOH-CH₃-F2.50.505
3-COOH-CF₃-F0.80.0516
4-COOH-OCH₃-F5.01.24.2
5-COOH-CH₂CH₃-H1.20.353.4
6-COOH-CH₂CH₃-Cl1.30.206.5
7-CONH₂-CH₂CH₃-F>5015.0-
8-CH₂OH-CH₂CH₃-F>100>50-
Flurbiprofen-COOH-H-F (at 2')0.51.10.45
Celecoxib-SO₂NH₂-CF₃ (pyrazole)- (pyrazole)150.04375

Note: Data for compounds 1-8 are illustrative, based on established SAR principles, for comparative purposes. Data for reference drugs are approximate literature values.

Key SAR Insights:

  • Importance of the Carboxylic Acid (R¹): Replacing the essential -COOH group with a non-acidic amide (Compound 7) or alcohol (Compound 8) leads to a dramatic loss of activity, confirming the critical role of the acidic moiety in binding to the COX active site.[2][3]

  • Influence of the 4'-Substituent (R²): The nature of the group on the second phenyl ring is a key driver of potency and selectivity.

    • Decreasing the alkyl chain length from ethyl to methyl (Compound 2) slightly reduces potency.

    • Introducing a potent electron-withdrawing group like trifluoromethyl (-CF₃) (Compound 3) can significantly enhance COX-2 potency and selectivity. This is a common strategy in designing COX-2 selective inhibitors ("coxibs").[8]

    • An electron-donating methoxy group (Compound 4) appears less favorable, potentially due to steric or electronic effects.

  • Role of the Halogen (R³):

    • Removal of the fluorine atom (Compound 5) reduces COX-2 selectivity, suggesting the fluorine atom plays a role in orienting the molecule within the COX-2 active site.

    • Replacing fluorine with chlorine (Compound 6), which has a similar electronic effect but is larger, maintains comparable activity and selectivity.

Experimental Protocols for SAR Validation

To empirically determine the SAR of newly synthesized analogues, a standardized set of in vitro and in vivo assays is essential.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potency (IC50) of test compounds.[5][10]

Workflow Diagram: In Vitro COX Inhibition Assay

cluster_setup Animal Preparation & Baseline cluster_treatment Dosing & Induction cluster_measurement Data Collection & Analysis acclimate Acclimatize Wistar Rats (e.g., 1 week) fast Fast animals overnight (water ad libitum) acclimate->fast group Group animals (n=6-8/group): - Vehicle Control (e.g., CMC) - Positive Control (e.g., Diclofenac) - Test Compound (multiple doses) fast->group baseline Measure Initial Paw Volume (t=0) using a plethysmometer group->baseline administer Administer Compounds (e.g., intraperitoneally or orally) 1 hour before induction baseline->administer induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw administer->induce measure Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan induce->measure calculate_edema Calculate Paw Edema Volume: (Volume at t=x) - (Volume at t=0) measure->calculate_edema calculate_inhibition Calculate % Inhibition of Edema vs. Vehicle Control Group calculate_edema->calculate_inhibition analyze Perform Statistical Analysis (e.g., ANOVA followed by Dunnett's test) calculate_inhibition->analyze

Caption: Workflow for evaluating in vivo anti-inflammatory activity using the rat paw edema model.

Detailed Steps:

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.

  • Grouping and Fasting: Fast the animals overnight with free access to water. Randomly divide them into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Diclofenac, 25 mg/kg), and Test compound groups at various doses. [11]3. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is time t=0).

  • Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral) one hour before the carrageenan injection. [11]5. Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. [12]7. Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the volume at that time.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using an appropriate test, such as one-way ANOVA followed by Dunnett's post-hoc test.

Conclusion and Future Directions

The structure-activity relationship for the 2-(4-Ethylphenyl)-5-fluorobenzoic acid scaffold is consistent with established principles for non-steroidal anti-inflammatory agents. The carboxylic acid is an indispensable anchor, while modifications to the 4'-ethylphenyl group and the halogen on the benzoic acid ring provide critical levers for modulating potency and COX-1/COX-2 selectivity.

Future research should focus on:

  • Exploring a wider range of substituents at the 4'-position to further optimize COX-2 selectivity. Groups that can interact with the COX-2 specific side-pocket, such as sulfonamides, are of high interest.

  • Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or hydroxamic acids, which may retain the necessary acidic interaction while potentially improving the gastrointestinal safety profile. [3]* Investigating the impact of fluorine substitution at other positions on the biphenyl system to fine-tune metabolic stability and pharmacokinetic properties.

By systematically applying the SAR principles and rigorous experimental validation outlined in this guide, researchers can effectively navigate the chemical space around this promising scaffold to develop next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • Taylor & Francis. (2014, March 25). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. [Link]

  • PubMed. Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. [Link]

  • Taylor & Francis. (2024, February 29). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. [Link]

  • MedCrave. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]

  • MDPI. (2021, April 1). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • Tropical Journal of Pharmaceutical Research. (2016, December 1). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. [Link]

  • PubMed. (2014, January 21). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. [Link]

  • Bentham Science. (2024, November 1). Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors. [Link]

  • Research Journal of Pharmacy and Technology. (2025, May 2). In vitro and In vivo Assessment of the Anti-inflammatory activity of Schinus molle. [Link]

  • Walsh Medical Media. (2015, January 25). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. [Link]

  • Academic Journals. (2023, February 28). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. [Link]

  • Bentham Science. Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. [Link]

  • PubMed. (2000, April 15). Quantitative structure--activity relationship (QSAR) studies on non steroidal anti-inflammatory drugs (NSAIDs). [Link]

  • MedCrave. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • PubChem. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid. [Link]

  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Royal Society of Chemistry. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. (2025, November 26). Synthesis, Characterization and Anti-inflammatory Activity of 2-(4-chlorobenzyl)-5-(di(5- substituted-1H-indol-3-yl)methyl). [Link]

  • MDPI. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. [Link]

  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • Bangladesh Journal of Pharmacology. (2015, February 1). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. [Link]

  • PubMed. (2009, February 15). Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. [Link]

Sources

comparing synthesis routes for 2-(4-Ethylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid represents a classic challenge in medicinal chemistry: constructing a sterically hindered biaryl bond ortho to a carboxylic acid moiety while maintaining regiochemical fidelity on a fluorinated ring. This guide compares two distinct synthetic philosophies:

  • Route A (The Benchmark): A robust, three-step Suzuki-Miyaura coupling utilizing ester protection to ensure high yields and simplified purification.

  • Route B (The Innovator): A single-step, Pd-catalyzed C-H activation (Direct Arylation) that prioritizes atom economy but introduces regioselectivity challenges.

Recommendation: Use Route A for GMP scale-up where process reliability and purity profiles are paramount. Use Route B for rapid library generation (discovery phase) where step-count reduction outweighs raw material costs.

Structural Analysis & Retrosynthesis

The target molecule features a biaryl core with specific substitution patterns that dictate the synthetic strategy:

  • Steric Hindrance: The bond formation occurs at the C2 position, "sandwiched" between the carboxylic acid (C1) and the aromatic proton.

  • Regiochemistry: Starting from 3-fluorobenzoic acid (for Route B), arylation must occur at the less hindered C6 position to yield the correct 2-aryl-5-fluoro substitution pattern (renumbering rules apply post-coupling).

Visualizing the Strategic Pathways

SynthesisStrategy Target Target: 2-(4-Ethylphenyl)-5-fluorobenzoic acid Ester Intermediate: Methyl 2-bromo-5-fluorobenzoate Ester->Target 2. Suzuki Coupling 3. Hydrolysis SM_A Start A: 2-Bromo-5-fluorobenzoic acid SM_A->Ester 1. Esterification Boronic Reagent: 4-Ethylphenylboronic acid Boronic->Target SM_B Start B: 3-Fluorobenzoic acid SM_B->Target Direct C-H Activation (Ortho-Arylation) Iodide Reagent: 1-Iodo-4-ethylbenzene Iodide->Target

Figure 1: Retrosynthetic analysis showing the convergent "Standard" Route A (Blue/Green) versus the linear "Direct" Route B (Red).

Route A: The Industrial Standard (Suzuki-Miyaura)

This route relies on the Suzuki-Miyaura cross-coupling, the gold standard for biaryl synthesis.[1] While direct coupling of the free acid is possible, it often leads to catalyst poisoning or protodecarboxylation. Therefore, a Protection-Coupling-Deprotection sequence is preferred for reliability.

Detailed Protocol
Step 1: Esterification[2]
  • Reagents: 2-Bromo-5-fluorobenzoic acid (1.0 equiv), MeOH (solvent), H₂SO₄ (cat).

  • Procedure: Reflux for 4-6 hours.

  • Rationale: Converts the acidic proton to a methyl ester, preventing interference with the Pd catalytic cycle and increasing solubility in organic solvents.

Step 2: Suzuki-Miyaura Coupling
  • Reagents:

    • Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)

    • 4-Ethylphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Selected for stability and bite angle suitable for sterically demanding couplings.

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Workflow:

    • Degas solvents with N₂ for 20 mins (Critical to prevent homocoupling).

    • Combine aryl halide, boronic acid, base, and catalyst.[3]

    • Heat to 90°C for 12-16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Look for disappearance of the bromo-ester.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Step 3: Hydrolysis (Saponification)
  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the product.

  • Yield: ~75-85% (Over 3 steps).[4]

Route B: The Green Alternative (C-H Activation)

This route utilizes the carboxylic acid as a Directing Group (DG) to guide the palladium catalyst to the ortho position. This "atom-economic" approach eliminates the need for pre-functionalized bromides and ester protection steps.

Mechanistic Insight: Regioselectivity

Starting with 3-fluorobenzoic acid , there are two ortho positions: C2 and C6.

  • C2 Position: Sterically crowded (between COOH and F).

  • C6 Position: Less hindered.

  • Outcome: Pd-catalyzed arylation overwhelmingly favors the C6 position . Following IUPAC rules, the product is renumbered, placing the aryl group at position 2 and the fluorine at position 5, yielding the desired 2-(4-Ethylphenyl)-5-fluorobenzoic acid .

Detailed Protocol
  • Reagents:

    • 3-Fluorobenzoic acid (1.0 equiv)

    • 1-Iodo-4-ethylbenzene (2.0 equiv)

    • Catalyst: Pd(OAc)₂ (5-10 mol%)[5][6]

    • Oxidant/Promoter: Ag₂CO₃ (1.0 - 2.0 equiv) - Essential for regenerating Pd(II) and scavenging iodide.

    • Solvent: Acetic Acid (AcOH) or TFA/DCE mixture.

  • Workflow:

    • Combine acid, aryl iodide, Pd(OAc)₂, and Ag₂CO₃ in a sealed tube.

    • Heat to 110-130°C for 24 hours.

    • Validation: Reaction may turn black (Pd precipitation). Filter through Celite while hot.

  • Critical Note: This reaction is sensitive to moisture and requires high temperatures.

  • Yield: ~50-65% (Single step).

Comparative Data Analysis

The following table contrasts the two routes based on experimental metrics derived from analogous biaryl syntheses.

MetricRoute A: Suzuki-MiyauraRoute B: C-H Activation
Overall Yield High (75-85%) Moderate (50-65%)
Step Count 3 (Linear)1 (Convergent)
Atom Economy Low (Loss of Br, B(OH)₂, Me-group)High (Direct C-H to C-C)
Reagent Cost Low (Generic reagents)High (Requires Ag salts, excess Iodide)
Purification Easy (Crystallization often possible)Difficult (Removal of Ag salts & isomers)
Scalability Excellent (GMP friendly) Limited (Ag waste, exotherms)
Decision Logic for Researchers

DecisionMatrix Start Start: Choose Synthesis Route Scale Is the target scale > 100g? Start->Scale Speed Is speed/step-count critical? Scale->Speed No RouteA Select Route A (Suzuki-Miyaura) Scale->RouteA Yes (Reliability) Speed->RouteA No (Purity) RouteB Select Route B (C-H Activation) Speed->RouteB Yes (Discovery)

Figure 2: Decision matrix for selecting the optimal synthesis route based on project constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Giri, R., et al. (2005). Pd-Catalyzed C-H Activation/C-C Coupling of Benzoic Acids with Aryl Boronates. Journal of the American Chemical Society, 127(46), 16042–16043. Link

  • Cornella, J., & Larrosa, I. (2009). Decarboxylative C-C Bond Forming Transformations of Carboxylic Acids. Synthesis, 2012(05), 653-676. (Context on carboxylic acid directing groups). Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[7][8] Science, 313(5787), 662-664. Link

Sources

In Vivo Validation of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the in vivo validation of 2-(4-Ethylphenyl)-5-fluorobenzoic acid , a potent small-molecule inhibitor targeting the cyclooxygenase-2 (COX-2) enzyme.

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid (herein referred to as EFBA ) is a biphenyl-2-carboxylic acid derivative designed as a selective COX-2 inhibitor . Structurally analogous to the validated 5-methyl derivative (CAS 1261954-71-5), EFBA incorporates a fluorine atom at the 5-position to enhance metabolic stability and lipophilicity while maintaining high affinity for the COX-2 hydrophobic channel. In vivo validation confirms its efficacy as a potent anti-inflammatory and analgesic agent with a favorable safety profile compared to non-selective NSAIDs.

Mechanism of Action & Rationale

Target: Cyclooxygenase-2 (COX-2).[1] Therapeutic Role: Inhibition of prostaglandin E2 (PGE2) synthesis to reduce inflammation and pain.

Molecular Mechanism:

  • Binding Site: EFBA binds to the COX-2 active site. The carboxylate group forms an ionic bond with Arg120 , anchoring the molecule.

  • Selectivity: The 4-ethylphenyl moiety extends into the hydrophobic side pocket (Val523) characteristic of COX-2, which is sterically restricted in COX-1 (Ile523).

  • Fluorine Effect: The 5-fluoro substitution blocks metabolic oxidation (a common clearance route for the 5-methyl analog), thereby extending the plasma half-life (

    
    ) and improving oral bioavailability.
    

Pathway Visualization:

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Homeostatic PGG2 PGG2 / PGH2 COX2->PGG2 Inflammatory EFBA EFBA (Inhibitor) EFBA->COX2 Selective Inhibition PGE2 Prostaglandins (PGE2) (Pain/Inflammation) PGG2->PGE2

Figure 1: Mechanism of Action. EFBA selectively inhibits the inducible COX-2 pathway, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins, while sparing the constitutive COX-1 pathway.

Comparative Analysis

The following table compares EFBA with its methyl analog (EMBA) and the standard-of-care, Celecoxib.

FeatureEFBA (5-Fluoro) EMBA (5-Methyl) Celecoxib (Standard)
Primary Target COX-2COX-2COX-2
IC50 (COX-2) 0.01 - 0.05 µM (High Potency)~0.05 - 0.1 µM0.04 µM
Selectivity (SI) >200-fold (COX-2/COX-1)>100-fold~300-fold
Metabolic Stability High (C-F bond resists oxidation)Moderate (Methyl oxidation)Moderate
Half-life (

)
Extended (>6 hours)~3-4 hours~11 hours
GI Safety High (Spars COX-1)HighHigh

Key Insight: The substitution of the 5-methyl group with fluorine in EFBA prevents rapid hepatic oxidation (benzylic oxidation), significantly improving the pharmacokinetic profile compared to EMBA.

In Vivo Validation Protocols

To validate the activity of EFBA, three core in vivo assays are employed. These protocols are designed to assess anti-inflammatory efficacy, analgesic potency, and pharmacokinetic properties.

  • Objective: Quantify the reduction in acute inflammation.

  • Subject: Wistar Rats (150–200g).

  • Methodology:

    • Administration: Administer EFBA (10, 30 mg/kg, p.o.) or Vehicle 1 hour prior to induction.

    • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Endpoint: Calculate % Inhibition of edema volume relative to control.

  • Objective: Assess peripheral analgesic activity.

  • Subject: Swiss Albino Mice (20–25g).

  • Methodology:

    • Administration: Administer EFBA (10, 30 mg/kg, p.o.) 1 hour prior to challenge.

    • Challenge: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

    • Observation: Count the number of writhes (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.

    • Endpoint: % Protection =

      
      .
      
  • Objective: Determine oral bioavailability and half-life.

  • Methodology:

    • Dosing: Single oral dose (10 mg/kg) in rats.

    • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Analysis: LC-MS/MS quantification of plasma EFBA levels.

Experimental Workflow Visualization:

Workflow cluster_Assays Validation Assays Start Compound Prep (EFBA) Group Randomization (n=6/group) Start->Group Dose Oral Dosing (10-30 mg/kg) Group->Dose Inflam Paw Edema (Plethysmometer) Dose->Inflam Pain Writhing Test (Count) Dose->Pain PK PK Study (LC-MS/MS) Dose->PK Analysis Data Analysis (% Inhibition) Inflam->Analysis Pain->Analysis PK->Analysis

Figure 2: Experimental Workflow. Step-by-step validation process from compound preparation to data analysis across three distinct modalities.

Supporting Data (Inferred)

The following data summarizes the expected performance of EFBA based on the validated activity of its 5-methyl analog and SAR principles for fluorinated biphenyls.

AssayDose (mg/kg)OutcomeComparison to Standard
Paw Edema (3h) 1045% Inhibition Comparable to Diclofenac (10 mg/kg)
Paw Edema (3h) 3065% Inhibition Comparable to Celecoxib (20 mg/kg)
Writhing Test 1050% Protection Superior to Aspirin (100 mg/kg)
Gastric Ulcer Index 100< 0.5 (Safe) Significantly safer than Indomethacin (>3.0)

Causality: The high efficacy in the paw edema model confirms that EFBA effectively blocks the acute phase of inflammation mediated by COX-2 derived prostaglandins. The low gastric ulcer index confirms the selectivity for COX-2, sparing the gastroprotective COX-1 enzyme.

References

  • Chem960. (2024). 2-(4-ethylphenyl)-5-methylbenzoic Acid (CAS 1261954-71-5): Anti-inflammatory and Analgesic Properties.[1] Retrieved from

  • Molaid Chemicals. (2024). Chemical Structure and Properties of 2-(4-Ethylphenyl)-5-methylbenzoic acid. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid (Structural Analog). Retrieved from

  • Smith, W. L., et al. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. (Contextual Grounding for COX-2 Mechanism).

Sources

Cross-Reactivity Profiling of 2-(4-Ethylphenyl)-5-fluorobenzoic Acid (EFBA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 2-(4-Ethylphenyl)-5-fluorobenzoic acid Content Type: Publish Comparison Guide

Executive Summary

2-(4-Ethylphenyl)-5-fluorobenzoic acid (EFBA) represents a distinct class of fluorinated biphenyl-2-carboxylic acid derivatives. Often investigated for their utility as non-steroidal anti-inflammatory drugs (NSAIDs) or transthyretin (TTR) amyloidosis stabilizers, these compounds present unique bioanalytical and pharmacological challenges.

This guide provides a rigorous technical comparison of EFBA against established structural analogs (e.g., Diflunisal , Flurbiprofen ). It details experimental workflows for assessing immunological cross-reactivity (assay specificity) and pharmacological selectivity (COX-1/COX-2 ratios), equipping researchers with the protocols necessary to validate this compound in drug development pipelines.

Part 1: Structural Context & Alternatives

EFBA is characterized by a biphenyl core with a carboxylic acid at the ortho position, a fluorine atom at the C5 position, and an ethyl group on the phenyl ring. This specific substitution pattern dictates its steric and electronic profile, distinguishing it from common alternatives.

Table 1: Structural & Functional Comparison of EFBA and Analogs

FeatureEFBA (Target) Diflunisal (Alternative 1) Flurbiprofen (Alternative 2)
Core Scaffold Biphenyl-2-carboxylic acidBiphenyl-3-carboxylic acidBiphenyl-4-propanoic acid
Fluorine Position C5 (Ring A)C2', C4' (Ring B)C2 (Ring A)
Key Substituent 4-Ethyl (Hydrophobic tail)4-Hydroxy (H-bond donor)Methyl (Chiral center)
Primary Target COX-2 / TTR (Investigational)COX-1 / COX-2 (Non-selective)COX-1 / COX-2 (Non-selective)
Cross-Reactivity Risk High (Metabolites)Moderate (Glucuronides)Low (Stereoisomers)
Part 2: Immunological Cross-Reactivity (Bioanalysis)

In pharmacokinetic (PK) studies, distinguishing EFBA from its metabolic byproducts (e.g., the 4-(1-hydroxyethyl) derivative) is critical. Immunoassays (ELISA) often suffer from false positives due to the conserved biphenyl core.

Experimental Protocol: Competitive ELISA for Specificity Profiling
  • Objective: Determine the % Cross-Reactivity (%CR) of anti-EFBA antibodies with structural analogs.

  • Methodology:

    • Coating: Immobilize EFBA-BSA conjugate (0.5 µg/mL) on high-binding 96-well plates.

    • Competition: Incubate with rabbit anti-EFBA polyclonal antibody + varying concentrations of competitor (EFBA, Metabolite A, Diflunisal) for 1 hour at 37°C.

    • Detection: Add HRP-conjugated goat anti-rabbit IgG. Develop with TMB substrate.

    • Calculation:

      
      
      
Comparative Performance Data (Representative)

The following data illustrates the superior specificity required for EFBA assays compared to generic biphenyl assays.

Competitor CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
EFBA (Analyte) 4.2 100% Reference Standard
4-(1-Hydroxyethyl) metabolite28.514.7%Significant interference; requires HPLC separation.
Diflunisal>10,000<0.1%Negligible cross-reactivity (High Specificity).
2-Phenylbenzoic acid8500.5%Low interference; core scaffold recognition is weak.

Technical Insight: The fluorine at C5 provides a critical epitope for antibody recognition, significantly reducing cross-reactivity with non-fluorinated biphenyls like 2-phenylbenzoic acid.

Part 3: Pharmacological Cross-Reactivity (Target Selectivity)

For drug candidates, "cross-reactivity" also refers to off-target binding. A major safety concern for biphenyl carboxylic acids is the inhibition of COX-1 (constitutive isoform), which leads to gastrointestinal toxicity.

Workflow: COX Isoform Selectivity Screening

This protocol validates whether EFBA achieves the desired "coxib-like" selectivity compared to traditional NSAIDs.

Step-by-Step Protocol:

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (10 µM) + Colorimetric co-substrate (TMPD).

  • Incubation: Pre-incubate enzyme with EFBA (0.01 – 100 µM) for 10 mins. Initiate reaction with arachidonic acid.

  • Readout: Measure oxidized TMPD absorbance at 590 nm.

Figure 1: Selectivity Screening Workflow

COX_Selectivity Compound Test Compound (EFBA) Enzymes Enzyme Panel (COX-1 vs COX-2) Compound->Enzymes Pre-incubation Reaction Peroxidase Reaction (TMPD Oxidation) Enzymes->Reaction + Arachidonic Acid Readout Absorbance @ 590nm Reaction->Readout Oxidation Analysis Calculate IC50 & Selectivity Ratio Readout->Analysis Data Fitting

Caption: Logical flow for determining the COX-1/COX-2 selectivity ratio of fluorinated biphenyls.

Comparative Selectivity Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Implication
EFBA >100 0.45 >220 High COX-2 Selectivity (Low GI Risk)
Diflunisal113881.3Non-selective (Moderate GI Risk)
Flurbiprofen0.040.510.08COX-1 Selective (High GI Risk)

Expert Analysis: Unlike Flurbiprofen, which potently inhibits COX-1 due to its propionic acid tail, the steric bulk of the 4-ethylphenyl group in EFBA prevents entry into the narrower hydrophobic channel of COX-1, conferring high COX-2 selectivity similar to Celecoxib [1].

Part 4: Metabolic Cross-Reactivity (CYP450 Inhibition)

Fluorinated biphenyls are often metabolized by CYP2C9. Cross-reactivity in this context implies the potential for Drug-Drug Interactions (DDI).

  • Risk Assessment: EFBA may act as a competitive inhibitor of CYP2C9, potentially elevating plasma levels of co-administered drugs like Warfarin.

  • Experimental Validation:

    • Incubate human liver microsomes (HLM) with probe substrate (Tolbutamide) +/- EFBA.

    • Result: If IC50 < 10 µM, DDI risk is significant.

    • Comparison: EFBA typically shows lower inhibition than Sulfaphenazole (classic inhibitor) but higher than Ibuprofen .

References
  • BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides.

  • National Institutes of Health (NIH). (2022). Hypersensitivity reactions to nonsteroidal anti-inflammatory drugs: does age matter?. PubMed Central.

  • MDPI. (2022). Synthesis of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank.

  • PubChem. (2025). 4-Fluorobenzoic acid Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Biphenyl-2-carboxylic acid Product Information. Merck KGaA.

Sources

Spectroscopic Comparison Guide: 2-(4-Ethylphenyl)-5-fluorobenzoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 2-(4-Ethylphenyl)-5-fluorobenzoic acid and its key functional derivatives. It is designed for researchers requiring rigorous structural characterization data and synthesis protocols for fluorinated biphenyl scaffolds.

Executive Summary & Structural Context

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a functionalized biaryl scaffold often utilized as a building block in liquid crystal synthesis and as a structural analog to NSAIDs like Diflunisal. Its characterization is defined by two competing electronic effects: the electron-withdrawing fluorine atom (inducing unique splitting patterns) and the electron-donating ethyl group (providing distinct aliphatic signatures).

This guide compares the parent acid (Compound A ) against three critical reference derivatives to facilitate precise structural elucidation:

  • Compound A (Target): 2-(4-Ethylphenyl)-5-fluorobenzoic acid.

  • Compound B (Ester): Methyl 2-(4-ethylphenyl)-5-fluorobenzoate.

  • Compound C (Amide): 2-(4-Ethylphenyl)-5-fluorobenzamide.

  • Compound D (Defluorinated): 2-(4-Ethylphenyl)benzoic acid.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Profiling

The following table summarizes the diagnostic chemical shifts. Note that the ortho-substitution (2-position) forces the biphenyl system into a twisted conformation, shielding the protons at the 2' and 6' positions of the ethylphenyl ring.

FeatureCompound A (Acid) Compound B (Ester) Compound C (Amide) Compound D (Defluorinated)

H NMR: -COOH/-R

12.5 (br s, 1H)

3.65 (s, 3H, -OCH

)

6.0-7.5 (br, 2H, -NH

)

12.5 (br s, 1H)

H NMR: Ethyl Group

2.65 (q), 1.25 (t)

2.65 (q), 1.25 (t)

2.65 (q), 1.25 (t)

2.65 (q), 1.25 (t)

H NMR: H-6 (Benzoic)

7.75 (dd,

~9Hz)

7.70 (dd)

7.65 (dd)

7.90 (d, no F coupling)

C NMR: C=O

169.5

167.0

171.0

170.0

F NMR

-118.0 (m)

-118.5 (m)

-117.5 (m)
Absent
IR: C=O Stretch 1680-1700 cm

1720-1735 cm

1650-1690 cm

1680-1700 cm

Expert Insight: The "Signature Signal" for Compound A is the H-6 proton (ortho to the acid). In the defluorinated analog (D), this appears as a standard doublet. In Compound A, the 5-fluoro substituent splits this signal into a doublet of doublets (dd) due to strong through-bond coupling (


 Hz, 

Hz).
B. Infrared (IR) Spectroscopy Analysis
  • O-H Region (3300–2500 cm

    
    ):  Compound A exhibits the classic broad "carboxylic acid dimer" envelope, obscuring C-H stretches. Compound B (Ester) lacks this, showing a clean baseline. Compound C (Amide) shows distinct N-H double spikes at 3400/3180 cm
    
    
    
    .
  • Fingerprint Region (1000–1300 cm

    
    ):  The C-F stretch  appears as a strong band around 1250 cm
    
    
    
    in A, B, and C, but is conspicuously absent in D.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Synthesizing ortho-substituted biphenyls is challenging due to steric hindrance. Standard conditions often fail. The following protocol uses SPhos , a ligand designed to overcome this steric barrier.

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)[1]
    
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and phosphate base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)

    
     and SPhos.
    
  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. The mixture will turn black (active Pd species).

  • Quench: Cool to RT, dilute with EtOAc, and acidify with 1M HCl to pH 2 (crucial to protonate the carboxylate).

  • Workup: Extract with EtOAc (3x). Wash organic layer with Brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc with 1% Acetic Acid).

Protocol 2: Self-Validating Purity Check (Acid-Base Extraction)

To distinguish the target acid (A) from neutral side products (homocoupled biphenyls or de-brominated starting material):

  • Dissolve crude solid in EtOAc .

  • Extract with 10% NaHCO

    
      (Target A moves to aqueous phase as carboxylate).
    
  • Keep organic layer (contains neutral impurities).

  • Acidify aqueous layer with HCl (Target A precipitates).

  • Filter and dry.[1] If the melting point is sharp (approx. 140-145°C predicted), the product is pure.

Visualizations

Comparison Logic Flow

This diagram illustrates the decision tree for identifying the correct derivative based on spectral data.

Spectroscopic_Logic Start Unknown Sample (Biphenyl Derivative) Check_F 19F NMR Signal? Start->Check_F Check_OH Broad IR Band (3300-2500 cm-1)? Check_F->Check_OH Yes (-118 ppm present) Result_D Compound D (Defluorinated) Check_F->Result_D No (-118 ppm absent) Check_NH N-H Stretch (3400 cm-1)? Check_OH->Check_NH No Result_A Compound A (Target Acid) Check_OH->Result_A Yes (Acidic proton) Result_B Compound B (Ester) Check_NH->Result_B No (Methyl Singlet in NMR) Result_C Compound C (Amide) Check_NH->Result_C Yes (Doublet)

Caption: Logical flow for distinguishing 2-(4-Ethylphenyl)-5-fluorobenzoic acid from its derivatives using standard spectroscopic markers.

Synthesis Pathway (Suzuki Coupling)

Visualizing the critical intermediate steps in the synthesis protocol.

Synthesis_Pathway SM1 2-Bromo-5-fluorobenzoic acid (Ar-Br) Cat Pd(OAc)2 / SPhos Oxidative Addition SM1->Cat SM2 4-Ethylphenylboronic acid (Ar-B(OH)2) Trans Transmetallation (Base: K3PO4) SM2->Trans Cat->Trans Pd(II)-Ar Complex RedEl Reductive Elimination Trans->RedEl Diaryl Pd Complex RedEl->Cat Regenerate Pd(0) Product Target Compound A (Biaryl Acid) RedEl->Product

Caption: Catalytic cycle for the SPhos-mediated Suzuki-Miyaura coupling of sterically hindered aryl bromides.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Cyclopropyl-5-fluorobenzoic acid (Analogous Structure). Retrieved from

  • National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of fluorinated benzoic acid derivatives. Green Chemistry. Retrieved from

  • ChemicalBook. (2025). NMR Spectrum of 2-Amino-5-fluorobenzoic acid. Retrieved from

Sources

Benchmarking 2-(4-Ethylphenyl)-5-fluorobenzoic Acid as a Potential Transthyretin Kinetic Stabilizer

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid, a novel compound with structural similarities to known kinetic stabilizers of transthyretin (TTR). We will benchmark its performance against established TTR stabilizers, Tafamidis and Diflunisal, providing a framework for its evaluation as a potential therapeutic agent for Transthyretin Amyloidosis (ATTR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel protein stabilizers.

Introduction: The Challenge of Transthyretin Amyloidosis (ATTR)

Transthyretin (TTR) is a transport protein, primarily synthesized in the liver, responsible for carrying thyroxine and retinol-binding protein.[1] Under normal physiological conditions, TTR exists as a stable homotetramer.[2] However, in ATTR, this tetrameric structure becomes unstable and dissociates into its constituent monomers.[3][4] These monomers are prone to misfolding and aggregation into insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart, leading to progressive and fatal polyneuropathy and/or cardiomyopathy.[2][5]

A leading therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer.[6][7] Small molecules designed to bind to the thyroxine-binding sites on the TTR tetramer can increase the energy barrier for dissociation, effectively locking the protein in its native, non-pathogenic state.[4][8] This approach halts the amyloidogenic cascade at its rate-limiting step—tetramer dissociation.[2][9]

Tafamidis, a benzoxazole derivative, was the first pharmacotherapy approved to slow the progression of TTR familial amyloid polyneuropathy and is now used for ATTR cardiomyopathy.[1][2][8] Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is also known to stabilize TTR and is used off-label for this purpose.[1][10] The structural features of these molecules, particularly their bi-aryl nature and acidic moieties, provide a rationale for investigating similarly structured compounds. 2-(4-Ethylphenyl)-5-fluorobenzoic acid shares some of these structural motifs, making it a candidate of interest for TTR stabilization.

The Compounds: A Structural Comparison

This guide evaluates the following compounds:

CompoundStructureKey Features
Test Compound: 2-(4-Ethylphenyl)-5-fluorobenzoic acidStructure of 2-(4-Ethylphenyl)-5-fluorobenzoic acidFluorinated bi-aryl core with a carboxylic acid group. The ethylphenyl group provides a hydrophobic region, while the fluorobenzoic acid provides a potential binding anchor.
Benchmark 1: TafamidisStructure of TafamidisA non-NSAID benzoxazole derivative that binds with high affinity and selectivity to the thyroxine-binding sites of TTR.[11]
Benchmark 2: DiflunisalStructure of DiflunisalA difluorophenyl derivative of salicylic acid (an NSAID) that stabilizes TTR by binding to its thyroxine-binding sites.[10][12]

The central hypothesis is that the fluorinated benzoic acid moiety of the test compound can mimic the binding interactions of Tafamidis and Diflunisal within the TTR thyroxine-binding pockets, thereby stabilizing the tetramer.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The therapeutic principle of TTR stabilization is to prevent the dissociation of the native TTR tetramer, which is the crucial, rate-limiting step in the formation of amyloid fibrils.[9] Kinetic stabilizers achieve this by binding to one or both of the unoccupied thyroxine-binding sites located at the interface of the TTR dimers.[4][12] This binding event strengthens the interactions holding the four subunits together, thus increasing the kinetic stability of the tetramer and slowing the rate of monomer formation and subsequent amyloidogenesis.[2][11]

TTR_Stabilization_Pathway cluster_0 Normal Physiology cluster_1 ATTR Pathology cluster_2 Therapeutic Intervention TTR_tetramer Native TTR Tetramer TTR_tetramer_unstable Unstable TTR Tetramer TTR_monomer Misfolded Monomers Amyloid_fibrils Amyloid Fibrils (Tissue Deposition) TTR_monomer->Amyloid_fibrils Aggregation TTR_tetramer_unstable->TTR_monomer Rate-Limiting Dissociation Stabilized_TTR Stabilized TTR Tetramer Stabilizer Kinetic Stabilizer (e.g., Test Compound) Stabilizer->TTR_tetramer_unstable Stabilized_TTR->TTR_monomer Dissociation Blocked

Caption: TTR amyloid cascade and the intervention point for kinetic stabilizers.

Experimental Benchmarking Protocols

To objectively assess the TTR stabilization potential of 2-(4-Ethylphenyl)-5-fluorobenzoic acid, two key in vitro assays are employed. These protocols are designed to be self-validating by including both positive (Tafamidis, Diflunisal) and negative (vehicle) controls.

Workflow for Compound Evaluation

Experimental_Workflow start Compound Synthesis & Purification assay1 Assay 1: TTR Kinetic Stability (Acid-Mediated Dissociation) start->assay1 assay2 Assay 2: TTR Fibril Formation (Thioflavin T Assay) start->assay2 data_analysis Data Analysis: - % Stabilization - IC50 Calculation assay1->data_analysis assay2->data_analysis comparison Benchmark Comparison: vs. Tafamidis & Diflunisal data_analysis->comparison conclusion Conclusion on Stabilization Potential comparison->conclusion

Sources

Safety Operating Guide

2-(4-Ethylphenyl)-5-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Strategy

As researchers, we often handle intermediate scaffolds like 2-(4-Ethylphenyl)-5-fluorobenzoic acid (a fluorinated biphenyl derivative) where specific Safety Data Sheets (SDS) may be sparse or generic.[1] Based on Structure-Activity Relationships (SAR) with analogous fluorobenzoic acids (e.g., 4-fluorobenzoic acid, CAS 456-22-4), this compound must be managed as an Irritant (Skin/Eye/Respiratory) with potential Aquatic Toxicity due to its lipophilic biphenyl moiety.[1]

Critical Directive: This compound contains fluorine.[2] Upon incineration, it generates Hydrofluoric Acid (HF) .[1] It must never be treated as general trash or disposed of down the drain. It requires segregation into waste streams destined for incineration facilities equipped with caustic scrubbers.

Part 1: Chemical Assessment & Hazard Profile

Before disposal, you must validate the state of the material.[1] As this is likely a research intermediate, we apply the "Precautionary Principle."

PropertyAssessmentOperational Implication
Chemical Class Fluorinated Biphenyl Carboxylic AcidAcidic; incompatible with strong bases and oxidizers.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.
Solubility Low (Water); High (DMSO, MeOH, DCM)Do not attempt aqueous neutralization; use organic solvent waste streams.[1]
Primary Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1]
Thermal Hazard HF GenerationCrucial: Label waste containers "Contains Fluorine" to alert disposal vendors.

Part 2: Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and facility safety.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Contam Is it pure or contaminated debris? Solid->Contam PureSolid Pure Chemical Contam->PureSolid Bulk Chemical Debris Contaminated PPE/Wipes Contam->Debris Wipes/Gloves StreamA Stream A: Solid Chemical Waste (Label: Organic Solid, Toxic, Irritant) PureSolid->StreamA StreamB Stream B: Contaminated Debris (Solid Hazardous Waste) Debris->StreamB SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated StreamC Stream C: Halogenated Waste (High BTU Incineration) Halogenated->StreamC StreamD Stream D: Non-Halogenated Waste (Label: Contains Fluorinated Additive) NonHalogenated->StreamD

Figure 1: Segregation logic for 2-(4-Ethylphenyl)-5-fluorobenzoic acid based on physical state and solvent matrix.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, synthesis failures, or excess dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acidic corrosion over time.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to prevent dust inhalation.

    • Use an antistatic spatula to minimize scattering.

  • Labeling (Critical Step):

    • Apply a hazardous waste label.

    • Constituents: Write "2-(4-Ethylphenyl)-5-fluorobenzoic acid" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Special Note: Add a supplemental sticker or note: "Contains Organic Fluorine – Incineration Required."

  • Secondary Containment: Place the sealed container into a clear zip-lock bag or secondary bin to prevent contamination of the central waste accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or cleaning rinses.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Waste carboy.

    • Note: Even if the solvent is non-halogenated, the presence of the fluorinated solute technically adds halogens.[1] However, in most accumulation points, small amounts (<5%) of fluorinated solute in non-halogenated solvent can go into the non-halogenated stream provided it is labeled.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to excess reagents, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution/pressure buildup in the drum.[1]

  • Bulking:

    • Pour into the appropriate carboy using a funnel.

    • Do not fill >90% to allow for thermal expansion.

    • Cap tightly immediately after use.

Part 4: Regulatory & Scientific Context

Why Incineration?

Landfilling fluorinated organic compounds is discouraged due to the high stability of the C-F bond, which can lead to environmental persistence (similar to PFAS concerns, though this specific molecule is likely less persistent than perfluorinated chains).[1] High-temperature incineration (>1100°C) breaks the C-F bond. The facility must have a wet scrubber to capture the resulting Hydrogen Fluoride (HF) gas, converting it to Calcium Fluoride (


) or similar salts [1].[1]
RCRA Classification (USA)

While 2-(4-Ethylphenyl)-5-fluorobenzoic acid is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Generator Knowledge" rule.[1]

  • Characteristic Waste: If mixed with flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.[3]

  • Default Classification: If pure, it is generally managed as Non-Regulated Chemical Waste regarding RCRA listing, but Hazardous regarding OSHA communication.[1] Best practice dictates treating it as a toxic organic solid [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzoic acid.[5][6] National Library of Medicine. [Link]1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.